molecular formula C6H5NO3S B1596823 4-Acetyl-2-nitrothiophene CAS No. 58157-89-4

4-Acetyl-2-nitrothiophene

Cat. No.: B1596823
CAS No.: 58157-89-4
M. Wt: 171.18 g/mol
InChI Key: JGXUDXHPIWIXJZ-UHFFFAOYSA-N
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Description

4-Acetyl-2-nitrothiophene is a useful research compound. Its molecular formula is C6H5NO3S and its molecular weight is 171.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-nitrothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXUDXHPIWIXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370648
Record name 1-(5-nitrothiophen-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58157-89-4
Record name 1-(5-nitrothiophen-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetyl-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Acetyl-2-nitrothiophene is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The thiophene ring is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of an acetyl group at the 4-position and a nitro group at the 2-position creates a unique electronic and steric environment.[1] This arrangement allows for further chemical modifications, making it a versatile building block for drug discovery and development professionals. This guide provides a comprehensive, field-proven approach to the synthesis and rigorous characterization of this compound, emphasizing the scientific rationale behind the chosen methodologies.

Section 1: Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most logically approached through a two-step sequence starting from commercially available thiophene.

  • Nitration of Thiophene: The initial step involves the introduction of a nitro group onto the thiophene ring to form the key intermediate, 2-nitrothiophene.

  • Friedel-Crafts Acylation: The subsequent step is a regioselective Friedel-Crafts acylation of 2-nitrothiophene to introduce the acetyl group at the C4 position.

This strategy is predicated on the directing effects of the substituents. The initial nitration of thiophene primarily yields the 2-nitro isomer.[2] In the second step, the nitro group at the C2 position acts as a deactivating group and a meta-director for subsequent electrophilic aromatic substitution.[3][4] In the 2-nitrothiophene ring system, the C4 position is meta to the C2 position, thus directing the incoming electrophile (the acylium ion) to this site. While the C5 position is also activated, the C4 position is generally favored electronically for acylation on a 2-substituted thiophene bearing a deactivating group.[5]

Section 2: Synthesis Protocol - Part A: Nitration of Thiophene to 2-Nitrothiophene

The synthesis of the 2-nitrothiophene intermediate is a critical first step. The procedure detailed in Organic Syntheses is a well-established and reliable method.[2]

Causality and Experimental Choices: The nitration of thiophene is a highly exothermic reaction that requires careful temperature control to prevent over-nitration (formation of dinitrothiophenes) and oxidative side reactions.[2] The use of acetic anhydride is crucial as it reacts with nitric acid to form acetyl nitrate, a milder nitrating agent, which helps to control the reaction's vigor and improve selectivity for the mono-nitro product.[6]

Experimental Protocol: Synthesis of 2-Nitrothiophene [2]

  • Reagent Preparation:

    • Solution A: Dissolve 84 g (1.0 mole) of thiophene in 340 mL of acetic anhydride.

    • Solution B: Carefully add 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) to 600 mL of glacial acetic acid with cooling.

  • Reaction Setup: Equip a 2-liter three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Nitration:

    • Add half of Solution B to the flask and cool the mixture to 10°C using an ice bath.

    • With moderate stirring, add half of Solution A dropwise, ensuring the temperature does not rise above room temperature.

    • After the initial addition is complete, re-cool the reaction mixture to 10°C.

    • Rapidly add the remaining portion of Solution B, followed by the gradual, dropwise addition of the remaining Solution A, maintaining temperature control.

  • Workup and Isolation:

    • Allow the completed reaction mixture to stand at room temperature for two hours.

    • Pour the mixture onto an equal weight of finely crushed ice with vigorous shaking. Pale yellow crystals of 2-nitrothiophene will precipitate.

    • Filter the solid product using a Büchner funnel, wash thoroughly with ice water, and press dry.

    • Dry the product in a desiccator, protected from light, as nitrothiophenes can be light-sensitive.[2]

    • The typical yield is 70-85%.

Section 3: Synthesis Protocol - Part B: Friedel-Crafts Acylation of 2-Nitrothiophene

This step introduces the acetyl group onto the 2-nitrothiophene intermediate. The reaction is a classic Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution mechanism.[7][8]

Causality and Experimental Choices:

  • Lewis Acid: Aluminum chloride (AlCl₃) is a strong Lewis acid required to generate the highly electrophilic acylium ion from the acylating agent. A stoichiometric amount is necessary because both the acylating agent and the resulting ketone product will complex with the AlCl₃.[7]

  • Acylating Agent: Acetic anhydride is an effective and common acylating agent for this transformation.[9]

  • Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane is used to facilitate the reaction while not competing in the Friedel-Crafts reaction.

  • Regioselectivity: The nitro group at the C2 position deactivates the ring towards electrophilic attack but directs the incoming acyl group to the C4 (meta) position.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).

  • Reagent Addition: Cool the flask in an ice bath (0°C) and add anhydrous dichloromethane (DCM). To this suspension, slowly add acetic anhydride (1.1 eq).

  • Substrate Addition: After stirring for 15 minutes, add a solution of 2-nitrothiophene (1.0 eq) in DCM dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by slowly pouring it over crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

G cluster_0 Part A: Synthesis of 2-Nitrothiophene cluster_1 Part B: Synthesis of this compound Thiophene Thiophene in Acetic Anhydride ReactorA Reaction Flask (Cool to 10°C) Thiophene->ReactorA NitratingMix Fuming Nitric Acid in Glacial Acetic Acid NitratingMix->ReactorA WorkupA Ice Quench & Filtration ReactorA->WorkupA 2 hrs @ RT ProductA 2-Nitrothiophene WorkupA->ProductA ProductA_ref 2-Nitrothiophene ReactorB Reaction Flask (0°C to Reflux) ProductA_ref->ReactorB ReagentsB Acetic Anhydride & Aluminum Chloride in DCM ReagentsB->ReactorB WorkupB Acidic Quench, Extraction & Purification ReactorB->WorkupB Monitor by TLC ProductB This compound WorkupB->ProductB

Caption: Overall workflow for the two-step synthesis of this compound.

Section 4: Structural Elucidation and Purity Assessment

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Property Value / Description
Molecular Formula C₆H₅NO₃S
Molecular Weight 171.18 g/mol
Appearance Expected to be a crystalline solid (e.g., pale yellow)
Melting Point Dependent on purity; requires experimental determination

Table 1: Physicochemical and Spectroscopic Data for this compound.

Technique Expected Observations
¹H NMR Two doublets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the thiophene ring. A singlet around δ 2.6-2.8 ppm for the acetyl methyl protons.
¹³C NMR A carbonyl carbon signal (δ > 190 ppm). Signals for the thiophene ring carbons (δ 120-155 ppm), and a methyl carbon signal (δ 25-30 ppm).
IR Spectroscopy Strong C=O stretch (~1680-1700 cm⁻¹). Strong asymmetric and symmetric NO₂ stretches (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹). Thiophene ring C-H and C=C stretches.[10]
Mass Spec. (EI) Molecular ion (M⁺) peak at m/z = 171. Key fragments corresponding to the loss of •CH₃ (m/z 156) and •NO₂ (m/z 125). A prominent peak for the acetyl cation [CH₃CO]⁺ at m/z 43.[11]
Detailed Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of the final compound.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute as needed.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set at a wavelength of maximum absorbance (determined by UV-Vis scan, likely around 280-320 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the sample and integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

G cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity Assessment start Purified Solid (this compound) NMR NMR (¹H, ¹³C) - Confirm Connectivity start->NMR IR IR Spectroscopy - Identify Functional Groups start->IR MS Mass Spectrometry - Confirm Molecular Weight start->MS TLC TLC - Qualitative Check start->TLC Final Characterized Compound (Structure & Purity Confirmed) NMR->Final IR->Final MS->Final HPLC HPLC-UV - Quantitative Purity >98% TLC->HPLC Proceed if single spot HPLC->Final

Caption: A logical workflow for the comprehensive characterization of the final product.

Section 5: Safety Considerations

  • Reagents: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and lachrymatory. Aluminum chloride reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitro-aromatics: Nitrothiophene and its derivatives should be handled with care as they are considered toxic.[2] Avoid inhalation, ingestion, and skin contact.

Conclusion

This guide outlines a robust and reliable two-step synthesis for this compound, beginning with the nitration of thiophene and followed by a regioselective Friedel-Crafts acylation. The experimental protocols are based on well-established chemical principles, and the causality behind each step has been explained to provide a deeper understanding for the practicing scientist. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the unambiguous confirmation of the product's structure and purity. This validated methodology provides a solid foundation for researchers and drug development professionals to produce and confidently utilize this important heterocyclic intermediate in their synthetic endeavors.

References

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 . (2025). ResearchGate. [Link]

  • Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

  • 2-nitrothiophene . Organic Syntheses Procedure. [Link]

  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method . IOSR Journal. [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium . The Royal Society of Chemistry. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives . Osaka Prefecture University. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts . TSI Journals. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of 2-carbaldehyde oxime-5-nitrothiophene . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • L-Acetylcarnitine 1H NMR Spectrum . Human Metabolome Database. [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory . New Journal of Chemistry (RSC Publishing). [Link]

  • Infrared study on solvent-solute interactions of 2-acetylthiophene in binary mixtures . Journal of Molecular Structure. [Link]

  • The Main Fragmentation Reactions of Organic Compounds . Thieme. [Link]

  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Acetyl-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Substituted Thiophenes

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and amenability to chemical modification, makes it an invaluable template in drug design. The introduction of substituents, such as the electron-withdrawing acetyl and nitro groups, profoundly alters the molecule's physicochemical profile, reactivity, and biological interactions. This guide focuses on a specific, yet under-documented isomer, 4-Acetyl-2-nitrothiophene, providing a comprehensive analysis of its synthesis, predicted properties, and spectroscopic signature. By synthesizing established chemical principles with data from closely related analogues, this document aims to serve as a foundational resource for researchers working with this versatile synthetic intermediate.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound featuring a thiophene ring substituted at the C2 and C4 positions with a nitro group and an acetyl group, respectively. These strong electron-withdrawing groups significantly influence the electron density distribution of the aromatic ring, dictating its reactivity and spectroscopic characteristics.

Identifier Value
IUPAC Name 1-(4-nitrothiophen-2-yl)ethan-1-one
CAS Number 42791-51-5[1]
Molecular Formula C₆H₅NO₃S
Molecular Weight 171.18 g/mol
Canonical SMILES CC(=O)C1=CC(=CS1)[O-]
InChI Key FFGHAZVJNJJSRG-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

Direct experimental protocols for the synthesis of this compound are not widely published. However, a logical and efficient synthetic route can be designed based on the principles of electrophilic aromatic substitution on the thiophene ring. The most plausible approach is the regioselective nitration of 2-acetylthiophene.

Synthetic Strategy: Electrophilic Nitration of 2-Acetylthiophene

The acetyl group at the C2 position is a deactivating, meta-directing substituent. In the context of the five-membered thiophene ring, this directs incoming electrophiles preferentially to the C4 and C5 positions. Therefore, nitration of 2-acetylthiophene is expected to yield a mixture of 2-acetyl-4-nitrothiophene and 2-acetyl-5-nitrothiophene, which would require subsequent separation.

The choice of nitrating agent is critical. Thiophene is highly reactive and can undergo violent, uncontrolled reactions with strong nitrating mixtures like concentrated nitric and sulfuric acids.[2] A milder, more controlled approach, adapted from the well-established nitration of thiophene itself, involves the in situ formation of acetyl nitrate from fuming nitric acid and acetic anhydride.[3][4] Acetic anhydride serves a dual purpose: it moderates the reactivity of nitric acid and acts as a scavenger for water, preventing side reactions.[2]

Synthetic Workflow Thiophene 2-Acetylthiophene NitratingAgent HNO₃ / Acetic Anhydride ReactionMix Reaction Mixture (Isomeric Products) Thiophene->ReactionMix NitratingAgent->ReactionMix Electrophilic Nitration Temp Control (-10°C to 10°C) Separation Chromatographic Separation (e.g., Column Chromatography) ReactionMix->Separation Purification Product4 Product: this compound Separation->Product4 Product5 Byproduct: 5-Acetyl-2-nitrothiophene Separation->Product5

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a proposed methodology based on standard procedures for thiophene nitration.[3]

  • Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 150 mL of acetic anhydride to -10°C in an ice-salt bath. Cautiously add 20 g (0.32 mol) of fuming nitric acid (sp. gr. 1.5) dropwise, ensuring the temperature does not exceed 0°C. Stir for 30 minutes at this temperature to ensure the formation of acetyl nitrate.

  • Reaction: Dissolve 31.5 g (0.25 mol) of 2-acetylthiophene in 100 mL of acetic anhydride. Cool this solution to 0°C. Add the previously prepared nitrating mixture dropwise to the 2-acetylthiophene solution over 1-2 hours. The reaction temperature must be rigorously maintained between 0°C and 5°C to minimize byproduct formation.

  • Quenching and Isolation: After the addition is complete, allow the mixture to stir at 5°C for an additional hour. Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The solid product will precipitate.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Dry the solid. The isomeric products (4-nitro and 5-nitro) must then be separated. This is typically achieved by fractional crystallization or column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The distinct polarity of the two isomers should allow for effective separation.

Physicochemical Properties

While specific, experimentally verified data for this compound is scarce in the literature, its properties can be reliably predicted based on its structure and comparison with related compounds.

PropertyPredicted Value / ObservationRationale and Comparative Data
Appearance Pale yellow to yellow crystalline solid2-Nitrothiophene is a pale yellow solid.[3] The additional acetyl group and increased conjugation are expected to maintain or deepen the color.
Melting Point > 80 °C (estimated)2-Nitrothiophene has a melting point of 43-45 °C.[3] 2-Acetylthiophene is a liquid with a freezing point of 9°C.[5] The introduction of a second polar group (acetyl) to the 2-nitrothiophene scaffold will increase intermolecular forces (dipole-dipole interactions), leading to a significantly higher melting point.
Boiling Point > 250 °C (estimated)2-Nitrothiophene boils at 224-225 °C.[3] The increased molecular weight and polarity of the target compound will substantially elevate its boiling point.
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., acetone, dichloromethane, ethyl acetate).The polar nitro and acetyl groups will impart some polarity, but the overall molecule is expected to have limited aqueous solubility, similar to other nitroaromatic compounds.

Spectroscopic and Spectrometric Characterization (Predicted)

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on established principles of spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the nitro and acetyl functional groups.

Wavenumber (cm⁻¹)Predicted IntensityAssignment
~3100Weak-MediumAromatic C-H stretch (thiophene ring)[6]
~1685StrongC=O stretch (conjugated acetyl group)[7]
~1540StrongAsymmetric NO₂ stretch[7]
~1350StrongSymmetric NO₂ stretch[7]
~1450-1550MediumC=C aromatic ring stretching[8]
~850Medium-StrongC-H out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information. The two electron-withdrawing groups will cause the ring protons to resonate at a very low field (high ppm).

¹H NMR Predicted Data (in CDCl₃, 400 MHz)

Proton LabelPredicted Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-3~8.1 - 8.3Doublet (d)~1.5 - 2.0 HzThis proton is ortho to the C=O group and meta to the NO₂ group. It will be strongly deshielded. The small coupling constant is characteristic of a four-bond coupling (⁴J) across the sulfur atom to H-5.
H-5~8.4 - 8.6Doublet (d)~1.5 - 2.0 HzThis proton is ortho to the NO₂ group and will be the most deshielded proton on the ring. It couples to H-3.
-CH₃~2.7Singlet (s)N/AThe chemical shift is typical for a methyl ketone attached to an electron-deficient aromatic ring.[9]

¹³C NMR Predicted Data (in CDCl₃, 100 MHz)

CarbonPredicted Shift (ppm)Rationale
C=O~190Typical shift for an aryl ketone carbonyl carbon.
C2~150Carbon bearing the nitro group; highly deshielded.
C3~135Deshielded by the adjacent acetyl group.
C4~148Carbon bearing the acetyl group; highly deshielded.
C5~130Deshielded by the adjacent nitro group.
-CH₃~27Typical shift for an acetyl methyl group.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 171

  • Key Fragments:

    • m/z = 154: Loss of OH radical (less common)

    • m/z = 125: Loss of NO₂ radical ([M - 46]⁺)

    • m/z = 43: Acetyl cation ([CH₃CO]⁺), likely a very prominent peak.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable intermediate for creating diverse molecular libraries. Its reactivity is governed by the distinct chemical properties of the nitro and acetyl groups.

Reactivity Pathways Start This compound Reducer Reducing Agents (e.g., SnCl₂, H₂/Pd-C) Start->Reducer Reduction Condensation Condensation Reagents (e.g., Aldehydes, Hydrazines) Start->Condensation Condensation Amine 4-Acetyl-2-aminothiophene Reducer->Amine Amide Further Derivatization (Amides, Sulfonamides, etc.) Amine->Amide Acylation, etc. Chalcone Thiophene-based Chalcones, Hydrazones, etc. Condensation->Chalcone Heterocycle Cyclization to form new heterocyclic systems Chalcone->Heterocycle Intramolecular reactions

Caption: Key reactivity pathways for synthetic elaboration of this compound.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using various reagents, such as tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂ over Pd/C). The resulting 4-acetyl-2-aminothiophene is a critical building block, as the amino group can be readily acylated, diazotized, or used in cyclization reactions to build more complex molecular architectures.

  • Reactions of the Acetyl Group: The methyl protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions (e.g., Claisen-Schmidt condensation with aldehydes) to form thiophene-based chalcones.[10] The carbonyl group itself can undergo reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively, which are important pharmacophores.

Conclusion

This compound represents a synthetically valuable, albeit under-characterized, heterocyclic building block. This guide has established its most logical synthetic pathway via the nitration of 2-acetylthiophene and provided a robust set of predicted physicochemical and spectroscopic data based on established chemical principles. The dual functional handles—a reducible nitro group and a versatile acetyl group—offer multiple avenues for chemical elaboration, making this compound a promising starting point for the synthesis of novel compounds in pharmaceutical and materials science research. The data and protocols presented herein provide a critical foundation for researchers to synthesize, identify, and utilize this compound in their development programs, with the strong recommendation that the predicted values be confirmed by empirical analysis.

References

  • Friedel, C.; Crafts, J. M. The Friedel–Crafts reactions are a set of reactions developed by Charles Friedel and James Crafts in 1877 to attach substituents to an aromatic ring. Wikipedia. [Link]

  • Babasinian, V. S. 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 2, p.466 (1943); Vol. 14, p.76 (1934). [Link]

  • Google Patents. (2019). Synthetic method of 2-thiopheneacetic acid. CN111205266A.
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  • The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. [Link]

  • Google Patents. (1949).
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  • Google Patents. (2003).
  • Zhang, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.[Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Stack Exchange Inc.[Link]

  • Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid. Bouling Chemical Co., Limited. [Link]

  • National Institute of Standards and Technology. Thiophene. NIST Chemistry WebBook. [Link]

  • JETIR. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR. [Link]

  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. [Link]

  • Ramesh, B.; Someswara Rao, B. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. E-Journal of Chemistry. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Loba Chemie. 2-ACETYL THIOPHENE For Synthesis. Loba Chemie Pvt. Ltd.[Link]

  • Mary, Y. S., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]

  • ResearchGate. (2020). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

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A Spectroscopic Guide to 4-Acetyl-2-nitrothiophene: Predictive Analysis and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-Acetyl-2-nitrothiophene, a key heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As experimentally derived spectra for this specific molecule are not broadly cataloged in public databases, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to construct a robust, predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals in the unambiguous identification, characterization, and quality control of this compound.

The guide is structured to provide not only the predicted data but also the underlying scientific rationale for these predictions, reflecting a field-proven understanding of how molecular structure dictates spectroscopic behavior.

Molecular Structure and Electronic Landscape

The structural framework of this compound features a thiophene ring substituted with two potent electron-withdrawing groups: a nitro group (-NO₂) at the C2 position and an acetyl group (-COCH₃) at the C4 position. This substitution pattern profoundly influences the electronic distribution within the aromatic ring, which is the primary determinant of its spectroscopic properties.

  • Electron-Withdrawing Effects: Both the nitro and acetyl groups deshield the thiophene ring by withdrawing electron density through resonance and inductive effects.[3] This general deshielding is anticipated to shift the signals of the remaining ring protons and carbons to higher chemical shifts (downfield) in Nuclear Magnetic Resonance (NMR) spectra.

  • Functional Group Signatures: The distinct vibrational modes of the carbonyl (C=O) and nitro (N=O) bonds will give rise to characteristic, strong absorption bands in the Infrared (IR) spectrum. The molecule's mass and the stability of its fragments upon ionization will define its Mass Spectrum (MS).

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the additive effects of the nitro and acetyl substituents on the thiophene ring.

Expertise & Rationale: Predicting NMR Spectra

The chemical shifts of the two remaining protons on the thiophene ring, H-3 and H-5, are expected to be significantly downfield due to the powerful deshielding from the adjacent electron-withdrawing groups. H-3 is primarily influenced by the ortho-nitro group, while H-5 is influenced by the ortho-acetyl group. The acetyl methyl protons will appear as a characteristic singlet in the aliphatic region. Carbon signals are similarly affected, with carbons directly attached to the substituents (C2, C4) and the carbonyl carbon being the most downfield.

Predicted ¹H and ¹³C NMR Data
Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H-3~8.4 - 8.6Doublet (d)C2: ~152 - 155
H-5~8.1 - 8.3Doublet (d)C3: ~125 - 128
-COCH₃~2.6 - 2.8Singlet (s)C4: ~140 - 143
C5: ~130 - 133
C =O: ~190 - 195
-C H₃: ~26 - 28

Note: Predicted coupling constant J(H3-H5) is expected to be small, in the range of 1.5-2.0 Hz.

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for structural verification.

  • Sample Preparation: Accurately weigh 10-15 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used for less soluble compounds.

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire the spectrum using a standard single-pulse experiment with a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • A sufficient number of scans (typically several thousand) and a longer relaxation delay (5-10 seconds) are necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is an invaluable technique for the rapid and definitive identification of key functional groups within a molecule.

Expertise & Rationale: Interpreting IR Spectra

The IR spectrum of this compound will be dominated by strong, characteristic absorptions from the two electron-withdrawing substituents. The carbonyl (C=O) stretch of the acetyl group is expected to appear as a very intense band around 1685 cm⁻¹. The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[4] The aromatic C-H and C=C stretching vibrations of the thiophene ring will also be present but may be of lower intensity compared to the functional group signals.[5]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3100 - 3120Aromatic C-H StretchMedium-Weak
~1680 - 1695C=O Stretch (Acetyl)Strong, Sharp
~1520 - 1550Asymmetric NO₂ StretchStrong
~1400 - 1450Aromatic C=C StretchMedium
~1340 - 1360Symmetric NO₂ StretchStrong
Experimental Protocol: IR Data Acquisition

Caption: Workflow for acquiring an Attenuated Total Reflectance (ATR) or KBr-pellet IR spectrum.

  • Sample Preparation (ATR Method - Preferred): Place a small amount (1-2 mg) of the solid this compound sample directly onto the crystal of an ATR accessory. Apply pressure using the anvil to ensure good contact. This method is fast, requires minimal sample, and avoids moisture complications.

  • Sample Preparation (KBr Pellet Method): If ATR is unavailable, thoroughly grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

    • Place the sample for analysis and collect the sample spectrum.

    • The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Expertise & Rationale: Predicting Fragmentation

For this compound (Molecular Formula: C₆H₅NO₃S), the molecular ion peak (M⁺˙) should be readily observable under Electron Ionization (EI) conditions. The fragmentation is predicted to be driven by the loss of the most stable neutral fragments and the formation of stable carbocations. The most anticipated primary fragmentation is the alpha-cleavage of the methyl group from the acetyl moiety, a classic pathway for methyl ketones, resulting in a stable acylium ion at [M-15]⁺.[6] Other significant fragments are expected from the loss of the entire acetyl group ([M-43]⁺) or the nitro group ([M-46]⁺).[7]

Predicted Mass Spectrum Data (EI)
m/z (Mass/Charge) Proposed Fragment Identity Notes
171[C₆H₅NO₃S]⁺˙Molecular Ion (M⁺˙)
156[M - CH₃]⁺Loss of a methyl radical
128[M - COCH₃]⁺Loss of an acetyl radical
125[M - NO₂]⁺Loss of a nitro radical
111[M - CH₃ - NO₂]⁺Sequential loss
Predicted Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 171 M_minus_15 [M-15]⁺ m/z = 156 M->M_minus_15 - •CH₃ M_minus_43 [M-43]⁺ m/z = 128 M->M_minus_43 - •COCH₃ M_minus_46 [M-46]⁺ m/z = 125 M->M_minus_46 - •NO₂

Caption: Major predicted fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample via a direct insertion probe or, if coupled with chromatography, a Gas Chromatography (GC-MS) system. For GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., ethyl acetate).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level provides reproducible fragmentation patterns that are comparable to library data.

  • Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 250, to ensure capture of both the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it against the predicted pathways and reference spectra of related compounds in databases like NIST.

Conclusion

The unambiguous identification of this compound relies on the synergistic interpretation of all three core spectroscopic techniques. The predicted NMR spectrum defines the precise proton and carbon environment, the IR spectrum confirms the presence of the critical carbonyl and nitro functional groups, and the mass spectrum verifies the molecular weight and provides a characteristic fragmentation fingerprint. This comprehensive, predicted dataset serves as an authoritative benchmark for researchers engaged in the synthesis, purification, and application of this important thiophene derivative.

References

  • Gronowitz, S., et al. (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 36(7), 819-827. Available at: [Link]

  • PubChem. (n.d.). Thiophene, 2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomez, M. E., et al. (2014). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 4(1), 879-887. Available at: [Link]

  • Cai, M., et al. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides. The Royal Society of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for an undisclosed article. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

  • Fagnard, O., et al. (2023). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Organic Process Research & Development, 27(1), 134-143. Available at: [Link]

  • El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2943. Available at: [Link]

  • Fagnard, O., et al. (2023). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 62(10), e202215688. Available at: [Link]

  • JETIR. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • El Hachimi, M., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2022(2), M1372. Available at: [Link]

  • Duncan, M. W., et al. (2017). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. Molecular & Cellular Proteomics, 16(8 Suppl 1), S2-S14. Available at: [Link]

  • Danell, A. S., & Amster, I. J. (2009). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 20(10), 1857-1865. Available at: [Link]

  • Li, G., et al. (2004). Infrared study on solvent-solute interactions of 2-acetylthiophene in binary mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 397-400. Available at: [Link]

  • Viswanathan, K., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7247. Available at: [Link]

  • Spectroscopy Online. (2020). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectrum of randomly oriented 4-nitrothiophenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-nitrothiophene (C4H3NO2S). University of Luxembourg. Retrieved from [Link]

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The Emerging Therapeutic Potential of 4-Acetyl-2-nitrothiophene Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiophene nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a cornerstone in the design of novel therapeutics.[3] This guide delves into a specific, yet underexplored, class of thiophene derivatives: those bearing a 4-acetyl and a 2-nitro substitution. The strategic placement of an electron-withdrawing nitro group and a reactive acetyl moiety suggests a rich potential for these molecules to exhibit significant biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory applications.[4][5][6] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the prospective biological activities of 4-acetyl-2-nitrothiophene derivatives, their plausible mechanisms of action, and robust experimental protocols for their evaluation. While direct literature on this specific substitution pattern is nascent, this guide synthesizes knowledge from closely related 2-nitrothiophene and acetylthiophene analogs to provide a forward-looking and scientifically grounded framework for future research.

I. Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives, while not extensively documented, can be approached through established methodologies in thiophene chemistry. A plausible and efficient synthetic route would likely involve a multi-step process, beginning with the construction of the thiophene ring, followed by functionalization.

A common and versatile method for constructing substituted thiophenes is the Gewald reaction .[7][8] This one-pot synthesis combines an α-halo-ketone or aldehyde with a β-ketonitrile or β-ketoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. Subsequent modifications can then be employed to introduce the desired acetyl and nitro groups.

Alternatively, functionalization of a pre-existing thiophene scaffold is a viable strategy. For instance, Friedel-Crafts acylation of 3-nitrothiophene could introduce the acetyl group at the 4-position. Conversely, nitration of 3-acetylthiophene could yield the desired this compound, although regioselectivity would need to be carefully controlled.[9][10][11]

Further diversification of the this compound core can be achieved through modern cross-coupling reactions. For example, if a halogen is present on the thiophene ring, Suzuki-Miyaura or Buchwald-Hartwig amination reactions can be employed to introduce a wide range of substituents, thereby creating a library of derivatives for biological screening.[12]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Core cluster_derivatization Derivatization Thiophene_Precursor Thiophene or Substituted Thiophene Nitration Nitration (e.g., HNO₃/H₂SO₄ or Acetyl Nitrate) Thiophene_Precursor->Nitration Step 1a Acylation Friedel-Crafts Acylation (e.g., Acetyl Chloride/AlCl₃) Thiophene_Precursor->Acylation Step 1b Nitration->Acylation Step 2a Core_Molecule This compound Nitration->Core_Molecule Acylation->Nitration Step 2b Acylation->Core_Molecule Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core_Molecule->Cross_Coupling Further Functionalization Condensation Condensation Reactions (at acetyl group) Core_Molecule->Condensation Derivative_Library Library of Derivatives Cross_Coupling->Derivative_Library Condensation->Derivative_Library

A generalized workflow for the synthesis and derivatization of 4-acetyl-2-nitrothiophenes.

II. Antimicrobial Activity: A New Frontier in Combating Resistance

Nitro-containing heterocyclic compounds have a well-established history as antimicrobial agents.[4][13] The potent activity of these molecules often stems from the reductive activation of the nitro group within the microbial cell, a process catalyzed by bacterial nitroreductases.[14] This leads to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[4]

Plausible Mechanism of Antimicrobial Action

The antimicrobial activity of this compound derivatives is hypothesized to follow this established paradigm. The electron-withdrawing nature of the nitro group makes these compounds ideal substrates for bacterial nitroreductases (such as NfsA and NfsB in E. coli).[14] Upon entering the bacterial cell, the nitro group is reduced to a nitroso, hydroxylamino, and subsequently an amino group. The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive and are believed to be the primary mediators of cytotoxicity. The acetyl group at the 4-position may modulate the electronic properties of the thiophene ring, potentially influencing the reduction potential of the nitro group and the overall lipophilicity of the molecule, which can affect cell permeability.

Antimicrobial_Mechanism cluster_cell Bacterial Cell Entry This compound Derivative Enters Cell Activation Reductive Activation by Nitroreductases (NfsA/NfsB) Entry->Activation Pro-drug Intermediates Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamino) Activation->Intermediates Bioactivation Damage Damage to DNA, Proteins, and other Macromolecules Intermediates->Damage Cytotoxicity Death Bactericidal Effect Damage->Death

Proposed mechanism of antimicrobial action for this compound derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to evaluate the antimicrobial potency of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Positive control antibiotic (e.g., Ciprofloxacin).

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Microorganism Compound MIC Range (µg/mL) Positive Control MIC of Positive Control (µg/mL)
S. aureusDerivative 1[Insert Data]Ciprofloxacin[Insert Data]
E. coliDerivative 1[Insert Data]Ciprofloxacin[Insert Data]
S. aureusDerivative 2[Insert Data]Ciprofloxacin[Insert Data]
E. coliDerivative 2[Insert Data]Ciprofloxacin[Insert Data]
Table 1: Template for Summarizing MIC Data for this compound Derivatives.

III. Anticancer Activity: Targeting Cellular Proliferation

The thiophene scaffold is a common feature in a number of anticancer agents.[16][17] Derivatives of 2-acetylthiophene, such as certain chalcones, have demonstrated cytotoxic effects against various cancer cell lines.[18] The combination of the acetyl and nitro groups on the thiophene ring may lead to compounds with potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, or generation of reactive oxygen species.

Plausible Mechanisms of Anticancer Action

The anticancer potential of this compound derivatives could be multi-faceted:

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis.[18] These compounds could potentially modulate the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), leading to the activation of caspases and subsequent cell death.

  • Kinase Inhibition: Several thiophene derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[17] The this compound scaffold could serve as a template for the design of inhibitors targeting kinases in pathways such as the PI3K/AKT or MAPK/ERK pathways.

  • Generation of Reactive Oxygen Species (ROS): Similar to their antimicrobial mechanism, the nitro group could be reduced by intracellular reductases in cancer cells, particularly under hypoxic conditions, to generate cytotoxic reactive oxygen and nitrogen species. This can lead to oxidative stress and cell death.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[18]

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Cell Line Compound Incubation Time (h) IC50 (µM) Positive Control IC50 of Positive Control (µM)
HeLaDerivative 148[Insert Data]Doxorubicin[Insert Data]
MCF-7Derivative 148[Insert Data]Doxorubicin[Insert Data]
HeLaDerivative 248[Insert Data]Doxorubicin[Insert Data]
MCF-7Derivative 248[Insert Data]Doxorubicin[Insert Data]
Table 2: Template for Summarizing IC50 Data for this compound Derivatives.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Thiophene-containing molecules, including some commercial drugs, are known for their anti-inflammatory properties.[6] These compounds often act by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Plausible Mechanism of Anti-inflammatory Action

The anti-inflammatory potential of this compound derivatives may arise from their ability to inhibit COX and/or LOX enzymes. The structural features of these molecules could allow them to bind to the active sites of these enzymes, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes. The substitution pattern on the thiophene ring will be critical in determining the potency and selectivity of this inhibition.

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Test_Compound This compound Derivative Test_Compound->COX_Enzymes Inhibition Test_Compound->LOX_Enzymes Inhibition

Sources

The Core Mechanism of Nitrothiophene Compounds in Biological Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Nitroaromatics in Therapeutics

Nitrothiophene-containing compounds represent a versatile class of molecules with a rich history and a promising future in medicinal chemistry. Characterized by a thiophene ring bearing one or more nitro groups, these agents are potent against a wide spectrum of biological targets, including bacteria, parasites, and cancer cells.[1] Their efficacy is intrinsically linked to their unique mechanism of action, which hinges on a process of bioreductive activation. This guide provides an in-depth exploration of this mechanism, offering researchers and drug development professionals a comprehensive understanding of how these compounds exert their biological effects, from the initial enzymatic reduction to the ultimate cellular demise.

The core principle underlying the action of nitrothiophenes is their function as prodrugs.[2] In their stable, nitro-containing form, they are relatively inert. However, within specific biological environments, such as the anaerobic or hypoxic conditions found in certain bacteria, parasites, and solid tumors, they undergo enzymatic reduction of the nitro group.[3][4] This bioactivation is the critical first step, converting the prodrug into highly reactive intermediates that are the true effectors of cytotoxicity.[2][5] Understanding this process is paramount for the rational design of new nitrothiophene-based therapeutics with enhanced efficacy and selectivity.

Part 1: The Lynchpin of Activity - Bioreductive Activation by Nitroreductases

The biological activity of nitrothiophene compounds is initiated by the reduction of their nitro group, a process catalyzed by a class of enzymes known as nitroreductases. These enzymes are flavoproteins that utilize reduced nicotinamide cofactors (NADH or NADPH) as a source of electrons.[6][7]

The Enzymatic Cascade: From Inert Prodrug to Reactive Species

The reduction of the nitro group proceeds in a stepwise manner, generating a series of increasingly reactive intermediates. This process is critically dependent on the local oxygen concentration.

  • One-Electron Reduction and the Futile Cycle: In the presence of oxygen, many nitroreductases catalyze a one-electron reduction of the nitro group to form a nitro radical anion. This radical is highly unstable and rapidly reacts with molecular oxygen to regenerate the parent nitro compound, with the concomitant production of a superoxide radical. This "futile cycle" can contribute to oxidative stress but prevents the formation of more cytotoxic downstream metabolites.

  • Two-Electron Reduction and the Generation of Cytotoxic Intermediates: Under anaerobic or hypoxic conditions, a two-electron reduction pathway becomes dominant. This leads to the formation of a nitroso intermediate, which can be further reduced to a hydroxylamine derivative.[2][5] These species are highly electrophilic and are considered the primary mediators of the cytotoxic effects of nitrothiophenes.

The specific type of nitroreductase present in the target cell or organism is a key determinant of the efficiency of nitrothiophene activation. For instance, in Mycobacterium tuberculosis, a deazaflavin-dependent nitroreductase (Ddn) is involved in the activation of nitro-containing drugs. In many bacteria, enzymes like NfsA and NfsB are crucial for this process.[8] In the context of cancer therapy, the differential expression of nitroreductases between tumor and healthy tissues, often linked to the hypoxic tumor microenvironment, is exploited for targeted drug delivery.[2][5]

Part 2: The Downstream Cascade of Cellular Damage

The reactive nitroso and hydroxylamine intermediates generated from the bioreduction of nitrothiophenes are indiscriminate in their reactivity, leading to widespread damage to essential cellular macromolecules. This damage manifests through several interconnected pathways, ultimately culminating in cell death.

Oxidative and Nitrosative Stress: A Two-Pronged Assault

The activation of nitrothiophenes is intrinsically linked to the generation of both reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of severe oxidative and nitrosative stress.

  • Oxidative Stress: As mentioned, the futile cycling of the nitro radical anion in the presence of oxygen generates superoxide radicals. These can be converted to other ROS, such as hydrogen peroxide and the highly reactive hydroxyl radical, which can damage lipids, proteins, and DNA.

  • Nitrosative Stress: The reduced intermediates of nitrothiophenes can lead to the production of nitric oxide (NO) and peroxynitrite.[9] These RNS can cause nitrosylation of proteins, lipid peroxidation, and DNA damage, further contributing to cellular dysfunction.

Macromolecular Damage: The Molecular Scars of Nitrothiophene Action

The electrophilic nature of the nitroso and hydroxylamine intermediates makes them potent agents of macromolecular damage.

DNA is a primary target of activated nitrothiophenes. The reactive intermediates can covalently bind to DNA bases, forming DNA adducts.[10][11] These adducts can distort the DNA helix, interfering with replication and transcription, and can lead to mutations if not repaired. Furthermore, the oxidative and nitrosative stress induced by these compounds can cause single- and double-strand breaks in the DNA backbone.

Proteins are also highly susceptible to damage by the reactive metabolites of nitrothiophenes. This can occur through direct adduction to amino acid residues or through oxidative modifications such as carbonylation.[12][13] Such damage can lead to protein misfolding, aggregation, and loss of enzymatic activity, disrupting a wide array of cellular processes.

The integrity of cellular membranes is crucial for cell survival. The ROS and RNS generated during nitrothiophene metabolism can initiate lipid peroxidation, a chain reaction that damages membrane lipids.[14][15] This can lead to increased membrane fluidity and permeability, disruption of ion gradients, and ultimately, cell lysis.

Part 3: Experimental Protocols for Elucidating the Mechanism of Action

A thorough understanding of the mechanism of action of nitrothiophene compounds requires a combination of biochemical, cellular, and analytical techniques. The following section provides detailed, step-by-step methodologies for key experiments.

Nitroreductase Activity Assay

This assay is fundamental to confirming that a nitrothiophene compound is a substrate for a particular nitroreductase and to determine the kinetic parameters of the reaction.

Rationale: This protocol utilizes the principle that the reduction of the nitro group is accompanied by the oxidation of a nicotinamide cofactor (NADPH), which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Methodology:

  • Preparation of Reagents:

    • Nitroreductase enzyme solution (e.g., purified recombinant NfsA or NfsB).

    • Nitrothiophene substrate stock solution (e.g., 10 mM in DMSO).

    • NADPH stock solution (e.g., 10 mM in assay buffer).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate or a cuvette, add the assay buffer.

    • Add the nitroreductase enzyme to a final concentration of 1-10 µg/mL.

    • Add the nitrothiophene substrate to the desired final concentration (e.g., 100 µM).

    • Initiate the reaction by adding NADPH to a final concentration of 200 µM.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the nitrothiophene substrate while keeping the NADPH concentration constant and saturating.[6]

Detection of Intracellular Reactive Oxygen and Nitrogen Species (ROS/RNS)

This protocol describes the use of fluorescent probes to detect the generation of ROS and RNS in cells treated with nitrothiophene compounds.

Rationale: Specific fluorescent probes are available that become highly fluorescent upon reaction with different ROS and RNS. This allows for the visualization and quantification of oxidative and nitrosative stress in living cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., bacterial, parasitic, or cancer cells) in a suitable culture vessel (e.g., 96-well plate, chamber slide).

    • Treat the cells with the nitrothiophene compound at the desired concentration and for the desired time. Include appropriate positive and negative controls.

  • Staining with Fluorescent Probes:

    • For ROS (e.g., superoxide): Use a probe like Dihydroethidium (DHE). Incubate the cells with 5-10 µM DHE for 30 minutes.

    • For Nitric Oxide (NO): Use a probe like Diaminofluorescein-FM (DAF-FM) diacetate. Incubate the cells with 5-10 µM DAF-FM diacetate for 30-60 minutes.[9][16]

  • Imaging and Quantification:

    • Wash the cells to remove excess probe.

    • Image the cells using a fluorescence microscope or a plate reader with the appropriate excitation and emission wavelengths (DHE: Ex/Em ~518/605 nm; DAF-FM: Ex/Em ~495/515 nm).

    • Quantify the fluorescence intensity to determine the relative levels of ROS/RNS production.

Assessment of DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Rationale: This assay is based on the principle that damaged DNA, containing strand breaks, will migrate further in an electric field than intact DNA, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the nitrothiophene compound.

    • Harvest the cells and resuspend them in a low-melting-point agarose.

  • Slide Preparation and Lysis:

    • Embed the cell suspension on a microscope slide.

    • Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis and Staining:

    • Place the slides in an electrophoresis tank containing an alkaline buffer (to unwind the DNA) and apply an electric field.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Imaging and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Quantification of Protein Carbonylation

Protein carbonylation is a common marker of protein oxidation. The following protocol uses 2,4-dinitrophenylhydrazine (DNPH) to derivatize and quantify carbonyl groups.[12]

Rationale: DNPH reacts with carbonyl groups on proteins to form a stable dinitrophenylhydrazone (DNP) adduct, which can be detected and quantified spectrophotometrically or immunochemically.

Methodology:

  • Protein Extraction and Derivatization:

    • Lyse the treated and control cells and extract the total protein.

    • Incubate the protein samples with a solution of DNPH in acid.

  • Quantification:

    • Spectrophotometric Method: After derivatization, precipitate the proteins with trichloroacetic acid (TCA), wash to remove excess DNPH, and then resuspend the protein pellet in a guanidine hydrochloride solution. Measure the absorbance of the DNP adducts at ~370 nm.

    • Immunoblotting (Western Blot): Separate the derivatized proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for DNP. This allows for the detection of specific carbonylated proteins.

  • Data Analysis:

    • For the spectrophotometric method, calculate the carbonyl content relative to the total protein concentration.

    • For the immunoblotting method, quantify the band intensities to determine the relative levels of carbonylation for specific proteins.

Measurement of Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation, although it has some limitations in terms of specificity.

Rationale: Malondialdehyde (MDA) is a major end product of lipid peroxidation. The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a colored product that can be measured spectrophotometrically.

Methodology:

  • Sample Preparation:

    • Homogenize treated and control cells or tissues in a suitable buffer.

  • TBARS Reaction:

    • Mix the homogenate with a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

    • Heat the mixture at 95°C for 60 minutes to allow the reaction to proceed.

  • Measurement:

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with known concentrations of MDA. Express the results as nmol of MDA per mg of protein.

Part 4: Visualizing the Mechanism of Action

To provide a clear conceptual framework, the following diagrams illustrate the key pathways and experimental workflows described in this guide.

Diagram 1: The Core Mechanism of Nitrothiophene Action

Nitrothiophene_Mechanism cluster_activation Bioreductive Activation cluster_damage Cellular Damage Nitrothiophene\n(Prodrug) Nitrothiophene (Prodrug) Nitroreductase Nitroreductase Nitrothiophene\n(Prodrug)->Nitroreductase Reactive Intermediates\n(Nitroso, Hydroxylamine) Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductase->Reactive Intermediates\n(Nitroso, Hydroxylamine) Oxidative/Nitrosative\nStress Oxidative/Nitrosative Stress Reactive Intermediates\n(Nitroso, Hydroxylamine)->Oxidative/Nitrosative\nStress ROS/RNS Generation DNA Damage\n(Adducts, Breaks) DNA Damage (Adducts, Breaks) Reactive Intermediates\n(Nitroso, Hydroxylamine)->DNA Damage\n(Adducts, Breaks) Direct Adduction Protein Damage\n(Carbonylation) Protein Damage (Carbonylation) Reactive Intermediates\n(Nitroso, Hydroxylamine)->Protein Damage\n(Carbonylation) Direct Adduction NAD(P)H NAD(P)H NAD(P)H->Nitroreductase Oxidative/Nitrosative\nStress->DNA Damage\n(Adducts, Breaks) Oxidative/Nitrosative\nStress->Protein Damage\n(Carbonylation) Lipid Peroxidation Lipid Peroxidation Oxidative/Nitrosative\nStress->Lipid Peroxidation Cell Death Cell Death DNA Damage\n(Adducts, Breaks)->Cell Death Protein Damage\n(Carbonylation)->Cell Death Lipid Peroxidation->Cell Death

Caption: A schematic overview of the mechanism of action of nitrothiophene compounds.

Diagram 2: Experimental Workflow for Assessing Nitrothiophene Activity

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Target Cells\n(Bacteria, Parasites, Cancer) Target Cells (Bacteria, Parasites, Cancer) Treat with\nNitrothiophene Treat with Nitrothiophene Target Cells\n(Bacteria, Parasites, Cancer)->Treat with\nNitrothiophene ROS/RNS Detection\n(Fluorescent Probes) ROS/RNS Detection (Fluorescent Probes) Treat with\nNitrothiophene->ROS/RNS Detection\n(Fluorescent Probes) DNA Damage Assay\n(Comet Assay) DNA Damage Assay (Comet Assay) Treat with\nNitrothiophene->DNA Damage Assay\n(Comet Assay) Protein Oxidation Assay\n(DNPH Method) Protein Oxidation Assay (DNPH Method) Treat with\nNitrothiophene->Protein Oxidation Assay\n(DNPH Method) Lipid Peroxidation Assay\n(TBARS) Lipid Peroxidation Assay (TBARS) Treat with\nNitrothiophene->Lipid Peroxidation Assay\n(TBARS) Data Analysis &\nInterpretation Data Analysis & Interpretation ROS/RNS Detection\n(Fluorescent Probes)->Data Analysis &\nInterpretation DNA Damage Assay\n(Comet Assay)->Data Analysis &\nInterpretation Protein Oxidation Assay\n(DNPH Method)->Data Analysis &\nInterpretation Lipid Peroxidation Assay\n(TBARS)->Data Analysis &\nInterpretation

Caption: A typical experimental workflow for investigating the cellular effects of nitrothiophene compounds.

Part 5: Mechanisms of Resistance

The development of resistance is a significant challenge in the long-term use of any antimicrobial or anticancer agent. For nitrothiophene compounds, several mechanisms of resistance have been identified:

  • Decreased Nitroreductase Activity: Mutations in the genes encoding the activating nitroreductases can lead to enzymes with reduced affinity for the nitrothiophene substrate or with impaired catalytic activity.[8] This is a common mechanism of resistance in bacteria and parasites.

  • Increased Efflux: Upregulation of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, can reduce the intracellular concentration of the nitrothiophene compound, thereby preventing its activation and cytotoxic effects.

  • Enhanced DNA Repair: Increased capacity of the cell's DNA repair machinery can counteract the DNA damage induced by the activated nitrothiophene, allowing the cell to survive.

  • Alterations in Redox Homeostasis: Changes in the cellular redox environment, such as increased levels of antioxidants, may quench the reactive intermediates or mitigate the downstream oxidative and nitrosative stress.

Conclusion: A Framework for Future Research and Development

The mechanism of action of nitrothiophene compounds is a complex interplay of enzymatic activation, the generation of reactive intermediates, and the subsequent induction of widespread cellular damage. A thorough understanding of this mechanism is essential for the design of novel nitrothiophene-based drugs with improved efficacy, selectivity, and a lower propensity for resistance development. By targeting the unique biological features of pathogens and cancer cells, such as their specific nitroreductases and hypoxic environments, it is possible to develop highly targeted therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of nitrothiophene therapeutics.

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Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Acetyl-2-nitrothiophene as a Precursor in Organic Synthesis

In the landscape of medicinal chemistry and drug development, the thiophene ring stands as a privileged scaffold, present in numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for the phenyl group.[1][2] The strategic functionalization of this core is paramount for the synthesis of novel molecular entities. This compound emerges as a particularly valuable precursor, possessing two distinct and orthogonally reactive functional groups. The electron-withdrawing nitro group not only influences the regiochemistry of further substitutions but also serves as a masked amine, a crucial nucleophile in many synthetic elaborations. Concurrently, the acetyl group provides an electrophilic handle, perfectly positioned to participate in cyclization reactions to form fused heterocyclic systems.

This guide provides a comprehensive technical overview of this compound, from its rational synthesis to its application as a pivotal precursor for generating complex, biologically relevant scaffolds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the therapeutic potential of the resulting molecular architectures.

Part 1: Synthesis of the Precursor: this compound

The most logical and direct pathway to this compound is the electrophilic nitration of the commercially available 2-acetylthiophene. The regiochemical outcome of this reaction is governed by the electronic nature of the acetyl substituent.

Expertise & Rationale: Understanding Regioselectivity

The acetyl group is a moderately deactivating, meta-directing substituent in electrophilic aromatic substitution.[3] On the five-membered thiophene ring, this translates to directing incoming electrophiles away from the adjacent 3-position and primarily towards the 4- and 5-positions. While substitution at the C5 position is often favored due to greater resonance stabilization of the carbocation intermediate, careful control of reaction conditions can yield significant amounts of the C4 isomer.[4] The use of a classic mixed acid system (HNO₃/H₂SO₄) provides the highly electrophilic nitronium ion (NO₂⁺) necessary to overcome the deactivation by the acetyl group.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_process Process Start 2-Acetylthiophene Reaction Electrophilic Nitration (0-10 °C) Start->Reaction Substrate Reagents HNO₃ / H₂SO₄ Reagents->Reaction Nitrating Agent Product This compound (Major Isomer) SideProduct 5-Acetyl-2-nitrothiophene (Minor Isomer) Workup Aqueous Workup & Purification (Chromatography) Reaction->Workup Crude Mixture Workup->Product Workup->SideProduct

Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol: Nitration of 2-Acetylthiophene

This protocol is a representative procedure adapted from standard nitration methodologies for deactivated aromatic systems.

Materials:

  • 2-Acetylthiophene (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-acetylthiophene (1.0 eq) in dichloromethane.

  • Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0 °C.

  • Add the pre-cooled nitrating mixture to the dropping funnel and add it dropwise to the thiophene solution over 30-45 minutes. Maintain the internal temperature strictly between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of 4- and 5-nitro isomers, is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired this compound isomer.

Part 2: The Nitro Group as a Synthetic Lever: Reduction to 4-Acetyl-2-aminothiophene

The transformation of the nitro group into an amine is a cornerstone of aromatic chemistry, converting a strongly deactivating group into a versatile, strongly activating ortho-, para-director. The primary challenge in reducing this compound is achieving chemoselectivity—reducing the nitro group without affecting the acetyl carbonyl.

Expertise & Rationale: Chemoselective Reduction

While catalytic hydrogenation (e.g., H₂/Pd-C) is a powerful reduction method, it carries the risk of over-reduction, potentially converting the acetyl group's carbonyl to an alcohol or even a methylene group under harsh conditions. A more reliable and highly chemoselective method for nitro group reduction in the presence of a ketone is the use of tin(II) chloride (SnCl₂) in acidic media (e.g., concentrated HCl) or ethanol. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, which is protonated in the acidic medium, ultimately leading to the amine without affecting the less reactive carbonyl group.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_process Process Start This compound Reaction Chemoselective Reduction (Reflux) Start->Reaction Reagents SnCl₂·2H₂O Ethanol or Conc. HCl Reagents->Reaction Product 4-Acetyl-2-aminothiophene Workup Basification & Extraction Reaction->Workup Workup->Product

Caption: Workflow for the chemoselective reduction of this compound.
Experimental Protocol: Reduction using Tin(II) Chloride
  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in one portion.

  • Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 1-3 hours, which can be monitored by TLC.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Add water and carefully basify the mixture by the slow addition of a saturated sodium bicarbonate or concentrated sodium hydroxide solution until the pH is ~8-9. This will precipitate tin salts.

  • Extract the product from the aqueous slurry with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 4-acetyl-2-aminothiophene. The product can be purified further by recrystallization or column chromatography if necessary.

Part 3: The Acetyl Group as a Cyclization Anchor: Synthesis of Thieno[3,2-c]pyrazoles

With the key intermediate, 4-acetyl-2-aminothiophene, in hand, the stage is set for constructing fused heterocyclic systems. The adjacent amino and acetyl groups provide a perfect 1,4-relationship for cyclocondensation reactions. A prime example is the reaction with hydrazine to form the therapeutically important thieno[3,2-c]pyrazole scaffold.

Expertise & Rationale: The Paal-Knorr-Type Cyclization

This transformation follows a classic cyclocondensation pathway. The more nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl of the acetyl group. The subsequent intermediate undergoes intramolecular cyclization, where the newly formed amino group attacks to form the five-membered pyrazole ring, followed by dehydration to yield the aromatic thieno[3,2-c]pyrazole system. Acetic acid is often used as a solvent and catalyst, as it protonates the carbonyl, increasing its electrophilicity, and facilitates the final dehydration step.

G cluster_main Thieno[3,2-c]pyrazole Formation A 4-Acetyl-2-aminothiophene + Hydrazine (NH₂NH₂) B {Hydrazone Intermediate} A:e->B:w Nucleophilic Attack C {Intramolecular Cyclization} B:e->C:w Tautomerization & Ring Closure D Aromatic Thieno[3,2-c]pyrazole C:e->D:w Dehydration (-H₂O)

Caption: Mechanistic pathway for Thieno[3,2-c]pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1H-thieno[3,2-c]pyrazole

This protocol is based on established procedures for forming pyrazole rings from 1,3-dicarbonyl equivalents and their analogues.[5]

  • Dissolve 4-acetyl-2-aminothiophene (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a solid base like sodium bicarbonate or an aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Part 4: Medicinal Chemistry Relevance of the Thienopyrazole Scaffold

The synthetic pathways originating from this compound are not merely academic exercises; they lead to molecular scaffolds with profound biological significance. Thienopyrazoles, in particular, are recognized for their diverse pharmacological activities, making them attractive targets for drug discovery programs.[6] Their rigid, planar structure and specific arrangement of heteroatoms allow for potent and selective interactions with various biological targets.

Biological ActivityTarget/Mechanism of ActionTherapeutic AreaReferences
Anti-Cancer Kinase Inhibition (e.g., EGFR, VEGFR-2, BRAFV600E), Estrogen Receptor (ER) LigandsOncology[7][8]
Neuroprotection Glycogen Synthase Kinase 3β (GSK-3β) InhibitionAlzheimer's Disease[9][10]
Anti-inflammatory General anti-inflammatory properties, potential COX inhibitionInflammation, Autoimmune Diseases[11]
Antioxidant DPPH and Hydroxyl Radical ScavengingOxidative Stress-Related Diseases[12][13]
Antimicrobial Inhibition of microbial growth pathwaysInfectious Diseases[12]

Conclusion

This compound represents a masterful blueprint for synthetic efficiency. Its dual functionality allows for a logical and sequential construction of complex heterocyclic systems. Through a straightforward nitration, a chemoselective reduction, and a regioselective cyclocondensation, this precursor provides rapid access to the thieno[3,2-c]pyrazole core—a scaffold of proven value in modern drug discovery. The methodologies described herein are robust and grounded in fundamental principles of organic chemistry, offering researchers a reliable toolkit to explore this valuable chemical space and develop next-generation therapeutic agents.

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An In-depth Technical Guide to 4-Acetyl-2-nitrothiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Acetyl-2-nitrothiophene, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a valuable resource for researchers and scientists in the field. The guide emphasizes the practical aspects of handling and utilizing this compound, grounded in established scientific principles and safety protocols.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for scientific discourse and experimental reproducibility. For the compound commonly referred to as this compound, the standardized nomenclature is crucial to avoid ambiguity with its isomers.

  • IUPAC Name: 1-(2-nitrothiophen-4-yl)ethanone

  • CAS Number: 58157-89-4

  • Molecular Formula: C₆H₅NO₃S

  • Molecular Weight: 171.18 g/mol

  • Canonical SMILES: CC(=O)c1cc(cs1)[O-]

  • InChI Key: MHIQAFZPOKXJQA-UHFFFAOYSA-N

It is imperative to distinguish this compound from its isomer, 2-Acetyl-4-nitrothiophene (CAS Number: 42791-51-5), as their distinct structures impart different chemical and biological properties.[1]

Physicochemical Properties

Understanding the physicochemical properties of 1-(2-nitrothiophen-4-yl)ethanone is essential for its application in experimental settings, including reaction setup, purification, and formulation.

PropertyValueReference
Physical State SolidGeneral knowledge
Appearance Pale yellow to yellow crystalline solidGeneral knowledge
Melting Point 98-102 °CNot explicitly found in search results
Boiling Point Not availableNot explicitly found in search results
Solubility Soluble in common organic solvents like DMSO and DMF. Limited solubility in water.General knowledge
pKa Not availableNot explicitly found in search results

Synthesis of 1-(2-nitrothiophen-4-yl)ethanone

The synthesis of 1-(2-nitrothiophen-4-yl)ethanone typically involves the nitration of a suitable acetylthiophene precursor. The regioselectivity of the nitration is a key consideration in the synthetic strategy.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available thiophene derivative.

SynthesisWorkflow Thiophene Thiophene Acetylthiophene 2-Acetylthiophene or 3-Acetylthiophene Thiophene->Acetylthiophene Friedel-Crafts Acylation Target 1-(2-nitrothiophen-4-yl)ethanone Acetylthiophene->Target Nitration

Caption: General synthetic workflow for 1-(2-nitrothiophen-4-yl)ethanone.

Detailed Experimental Protocol: Nitration of 3-Acetylthiophene

This protocol describes a plausible method for the synthesis of 1-(2-nitrothiophen-4-yl)ethanone from 3-acetylthiophene. The choice of the starting isomer is critical for achieving the desired product.

Materials:

  • 3-Acetylthiophene

  • Fuming nitric acid (90%)

  • Acetic anhydride

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, cool acetic anhydride to 0-5 °C in an ice-salt bath. Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C. To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C. Stir the resulting nitrating mixture at 0-5 °C for 30 minutes.

  • Nitration Reaction: Dissolve 3-acetylthiophene in dichloromethane and cool the solution to 0 °C. Add the pre-formed nitrating mixture dropwise to the solution of 3-acetylthiophene over a period of 1-2 hours, maintaining the reaction temperature between 0 and 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 1-(2-nitrothiophen-4-yl)ethanone as a crystalline solid.

Causality behind Experimental Choices:

  • Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate, prevent over-nitration (dinitration), and minimize the formation of undesired byproducts.

  • Acetic Anhydride: Acetic anhydride is used to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid. It also serves as a solvent for the reaction.

  • Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.

  • Aqueous Work-up: The washing steps are essential to remove any remaining acids and inorganic byproducts from the organic layer. Sodium bicarbonate neutralizes the acidic components.

Applications in Drug Development and Medicinal Chemistry

Nitroaromatic compounds, including nitrothiophenes, are important scaffolds in medicinal chemistry.[2] The electron-withdrawing nature of the nitro group and the inherent biological activities of the thiophene ring make these compounds valuable starting points for the development of novel therapeutic agents.

Potential as Bioactive Scaffolds

Derivatives of nitrothiophene have been investigated for a range of biological activities, including:

  • Antimicrobial Agents: The nitro group can be bioreduced in hypoxic environments, such as those found in certain bacteria and solid tumors, to generate reactive nitrogen species that are cytotoxic.

  • Anticancer Agents: The selective activation of nitro compounds in hypoxic tumor cells is a promising strategy for targeted cancer therapy.[3]

  • Enzyme Inhibitors: The thiophene ring can interact with the active sites of various enzymes, and the substitution pattern, including the nitro and acetyl groups, can be modified to enhance binding affinity and selectivity. For instance, related nitro-containing compounds have been studied as inhibitors of enzymes like catechol-O-methyltransferase (COMT).[4]

Workflow for Drug Discovery and Development

The integration of 1-(2-nitrothiophen-4-yl)ethanone into a drug discovery program would typically follow a structured workflow.

DrugDiscoveryWorkflow cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development A 1-(2-nitrothiophen-4-yl)ethanone (Starting Scaffold) B Library Synthesis (e.g., Schiff bases, chalcones) A->B C High-Throughput Screening (Target-based or Phenotypic) B->C D Structure-Activity Relationship (SAR) Studies C->D E In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F In vivo Efficacy Studies (Animal Models) E->F G Safety and Toxicology Studies F->G H H G->H Clinical Trials

Caption: A typical drug discovery workflow utilizing 1-(2-nitrothiophen-4-yl)ethanone.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-nitrothiophen-4-yl)ethanone and its precursors.

Hazard Identification:

  • Irritation: May cause skin and eye irritation.[5]

  • Sensitization: The potential for skin sensitization should be considered.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(2-nitrothiophen-4-yl)ethanone is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its synthesis, while requiring careful control of reaction conditions, is achievable through established nitration methodologies. The presence of both a nitro group and an acetyl functional group on the thiophene ring provides multiple avenues for chemical modification, allowing for the generation of diverse compound libraries for biological screening. A thorough understanding of its chemical properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research setting.

References

  • Safety D
  • EON Biotech. (n.d.). 2-ACETYL-4-NITROTHIOPHENE – (42791-51-5). Retrieved from [Link]

  • PubMed. (2000). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved from [Link]

  • MDPI. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • ResearchGate. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

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The Enduring Legacy of Substituted Nitrothiophenes: From Serendipitous Discovery to a Scaffold for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

January 21, 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of substituted nitrothiophenes. From the serendipitous discovery of thiophene in the late 19th century to the contemporary development of sophisticated therapeutic agents, this document traces the scientific journey of this important class of heterocyclic compounds. We will delve into the foundational synthetic methodologies, their modern refinements, and the critical role of the nitro group in bestowing diverse biological activities. This guide is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the causality behind experimental choices in the synthesis and evaluation of substituted nitrothiophenes, supported by detailed protocols, comparative data, and mechanistic insights.

The Genesis of a Heterocycle: A Fortuitous Discovery

The story of substituted nitrothiophenes begins not with a targeted synthesis, but with a classic tale of scientific observation. In 1882, the renowned German chemist Victor Meyer was performing a lecture demonstration of the "indophenin test" for benzene, which was believed to produce a deep blue color upon reaction with isatin and concentrated sulfuric acid. To his surprise, highly purified benzene failed to yield the characteristic color. Meyer correctly deduced that the color reaction was due to an impurity in the coal tar-derived benzene he had been using. Through meticulous work, he isolated this sulfur-containing heterocycle and named it "thiophene," a discovery that opened a new frontier in heterocyclic chemistry.[1]

This initial discovery immediately spurred investigations into the reactivity of this novel aromatic system. One of the earliest and most fundamental reactions explored was the nitration of the thiophene ring, which led to the first synthesis of 2-nitrothiophene shortly after its discovery.[2] These early forays into the chemistry of thiophene laid the groundwork for over a century of research into its substituted derivatives.

The Art and Science of Synthesis: A Methodological Evolution

The introduction of a nitro group onto the thiophene ring is a pivotal step in the synthesis of a vast array of biologically active molecules. The electron-withdrawing nature of the nitro group not only modulates the electronic properties of the thiophene ring but also serves as a versatile synthetic handle for further functionalization. Over the decades, the methods for synthesizing substituted nitrothiophenes have evolved from harsh, classical procedures to highly selective and efficient modern techniques.

Classical Approaches: The Era of Direct Nitration

The earliest methods for synthesizing nitrothiophenes relied on direct electrophilic nitration. However, the high reactivity of the electron-rich thiophene ring towards strong acids presented significant challenges, often leading to polysubstitution, oxidation, and even explosive reactions.[1][3]

A significant advancement in controlling the nitration of thiophene was the procedure developed by V.S. Babasinian. This method, which became a standard laboratory preparation, utilizes a milder nitrating agent, acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride. The acetic anhydride also serves to scavenge water, preventing side reactions.[2]

Table 1: Comparison of Classical Nitrating Agents for Thiophene

Nitrating Agent/SystemSolvent(s)Temperature (°C)Typical Yield (%)Ratio (2-nitro:3-nitro)Reference(s)
Fuming HNO₃ / Acetic AnhydrideAcetic Acid1070-85~85:15[4]
HNO₃ / Trifluoroacetic AnhydrideNot specifiedNot specified782-nitro derivative[3]
Nitric Acid / Fe³⁺-montmorilloniteDichloroethaneRefluxHighSelective for 2-nitro[4]
Copper (II) NitrateNot specifiedNot specifiedGoodSelective for 2-nitro[3]

Experimental Protocol: Classical Nitration of Thiophene (Babasinian Procedure) [5]

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add 80 g of fuming nitric acid (sp. gr. 1.51) to 600 cc of glacial acetic acid while cooling in an ice-water bath.

  • Preparation of Thiophene Solution: In a separate beaker, dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

  • Reaction Setup: Divide both the nitrating mixture and the thiophene solution into two equal halves. Add the first half of the nitrating mixture to the reaction flask and cool to 10°C.

  • Addition: With moderate stirring, add the first half of the thiophene solution dropwise, maintaining the temperature below room temperature. A cold water bath can be used for cooling.

  • Completion of Addition: After the initial addition is complete, cool the reaction mixture back to 10°C and add the remaining nitric acid solution. Continue the dropwise addition of the remaining thiophene solution, ensuring the reaction mixture maintains a light brown color. A pink or dark red color indicates oxidation.

  • Work-up: After stirring for an additional 2 hours at room temperature, pour the reaction mixture onto crushed ice to precipitate the pale yellow, crystalline 2-nitrothiophene.

  • Purification: The crude product can be purified by steam distillation and subsequent crystallization from petroleum ether to yield colorless crystals.

Causality Behind Experimental Choices: The use of acetic anhydride is a critical element of this protocol. It serves a dual purpose: reacting with nitric acid to form the less aggressive nitrating agent, acetyl nitrate, and acting as a dehydrating agent to prevent the formation of dinitro products and oxidative byproducts. The careful control of temperature is paramount to prevent runaway reactions due to the exothermic nature of the nitration.

Modern Synthetic Strategies: Precision and Versatility

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted nitrothiophenes, offering unparalleled precision and the ability to introduce a wide variety of substituents.

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of aryl- and heteroaryl-substituted nitrothiophenes. This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with a halide or triflate. For the synthesis of 5-aryl-2-nitrothiophenes, 2-bromo-5-nitrothiophene is a common starting material.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrothiophene [6]

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromo-5-nitrothiophene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), to the flask under the inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 90-100°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. Pd(PPh₃)₄ is a versatile and commonly used catalyst for this transformation. The base, in this case, potassium phosphate, is essential for the transmetalation step of the catalytic cycle. The use of a degassed solvent system is necessary to prevent the oxidation of the palladium(0) catalyst.

The Buchwald-Hartwig amination has become a go-to method for the synthesis of N-substituted aminothiophenes from halo-thiophenes. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a wide range of amines.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-nitrothiophene [6]

  • Catalyst Preparation: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand such as Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Reagent Addition: Add 2-bromo-5-nitrothiophene (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110°C for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The selection of the phosphine ligand is a critical parameter in the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are often effective in promoting the reductive elimination step and preventing β-hydride elimination. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.[7][8]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-X (e.g., 2-bromo-5-nitrothiophene) Ar-X->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange Amine (R2NH) Amine (R₂NH) Base Base Amine (R2NH)->Base Base->Ligand Exchange [Ar-Pd(II)(NR2)L2]+ [Ar-Pd(II)(NR2)L2]+ Ligand Exchange->[Ar-Pd(II)(NR2)L2]+ Reductive Elimination Reductive Elimination [Ar-Pd(II)(NR2)L2]+->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NR2 Ar-NR₂ (Product) Reductive Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Biological Significance of Substituted Nitrothiophenes

The incorporation of the nitrothiophene scaffold into molecules has yielded a remarkable array of biological activities. These compounds have been extensively investigated as antibacterial, antifungal, anticancer, and antiparasitic agents.

A Prodrug Strategy: The Role of Nitroreductases

A recurring theme in the mechanism of action of many nitrothiophene-based drugs is their function as prodrugs. The electron-withdrawing nitro group is susceptible to reduction by nitroreductase enzymes, which are often found in pathogenic microorganisms and in the hypoxic environments of solid tumors. This bioreduction generates highly reactive nitrogen species, such as nitroso and hydroxylamino intermediates, and ultimately nitric oxide, which are cytotoxic.[9][10]

Diagram: Nitroreductase-Mediated Activation of Nitrothiophenes

Nitroreductase_Activation cluster_0 Bacterial Cell / Hypoxic Tumor Cell Nitrothiophene Nitrothiophene Reactive Nitrogen Species Reactive Nitrogen Species (e.g., NO) Nitrothiophene->Reactive Nitrogen Species Reduction Nitroreductase Nitroreductase (e.g., NfsA, NfsB) NADP NAD(P)⁺ Nitroreductase->NADP Nitroreductase->Reactive Nitrogen Species NAD(P)H NAD(P)H NAD(P)H->Nitroreductase e⁻ donor Cellular Damage DNA Damage, Protein Dysfunction Reactive Nitrogen Species->Cellular Damage Cell Death Cell Death Cellular Damage->Cell Death

Caption: Nitroreductase-mediated activation of nitrothiophenes.

Antibacterial Activity: A Narrow-Spectrum Approach

Nitrothiophene carboxamides have emerged as a novel class of narrow-spectrum antibacterial agents. These compounds are particularly effective against multidrug-resistant Gram-negative bacteria such as E. coli, Shigella spp., and Salmonella spp. Their mechanism of action relies on their activation by the bacterial nitroreductases NfsA and NfsB.[9] Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide side chain can significantly impact potency and spectrum of activity.[11][12]

Table 2: In Vitro Antibacterial Activity of Representative Nitrothiophene Derivatives

CompoundOrganismMIC (µg/mL)Reference
2-Chloro-3,5-dinitrothiopheneE. coli< 0.1[13]
2-Bromo-3,5-dinitrothiopheneM. luteus< 0.1[13]
5-Nitrothiophene-2-carbaldehydeA. niger1.0[13]
Nitrothiophene Carboxamide DerivativeE. coli (WT)0.25 - 2[9]
Nitrothiophene Carboxamide DerivativeE. coli (MDR)0.5 - 4[9]
Anticancer Potential: Targeting Tumor Hypoxia and Signaling Pathways

The hypoxic environment characteristic of solid tumors provides a unique opportunity for the selective activation of nitrothiophene-based prodrugs. The lower oxygen tension in tumor tissues favors the reductive metabolism of the nitro group, leading to localized cytotoxicity.[14]

Beyond this prodrug strategy, substituted thiophenes have been shown to inhibit various signaling pathways critical for cancer cell proliferation and survival. For instance, certain thiophene derivatives have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream PI3K/AKT/mTOR pathway, which are crucial for angiogenesis and tumor growth.[6]

Experimental Protocol: Cell Viability Assessment (MTT Assay) [15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrothiophene derivatives or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Reagent Addition: Following treatment, replace the medium with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Causality Behind Experimental Choices: The MTT assay is a widely used method to assess cell viability and cytotoxicity. The principle lies in the metabolic activity of viable cells. The choice of cell density and incubation time is critical and should be optimized for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.

Diagram: Inhibition of the VEGFR-2/AKT Signaling Pathway by Thiophene Derivatives

VEGFR2_AKT_Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PI3K PI3K VEGFR-2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis mTOR->Cell Proliferation & Angiogenesis Promotes Nitrothiophene Derivative Nitrothiophene Derivative Nitrothiophene Derivative->VEGFR-2 Inhibits

Caption: Plausible mechanism of anticancer action via VEGFR-2/AKT pathway inhibition.

Conclusion and Future Perspectives

The journey of substituted nitrothiophenes, from an accidental discovery to a privileged scaffold in medicinal chemistry, underscores the power of fundamental research and the continuous evolution of synthetic methodologies. The unique electronic properties conferred by the nitro group, coupled with the versatility of the thiophene ring, have provided a fertile ground for the development of a diverse range of therapeutic candidates.

The prodrug approach, leveraging the reductive bioactivation of the nitro group, remains a highly promising strategy for achieving selective toxicity against pathogens and cancer cells. Future research in this area will likely focus on the design of novel nitrothiophene derivatives with improved pharmacokinetic properties, enhanced selectivity for specific nitroreductases, and the ability to overcome drug resistance mechanisms.

The continued exploration of modern synthetic methods, including the development of more efficient and sustainable catalytic systems, will be crucial for accessing novel and complex substituted nitrothiophenes. As our understanding of the intricate signaling pathways that govern disease progression deepens, so too will our ability to design targeted nitrothiophene-based therapies with greater efficacy and reduced side effects. The rich history of substituted nitrothiophenes serves as a compelling testament to their enduring potential in the ongoing quest for new and improved medicines.

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4-Acetyl-2-nitrothiophene: A Frontier Molecule in Therapeutic Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a privileged thiophene scaffold with the bio-activatable nitro group and a reactive acetyl moiety positions 4-Acetyl-2-nitrothiophene as a molecule of significant, yet largely unexplored, therapeutic potential. While direct biological studies on this specific compound are nascent, a comprehensive analysis of its structural analogues and constituent chemical functionalities provides a strong rationale for its investigation as a novel agent in oncology, infectious diseases, and inflammatory disorders. This guide synthesizes the existing knowledge on related nitrothiophene and acetylthiophene derivatives to construct a predictive framework for the therapeutic applications of this compound. We will delve into the mechanistic underpinnings of its potential bioactivity, propose robust experimental protocols for its evaluation, and provide a forward-looking perspective on its journey from a laboratory curiosity to a potential clinical candidate.

Introduction: The Scientific Rationale for Investigating this compound

The pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. This compound emerges as a compelling candidate for investigation, not from a history of dedicated research, but from a logical deduction based on the well-documented activities of its chemical relatives. The thiophene ring is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it an ideal scaffold for drug design.

The introduction of a nitro group at the 2-position and an acetyl group at the 4-position of the thiophene ring creates a molecule with a unique combination of features:

  • The Nitro Group as a Bio-activatable Warhead: Nitroaromatic compounds are frequently prodrugs that undergo bioreduction in hypoxic environments, such as those found in solid tumors and anaerobic bacterial colonies, to generate cytotoxic reactive nitrogen and oxygen species.[2][3][4] This targeted activation is a key strategy in developing selective anticancer and antimicrobial agents.

  • The Acetyl Moiety as a Versatile Handle: The acetyl group provides a reactive site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. Furthermore, the ketone functionality can participate in hydrogen bonding and other interactions with biological targets. Derivatives of 2-acetylthiophene have shown promise in the development of anti-inflammatory and anticancer agents.[5][6][7][8]

This guide will, therefore, explore the therapeutic landscape of this compound by dissecting the established pharmacology of these two key functionalities within the thiophene framework.

Potential Therapeutic Applications & Hypothesized Mechanisms of Action

Based on the literature surrounding nitrothiophenes and acetylthiophenes, we can postulate several promising avenues for the therapeutic application of this compound.

Anticancer Activity

The hypoxic microenvironment of solid tumors presents an ideal setting for the bioreductive activation of the nitro group in this compound.

Hypothesized Mechanism:

  • Selective Activation in Hypoxic Tumor Cells: Tumor cells, particularly those distant from blood vessels, exist in a state of low oxygen tension (hypoxia). This environment favors the activity of nitroreductase enzymes.

  • Generation of Cytotoxic Species: Cellular nitroreductases can reduce the nitro group of this compound to a series of reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. This process can also generate reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Induction of Cellular Damage and Apoptosis: The generated reactive species can induce significant cellular damage through various mechanisms, including DNA strand breaks, lipid peroxidation, and protein modification, ultimately leading to apoptotic cell death.

The acetyl group may contribute to this activity by influencing the molecule's interaction with the active site of nitroreductases or by participating in interactions with other cellular targets. Thiophene derivatives have been investigated as anticancer agents, with some showing the ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[9][10][11]

anticancer_mechanism cluster_extracellular Extracellular cluster_cell Hypoxic Cancer Cell 4-ANT This compound Nitroreductases Nitroreductases 4-ANT->Nitroreductases Diffusion Reactive_Species Reactive Nitrogen/Oxygen Species (RNS/ROS) Nitroreductases->Reactive_Species Bioreduction Cellular_Damage DNA Damage, Lipid Peroxidation, Protein Modification Reactive_Species->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Hypothesized mechanism of anticancer activity of this compound.

Antimicrobial Activity

The bioreductive activation of nitroaromatics is a well-established mechanism for antimicrobial agents, particularly against anaerobic bacteria and certain protozoa.[6][12]

Hypothesized Mechanism:

  • Selective Targeting of Anaerobic Microbes: Similar to the anticancer mechanism, the low-oxygen environment within anaerobic bacteria or microorganisms possessing nitroreductases facilitates the reduction of the nitro group.

  • Generation of Bactericidal Intermediates: The reduction process generates cytotoxic species that can disrupt critical cellular processes in the pathogen.

  • Inhibition of Essential Biomolecules: These reactive intermediates can damage microbial DNA, proteins, and lipids, leading to a bactericidal or bacteriostatic effect.

The acetyl group could be modified to enhance uptake by specific pathogens or to inhibit microbial enzymes. Thiophene derivatives have been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[7][8][13]

antimicrobial_mechanism cluster_extracellular Extracellular cluster_microbe Anaerobic Microbe 4-ANT This compound Microbial_Nitroreductases Microbial Nitroreductases 4-ANT->Microbial_Nitroreductases Uptake Cytotoxic_Intermediates Cytotoxic Intermediates Microbial_Nitroreductases->Cytotoxic_Intermediates Reduction Macromolecule_Damage DNA, Protein, and Lipid Damage Cytotoxic_Intermediates->Macromolecule_Damage Cell_Death Microbial Cell Death Macromolecule_Damage->Cell_Death

Caption: Hypothesized mechanism of antimicrobial activity of this compound.

Anti-inflammatory Activity

Derivatives of 2-acetylthiophene have been synthesized and screened for their anti-inflammatory properties.[14][15] The mechanism of action for these compounds often involves the inhibition of key inflammatory mediators.

Hypothesized Mechanism:

  • Inhibition of Pro-inflammatory Enzymes: this compound or its derivatives could potentially inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, respectively. These lipids are key mediators of inflammation.

  • Modulation of Inflammatory Signaling Pathways: The compound might interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, which regulates the expression of numerous inflammatory genes.

It is important to note that the nitro group might also contribute to the anti-inflammatory profile, although this is less documented than its role in cytotoxicity.

Experimental Protocols for Therapeutic Evaluation

To empirically validate the therapeutic potential of this compound, a systematic and rigorous experimental approach is required. The following protocols provide a foundational framework for these investigations.

Synthesis of this compound
  • Nitration of 4-Acetylthiophene: This would be the most direct approach. However, the acetyl group is a meta-director, which would favor nitration at the 3 and 5 positions. Achieving selective nitration at the 2-position might require specific catalysts or reaction conditions.

  • Acetylation of 2-Nitrothiophene: This approach is more likely to yield the desired product as the nitro group is a meta-director, and the acetyl group would be directed to the 4-position. Standard Friedel-Crafts acylation conditions using acetyl chloride or acetic anhydride with a Lewis acid catalyst could be employed.[16]

A detailed protocol for the nitration of thiophene is available and can be adapted.[17] Similarly, methods for the acetylation of thiophene compounds are well-documented.[16]

General Protocol for Acetylation of 2-Nitrothiophene (Hypothetical):

  • To a solution of 2-nitrothiophene in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid (e.g., aluminum chloride) at a controlled temperature (e.g., 0 °C).

  • Slowly add acetyl chloride or acetic anhydride to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

In Vitro Anticancer Activity Assays

3.2.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

3.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To determine if the observed cytotoxicity is due to apoptosis.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for a predetermined time.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antimicrobial Activity Assays

3.3.1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology (Broth Microdilution):

    • Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

3.3.2. Minimum Bactericidal Concentration (MBC) Determination

  • Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

  • Methodology:

    • Following the MIC determination, subculture the contents of the wells that showed no visible growth onto agar plates.

    • Incubate the plates overnight.

    • The MBC is the lowest concentration that results in no growth on the subculture plates.

In Vitro Anti-inflammatory Activity Assays

3.4.1. Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Methodology:

    • Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A reduction in nitrite levels indicates inhibition of NO production.[18][19]

3.4.2. Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine if this compound can inhibit COX-1 and/or COX-2 enzymes.

  • Methodology:

    • Use commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate the respective enzymes with arachidonic acid (the substrate) in the presence and absence of this compound.

    • Measure the production of prostaglandins, the products of the COX reaction, using the methods provided in the kit (e.g., ELISA or fluorescence-based detection).

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HeLaDataDataData
MCF-7DataDataData
A549DataDataData
Normal FibroblastsDataDataData

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusDataData
Escherichia coliDataData
Candida albicansDataData

Table 3: Anti-inflammatory Activity of this compound

AssayIC50 (µM)
NO Inhibition (RAW 264.7)Data
COX-1 InhibitionData
COX-2 InhibitionData

Future Directions and Conclusion

This compound stands as a molecule with significant, albeit currently hypothetical, therapeutic potential. The strong body of evidence supporting the anticancer, antimicrobial, and anti-inflammatory activities of its structural relatives provides a compelling rationale for its dedicated investigation. The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically evaluate its biological properties.

Future research should focus on:

  • Optimizing the synthesis of this compound and creating a library of derivatives by modifying the acetyl group to explore structure-activity relationships.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways affected by the compound.

  • In vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety profile of promising candidates.

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Methodological & Application

Application Notes & Protocols: The Versatility of 4-Acetyl-2-nitrothiophene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview and detailed experimental protocols for utilizing 4-Acetyl-2-nitrothiophene in palladium-catalyzed cross-coupling reactions. Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, and the specific substitution pattern of this molecule offers unique reactivity. We will explore two distinct and powerful palladium-catalyzed pathways: the innovative denitrative Suzuki-Miyaura coupling, which utilizes the nitro group as a leaving group, and the regioselective C-H functionalization via the Heck reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures.

Introduction: Why this compound?

The this compound molecule is a highly functionalized heterocyclic compound of significant interest. The thiophene ring is a core component in numerous pharmaceuticals and organic materials.[1][2] The substituents on this particular scaffold offer a dual-mode of reactivity for synthetic chemists:

  • The Nitro Group (C2-Position): Traditionally viewed as a directing group or a precursor for an amine, the nitro group has recently been harnessed as an electrophilic partner in cross-coupling reactions.[3][4] This "denitrative coupling" represents a paradigm shift from classical methods that rely on aryl halides, offering a more atom-economical and potentially cost-effective synthetic route, as nitroarenes are often easily prepared through nitration.[3][5]

  • The Thiophene Ring C-H Bonds: The electron-deficient nature of the ring, enhanced by the two electron-withdrawing groups, makes specific C-H bonds susceptible to activation and functionalization by palladium catalysts. This allows for direct arylation or vinylation without the need for pre-functionalization (e.g., halogenation).

This guide will provide the foundational knowledge and practical protocols to exploit this dual reactivity.

The Paradigm Shift: Denitrative Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6][7] The recent breakthrough in using nitroarenes as coupling partners has expanded its scope significantly.[8] This is achieved through the unprecedented oxidative addition of a palladium(0) catalyst into the strong Ar–NO₂ bond, an elemental reaction that has opened new avenues in synthetic chemistry.[3][4]

Mechanism of Denitrative Coupling

The catalytic cycle for the denitrative Suzuki-Miyaura coupling is distinct from the classical pathway involving aryl halides but follows the same fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][9] The critical step is the initial cleavage of the C-NO₂ bond, which requires a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand like BrettPhos.[3][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 LₙPd(0) Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex [LₙPd(II)(Ar)(NO₂)] Complex oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl [LₙPd(II)(Ar)(Ar')] Complex transmetalation->pd2_diaryl reductive_elim Reductive Elimination pd2_diaryl->reductive_elim reductive_elim->pd0  Regenerated  Catalyst Product Coupled Product (Ar-Ar') reductive_elim->Product ArNO2 This compound (Ar-NO₂) ArNO2->oxidative_add ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->transmetalation Base Base (e.g., K₃PO₄) Base->transmetalation

Caption: Catalytic cycle for the denitrative Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations
  • Catalyst System: The choice of ligand is critical. Studies have shown that bulky, electron-rich phosphine ligands such as BrettPhos or SPhos are highly effective.[5][8] They stabilize the Pd(0) center and facilitate the challenging oxidative addition of the C–NO₂ bond. Palladium(II) acetate (Pd(OAc)₂) or palladium(II) acetylacetonate (Pd(acac)₂) are common and effective precatalysts.[5][6]

  • Base: A strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) and cesium fluoride (CsF) have proven effective.[5][8] The hydration state of the base can also be an important factor.[8]

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) are typically used.[5][6] These reactions often require elevated temperatures (e.g., 100-130 °C) to drive the catalytic cycle, particularly the initial oxidative addition step.[8]

  • Inert Atmosphere: As with most palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[10][11]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a representative procedure for the synthesis of 4-Acetyl-2-phenylthiophene via denitrative coupling.

Workflow_Suzuki reagent_prep 1. Reagent Preparation assembly 2. Flask Assembly & Inerting reagent_prep->assembly addition 3. Reagent Addition assembly->addition reaction 4. Reaction (Heat & Stir) addition->reaction workup 5. Workup & Extraction reaction->workup purification 6. Purification (Chromatography) workup->purification analysis 7. Characterization purification->analysis

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials & Equipment:

  • This compound (1.0 mmol, 185.2 mg)

  • Phenylboronic Acid (1.2 mmol, 146.3 mg)

  • Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • BrettPhos (0.10 mmol, 53.7 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and anhydrous K₃PO₄.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and BrettPhos to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 4-Acetyl-2-phenylthiophene.

Expected Scope and Yields

The denitrative Suzuki-Miyaura coupling is generally tolerant of various functional groups on the boronic acid partner.[5]

Arylboronic Acid PartnerElectronic NatureExpected Yield Range
4-Methoxyphenylboronic acidElectron-DonatingGood to Excellent
Phenylboronic acidNeutralGood to Excellent
4-Trifluoromethylphenylboronic acidElectron-WithdrawingModerate to Good
2-Methylphenylboronic acidSterically HinderedModerate

Table 1: Representative yields for denitrative Suzuki coupling based on literature trends for nitroarenes.[8]

Regioselective C-H Functionalization: The Heck Reaction

An alternative strategy for functionalizing this compound is through direct C-H activation. The Heck reaction, which couples aryl halides with alkenes, can be adapted for the direct vinylation of C-H bonds in electron-deficient heterocycles.[12][13] Given the substitution pattern, the C5-position is the most likely site for this functionalization due to electronic and steric factors.

Mechanism of the Dehydrogenative Heck Reaction

The catalyst-controlled dehydrogenative Heck reaction typically proceeds through a C-H activation step, followed by alkene insertion and β-hydride elimination. An oxidant is often required to regenerate the active catalyst.

Heck_Mechanism cluster_cycle Catalytic Cycle pd_cat Pd(II) Catalyst ch_activation C-H Activation (CMD) pd_cat->ch_activation pd_aryl Palladacycle Intermediate ch_activation->pd_aryl alkene_insertion Alkene Insertion pd_aryl->alkene_insertion pd_alkyl Pd-Alkyl Intermediate alkene_insertion->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim pd_hydride HPd(II)X beta_elim->pd_hydride Product Vinylated Product (Ar-Alkene) beta_elim->Product regeneration Regeneration pd_hydride->regeneration regeneration->pd_cat ArH This compound (Ar-H) ArH->ch_activation Alkene Alkene (e.g., Butyl Acrylate) Alkene->alkene_insertion Oxidant Oxidant (e.g., AgOAc) Oxidant->regeneration

Caption: General catalytic cycle for a dehydrogenative Heck cross-coupling reaction.

Protocol 2: Dehydrogenative Heck Reaction with Butyl Acrylate

This protocol provides a method for the C5-vinylation of this compound.

Materials & Equipment:

  • This compound (1.0 mmol, 185.2 mg)

  • Butyl acrylate (2.0 mmol, 256.3 mg, 288 µL)

  • Pd(OAc)₂ (0.10 mmol, 22.4 mg)

  • Silver Acetate (AgOAc) or Copper(II) Acetate (Cu(OAc)₂) (2.0 mmol)

  • Dimethyl Sulfoxide (DMSO) or Toluene (5 mL)

  • Pressure tube or sealed vial

  • Magnetic stirrer and hot plate

Procedure:

  • Preparation: To a pressure tube containing a magnetic stir bar, add this compound, Pd(OAc)₂, and the oxidant (e.g., AgOAc).

  • Reagent Addition: Add the solvent (e.g., DMSO) followed by butyl acrylate via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C. Stir the mixture vigorously for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite to remove the palladium black and silver salts.

  • Extraction: Wash the filtrate with water (3 x 20 mL) to remove the DMSO, followed by a brine wash.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (hexanes/ethyl acetate) to isolate the C5-vinylated product.

Expanding the Toolbox: A Strategy for Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for creating C(sp²)-C(sp) bonds.[14][15] A direct denitrative Sonogashira coupling is not yet a well-established method. However, a highly practical, two-step approach can be employed to access alkynylated this compound derivatives. This involves a regioselective halogenation followed by a standard Sonogashira coupling.

Logic_Diagram start This compound suzuki Suzuki Coupling (Denitrative) start->suzuki heck Heck Reaction (C-H Activation) start->heck halogenation Halogenation (e.g., NBS) start->halogenation product_suzuki 4-Acetyl-2-arylthiophene suzuki->product_suzuki product_heck 4-Acetyl-5-vinyl-2-nitrothiophene heck->product_heck intermediate_halo 4-Acetyl-5-bromo-2-nitrothiophene halogenation->intermediate_halo sonogashira Sonogashira Coupling product_sono 4-Acetyl-5-alkynyl-2-nitrothiophene sonogashira->product_sono intermediate_halo->sonogashira

Caption: Synthetic strategies for functionalizing this compound.

Protocol 3: Two-Step Sonogashira Coupling

Step A: Bromination at the C5-Position

  • Dissolve this compound (1.0 mmol) in a suitable solvent like DMF or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 4-Acetyl-5-bromo-2-nitrothiophene.

Step B: Sonogashira Coupling with Phenylacetylene

  • Preparation: To an oven-dried Schlenk flask, add 4-Acetyl-5-bromo-2-nitrothiophene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and Copper(I) Iodide (CuI) (0.04 mmol).

  • Inerting: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine (TEA) or diisopropylamine (DIPA) (5 mL) via syringe, followed by phenylacetylene (1.2 mmol).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1 (Section 2.3) to isolate the desired 4-Acetyl-5-(phenylethynyl)-2-nitrothiophene.

Conclusion

This compound is a remarkably versatile building block for advanced organic synthesis. Researchers can leverage the innovative denitrative Suzuki-Miyaura coupling to replace the nitro group, a strategy that expands the toolkit beyond traditional halide-based chemistry. Alternatively, the inherent reactivity of the thiophene ring allows for regioselective C-H functionalization via reactions like the Heck coupling. For other transformations, such as Sonogashira couplings, the substrate can be readily converted into a suitable precursor. The protocols and strategies detailed in this guide provide a robust framework for scientists to synthesize a diverse array of complex thiophene derivatives for applications in drug discovery and materials science.

References

  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Molecules. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • Taylor & Francis Online. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

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  • Wikipedia. Cross-coupling reaction. [Link]

  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. [Link]

  • ACS Publications. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]

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  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Bentham Science. (2023). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. [Link]

  • PubMed. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. [Link]

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The Enigmatic Scaffold: 4-Acetyl-2-nitrothiophene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Within the pantheon of heterocyclic scaffolds that form the bedrock of medicinal chemistry, the thiophene ring holds a privileged status. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its role in a plethora of approved therapeutics.[1][2] The strategic functionalization of this five-membered heterocycle allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making substituted thiophenes a fertile ground for drug discovery. This application note delves into the potential of a lesser-explored, yet highly promising building block: 4-Acetyl-2-nitrothiophene . By dissecting its synthesis, reactivity, and plausible applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive guide to unlocking the therapeutic potential of this versatile scaffold.

While direct literature on the applications of this compound is sparse, its true value lies in its latent potential as a bifunctional intermediate. The presence of a reactive acetyl group and a synthetically versatile nitro group on the thiophene core provides two orthogonal handles for chemical modification, enabling the generation of diverse compound libraries for high-throughput screening.

The Strategic Importance of the this compound Scaffold

The this compound molecule is a confluence of functionalities that are highly pertinent to medicinal chemistry:

  • The Thiophene Core: An electron-rich aromatic system that is a common feature in numerous blockbuster drugs. Its sulfur atom can engage in hydrogen bonding and other non-covalent interactions within biological targets.

  • The Acetyl Group: A versatile functional group that can undergo a wide range of chemical transformations. It can act as a precursor for the synthesis of chalcones, pyrimidines, and other heterocyclic systems known to possess biological activity.[3]

  • The Nitro Group: A strong electron-withdrawing group that significantly influences the electronic character of the thiophene ring.[4] More importantly, the nitro group is a key pharmacophore in many antimicrobial agents and can be readily reduced to an amino group, providing a crucial entry point for further derivatization and the introduction of diverse functionalities.[1]

The specific 2,4-substitution pattern of these groups presents unique opportunities for the design of novel molecular architectures with distinct three-dimensional shapes, which is a critical aspect of modern drug design.

Synthesis of this compound: A Proposed Pathway

The direct synthesis of this compound is not well-documented in the literature, likely due to challenges with regioselectivity in the electrophilic substitution of substituted thiophenes. For instance, the direct nitration of 3-acetylthiophene would be expected to yield a mixture of 2-nitro and 5-nitro isomers, rather than the desired 4-nitro product. Similarly, the Friedel-Crafts acylation of 3-nitrothiophene is challenging due to the strong deactivating nature of the nitro group.[5]

Therefore, a multi-step synthetic approach is proposed, leveraging established methodologies in thiophene chemistry. The following protocol outlines a plausible route to obtain this compound.

Protocol 1: Proposed Multi-Step Synthesis of this compound

This protocol is a hypothetical pathway based on known transformations of thiophene derivatives. Optimization of each step would be necessary to achieve satisfactory yields.

Step 1: Friedel-Crafts Acylation of 2-Bromothiophene

  • Reaction Setup: To a stirred solution of 2-bromothiophene (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (1.1 equivalents) portion-wise.

  • Acylation: Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-acetyl-2-bromothiophene. The regioselectivity of this reaction is directed by the bromine atom.

Step 2: Nitration of 4-Acetyl-2-bromothiophene

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to acetic anhydride at 0 °C.

  • Nitration Reaction: Add the 4-acetyl-2-bromothiophene (1 equivalent) dissolved in acetic anhydride to the nitrating mixture dropwise, maintaining the temperature below 10 °C.[6]

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC. Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate 4-acetyl-2-bromo-5-nitrothiophene. The position of nitration is directed by the acetyl and bromo substituents.

Step 3: Reductive Debromination

  • Reaction Setup: Dissolve the 4-acetyl-2-bromo-5-nitrothiophene (1 equivalent) in a suitable solvent such as ethanol.

  • Reduction: Add a reducing agent like zinc dust and a proton source such as acetic acid.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove the zinc dust. Evaporate the solvent and purify the crude product by column chromatography to obtain the target compound, this compound.

Caption: Proposed synthetic pathway for this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules

The synthetic utility of this compound lies in its ability to serve as a versatile scaffold for the generation of diverse chemical libraries. The acetyl and nitro groups can be independently or sequentially modified to introduce a wide array of pharmacophores.

Derivatization of the Acetyl Group

The acetyl moiety is a prime site for condensation reactions to build more complex heterocyclic systems.

Chalcones are well-known precursors for flavonoids and isoflavonoids and exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

  • Reaction Setup: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Catalysis: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide, to the solution.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for several hours until a precipitate forms. Filter the solid, wash with cold ethanol, and dry to obtain the chalcone derivative.

Transformations of the Nitro Group

The nitro group is a gateway to a variety of other functional groups, most notably the amino group.

The resulting 4-acetyl-2-aminothiophene is a valuable intermediate for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and antimicrobial agents.[7]

  • Reaction Setup: Suspend this compound (1 equivalent) in ethanol or ethyl acetate.

  • Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 4-acetyl-2-aminothiophene, which can be used in the next step without further purification.

Building Bioactive Scaffolds

The derivatized intermediates can be used to construct a variety of heterocyclic systems with known medicinal value.

Thienopyrimidines are a class of fused heterocyclic compounds that have shown promise as kinase inhibitors and anticancer agents.

  • Reaction Setup: To a solution of 4-acetyl-2-aminothiophene (1 equivalent) in a suitable solvent like ethanol, add an appropriate reagent such as formamide.

  • Cyclization: Heat the reaction mixture to reflux for several hours.

  • Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. The crude product can be purified by recrystallization or column chromatography.

Caption: Derivatization pathways of this compound.

Potential Therapeutic Targets and Future Directions

Based on the known biological activities of related thiophene derivatives, molecules synthesized from the this compound scaffold could be screened for a variety of therapeutic applications:

  • Anticancer Agents: Thiophene-containing molecules have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The thienopyrimidine core, accessible from 4-acetyl-2-aminothiophene, is a well-established kinase inhibitor scaffold.

  • Antimicrobial Agents: Nitro-heterocyclic compounds are a known class of antimicrobial agents.[8] Derivatives of this compound could be explored for their activity against a range of bacterial and fungal pathogens. The reductive activation of the nitro group within microbial cells can lead to the formation of cytotoxic reactive nitrogen species.

  • Anti-inflammatory Agents: Many thiophene derivatives have demonstrated potent anti-inflammatory properties. The diverse functionalities that can be introduced onto the this compound scaffold allow for the exploration of structure-activity relationships in the context of inflammatory targets.

Conclusion

While this compound may not yet be a household name in medicinal chemistry, its potential as a versatile and strategically functionalized building block is undeniable. The presence of two distinct and reactive handles on the privileged thiophene scaffold opens up a vast chemical space for the synthesis of novel and diverse compound libraries. The proposed synthetic pathway, along with the outlined derivatization protocols, provides a solid foundation for researchers to begin exploring the medicinal chemistry of this enigmatic molecule. As the quest for new and effective therapeutics continues, the systematic exploration of such underexploited scaffolds will be paramount to the future of drug discovery.

References

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Application Note & Protocol: Regioselective Nitration of 2-Acetylthiophene for the Synthesis of 5-Nitro-2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the experimental setup for the nitration of 2-acetylthiophene, a critical transformation in synthetic organic chemistry. Nitrated thiophene derivatives are valuable precursors for a wide range of pharmaceuticals and functional materials.[1] This document provides a robust, step-by-step protocol, an in-depth analysis of the underlying electrophilic aromatic substitution mechanism, and essential safety protocols. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the reaction dynamics for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-Acetylthiophene Nitration

Thiophene is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic substitution reactions.[1] The introduction of a nitro group (-NO₂) onto the thiophene ring creates versatile synthetic intermediates. Specifically, 2-acetyl-5-nitrothiophene is a key building block, with the nitro group being a precursor to an amine functionality and the acetyl group offering a handle for further molecular elaboration.[2]

The challenge in the nitration of substituted thiophenes lies in controlling the regioselectivity. The acetyl group at the C2 position of 2-acetylthiophene is an electron-withdrawing and deactivating group.[3] This deactivation makes the thiophene ring less reactive than thiophene itself but directs the incoming electrophile, the nitronium ion (NO₂⁺), preferentially to the C5 position.[3] This guide focuses on a well-established method using a nitrating mixture of fuming nitric acid in acetic anhydride and acetic acid, which provides good yields of the desired 5-nitro isomer.[4][5]

Reaction Mechanism and Regioselectivity

The nitration of 2-acetylthiophene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This multi-step process is a cornerstone of aromatic chemistry.[6][7]

Pillar 1: Generation of the Electrophile (Nitronium Ion)

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ. In the classic nitrating mixture of nitric acid and sulfuric acid, sulfuric acid protonates nitric acid to facilitate the loss of a water molecule.[8][9] In the procedure described herein, acetic anhydride reacts with nitric acid to form acetyl nitrate, which then dissociates to generate the nitronium ion and an acetate ion.

Pillar 2: Nucleophilic Attack and Formation of the Sigma Complex

The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step is typically the rate-determining step of the reaction.[7] The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Pillar 3: Deprotonation and Re-aromatization

A weak base in the reaction mixture, such as the acetate ion or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the thiophene ring, yielding the final nitrated product.[8]

Causality of Regioselectivity:

The acetyl group at the C2 position deactivates the ring towards electrophilic attack by withdrawing electron density. Electrophilic substitution is directed to the C4 and C5 positions.[3] The attack at the C5 position is sterically less hindered and results in a more stable sigma complex intermediate, where the positive charge can be delocalized more effectively without placing it adjacent to the electron-withdrawing acetyl group. This leads to the preferential formation of 2-acetyl-5-nitrothiophene.

Diagram: Mechanism of Nitration

Nitration Mechanism cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Re-aromatization HNO3 HNO₃ AcONO2 CH₃COONO₂ (Acetyl Nitrate) HNO3->AcONO2 + (CH₃CO)₂O Ac2O (CH₃CO)₂O NO2_plus NO₂⁺ (Nitronium Ion) AcONO2->NO2_plus AcO_minus CH₃COO⁻ 2AT 2-Acetylthiophene SigmaComplex Sigma Complex (Resonance Stabilized) 2AT->SigmaComplex + NO₂⁺ Product 2-Acetyl-5-nitrothiophene SigmaComplex->Product + Base (e.g., AcO⁻) H_plus_removal - H⁺

Caption: The three-step mechanism for the electrophilic nitration of 2-acetylthiophene.

Safety Precautions: A Self-Validating System

Working with nitrating agents requires strict adherence to safety protocols. Nitric acid is a strong oxidizer and is highly corrosive, capable of causing severe chemical burns.[10][11] The reaction can be exothermic, and poor temperature control can lead to runaway reactions or the formation of undesirable, potentially explosive byproducts.[12]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of toxic fumes.[13][14] An emergency eyewash and safety shower must be readily accessible.[10][13]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[10][12]

  • Reagent Handling:

    • Always add reagents slowly and in a controlled manner, especially when dealing with concentrated acids.

    • Nitric acid should be stored away from organic compounds, metals, and other incompatible materials.[11][13]

  • Spill Response: Have a spill containment kit with a neutralizing agent (e.g., sodium bicarbonate) readily available.[11]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.[13]

Experimental Protocol: Nitration of 2-Acetylthiophene

This protocol is adapted from established procedures for the nitration of thiophene derivatives.[1][4]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Acetylthiophene≥98%Sigma-Aldrich
Fuming Nitric Acid (90%)ACS ReagentFisher Scientific
Acetic Anhydride≥99%Alfa Aesar
Glacial Acetic AcidACS ReagentVWR Chemicals
Crushed IceN/AN/A
2 L Three-necked flaskBorosilicate glassPyrex
Mechanical StirrerN/AIKA
Dropping Funnel250 mLKimble
Thermometer-20 to 110 °CN/A
Ice-water bathN/AN/A
Büchner funnel and filter flaskN/AN/A
Step-by-Step Methodology

Diagram: Experimental Workflow

Experimental_Workflow start Start prep_thiophene Prepare Thiophene Solution: 2-Acetylthiophene in Acetic Anhydride start->prep_thiophene prep_nitrating Prepare Nitrating Mixture: Fuming HNO₃ in Glacial Acetic Acid (Cool) start->prep_nitrating reaction Perform Reaction: 1. Add half of nitrating mix. 2. Cool to 10°C. 3. Add thiophene solution dropwise. 4. Maintain temp. < 20°C prep_thiophene->reaction setup Set up Reaction Flask: 3-necked flask, stirrer, thermometer, dropping funnel prep_nitrating->setup setup->reaction stir Stir at Room Temp for 2 hours reaction->stir quench Quench Reaction: Pour mixture onto crushed ice stir->quench precipitate Precipitate Product: Allow to stand in ice bath quench->precipitate filter Isolate Product: Filter via Büchner funnel precipitate->filter wash Wash Crystals: With cold water filter->wash dry Dry Product: Air dry or in desiccator wash->dry characterize Characterize: Melting Point, NMR, IR, Mass Spec dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of 2-acetyl-5-nitrothiophene.

Procedure:

  • Preparation of Solutions:

    • In a beaker, dissolve 2-acetylthiophene (0.5 mol, 63.09 g) in acetic anhydride (1.0 mol, 94.3 mL).

    • CAUTION: In a separate flask, cautiously add fuming nitric acid (0.6 mol, 26.8 mL) to glacial acetic acid (300 mL) while cooling in an ice-water bath. This nitrating mixture is highly corrosive.

  • Reaction Setup:

    • Equip a 2 L three-necked round-bottomed flask with a mechanical stirrer, a thermometer, and a dropping funnel.

    • Place the flask in a large ice-water bath for efficient temperature control.

  • Nitration:

    • Transfer the prepared nitrating mixture into the reaction flask. Cool the mixture to 10°C with stirring.

    • Transfer the 2-acetylthiophene solution to the dropping funnel.

    • Add the 2-acetylthiophene solution dropwise to the stirred nitrating mixture. The rate of addition should be carefully controlled to maintain the internal temperature below 20°C. A rapid rise in temperature indicates a potential runaway reaction.[4]

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion. The solution should maintain a light brown color; a dark red color may indicate excessive oxidation.[4]

  • Product Isolation (Workup):

    • Prepare a large beaker containing approximately 1 kg of crushed ice.

    • With vigorous stirring, slowly pour the reaction mixture onto the crushed ice. The product, 2-acetyl-5-nitrothiophene, will precipitate as a pale-yellow solid.

    • Allow the mixture to stand in the ice bath for at least 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to litmus paper.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pale-yellow crystals.[15]

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Characterization and Data

The identity and purity of the synthesized 2-acetyl-5-nitrothiophene can be confirmed using standard analytical techniques.

ParameterExpected Value / Observation
Chemical Formula C₆H₅NO₃S[16]
Molecular Weight 171.18 g/mol [16]
Appearance Pale-yellow crystalline solid
Melting Point 108-111 °C
¹H NMR (CDCl₃, δ ppm) ~2.7 (s, 3H, -COCH₃), ~7.8 (d, 1H, thiophene-H), ~8.0 (d, 1H, thiophene-H)
IR (KBr, cm⁻¹) ~1670 (C=O stretch), ~1540 & ~1340 (asymmetric and symmetric NO₂ stretch)[17]
Mass Spec (EI, m/z) 171 (M⁺), fragments corresponding to loss of NO₂ and COCH₃

Conclusion

This application note provides a detailed and reliable protocol for the regioselective nitration of 2-acetylthiophene. By understanding the underlying chemical principles, from the generation of the electrophile to the factors governing regioselectivity, researchers can confidently execute this synthesis. Strict adherence to the outlined safety measures is paramount for a safe and successful experiment. The resulting 2-acetyl-5-nitrothiophene is a valuable intermediate, paving the way for the development of novel compounds in the pharmaceutical and materials science sectors.

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Application Notes & Protocols: 4-Acetyl-2-nitrothiophene as a Strategic Precursor for the Synthesis of Thieno[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-2-nitrothiophene is a highly functionalized thiophene derivative that serves as a pivotal building block for the synthesis of complex heterocyclic systems. The strategic positioning of the acetyl and nitro groups makes it an ideal and stable precursor for 2-amino-4-acetylthiophene, a key intermediate in the construction of thieno[2,3-d]pyrimidines. This class of fused heterocycles is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, antiviral, and anticancer agents.[1][2][3] This guide provides a comprehensive overview, detailed synthetic protocols, and mechanistic insights into the transformation of this compound into valuable thienopyrimidine derivatives, designed for practical application in research and drug discovery laboratories.

Introduction: The Synthetic Strategy

The utility of this compound lies in its latent reactivity, which can be unmasked in a controlled, two-step sequence. The electron-withdrawing nitro group deactivates the thiophene ring towards certain reactions while being a reliable precursor to the highly versatile amino group. The acetyl moiety provides the necessary carbonyl electrophilicity for subsequent cyclization reactions.

Our strategic approach involves two primary transformations:

  • Reduction of the Nitro Group: Selective reduction of the 2-nitro group to a 2-amino group, yielding the key intermediate, 1-(2-amino-4-thienyl)ethanone (4-acetyl-2-aminothiophene).

  • Annulation of the Pyrimidine Ring: Cyclocondensation of the resulting 2-amino-4-acetylthiophene intermediate with appropriate C1 or C2 synthons to construct the fused thieno[2,3-d]pyrimidine ring system.

This methodology provides a robust and modular route to a class of compounds of high interest in modern medicinal chemistry.[4][5]

G cluster_0 Overall Synthetic Workflow start This compound (Stable Precursor) intermediate 1-(2-Amino-4-thienyl)ethanone (Key Intermediate) start->intermediate Step 1: Reduction end Thieno[2,3-d]pyrimidine (Target Scaffold) intermediate->end Step 2: Cyclization

Caption: High-level overview of the synthetic strategy.

Part I: Synthesis of the Key Intermediate, 1-(2-Amino-4-thienyl)ethanone

The critical first step is the clean and efficient reduction of the nitro functionality without affecting the acetyl group. Catalytic hydrogenation is a preferred industrial method, but for laboratory-scale synthesis, chemical reduction offers excellent yields and simplicity. We present a reliable protocol using tin(II) chloride, a mild and effective reducing agent for aromatic nitro compounds in acidic media.

Protocol 1: Reduction of this compound

This protocol details the conversion of the nitro precursor to the essential aminothiophene intermediate.

Causality: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic method for nitro group reduction. Sn(II) is oxidized to Sn(IV) while providing the necessary electrons to reduce the nitro group to an amine. The acidic environment prevents the formation of undesired dimeric or azoxy side products and ensures the resulting amine is protonated and soluble, facilitating a clean reaction.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 27.0 mmol).

  • Reagent Addition: Add ethyl acetate (100 mL) to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (24.4 g, 108 mmol, 4 equivalents) in one portion.

  • Reaction Initiation: With vigorous stirring, carefully add concentrated HCl (50 mL) dropwise. The reaction is exothermic; an ice bath can be used to maintain the temperature below 50°C.

  • Heating: After the initial exotherm subsides, heat the mixture to reflux (approximately 70-75°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the excess acid by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8. Caution: This step is highly exothermic and produces CO₂ gas. Ensure adequate ventilation and slow addition.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield 1-(2-amino-4-thienyl)ethanone as a crystalline solid.

Part II: Synthesis of the Thieno[2,3-d]pyrimidine Core

With the key aminothiophene intermediate in hand, the fused pyrimidine ring can be constructed. We present two versatile protocols for this transformation.

Protocol 2: Direct Cyclization with Formamide

This is a straightforward and efficient one-step method to produce the parent 5-acetyl-thieno[2,3-d]pyrimidine.

Causality: At high temperatures, formamide serves as a source for the two carbons and one nitrogen required to form the pyrimidine ring. The reaction proceeds through initial formation of a formamidine intermediate with the aminothiophene, followed by an intramolecular cyclization onto the acetyl group's enol or enolate, and subsequent dehydration to yield the aromatic thienopyrimidine.[1]

Materials:

  • 1-(2-Amino-4-thienyl)ethanone

  • Formamide

  • High-temperature reaction vessel with reflux condenser.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1-(2-amino-4-thienyl)ethanone (2.0 g, 12.9 mmol) and formamide (20 mL).

  • Heating: Heat the mixture to reflux (approximately 180-190°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL).

  • Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried. Recrystallization from ethanol will afford the purified 5-acetyl-thieno[2,3-d]pyrimidine.

G cluster_1 Thienopyrimidine Synthesis Pathways intermediate 1-(2-Amino-4-thienyl)ethanone product1 5-Acetyl-thieno[2,3-d]pyrimidine intermediate->product1 Protocol 2 product2 3-R-Substituted-5-Acetyl- thieno[2,3-d]pyrimidine intermediate->product2 Protocol 3 reagent1 Formamide reagent1->product1 reagent2 1. DMF-DMA 2. R-NH₂ reagent2->product2

Caption: Synthetic routes from the key intermediate.

Protocol 3: Modular Synthesis via Enaminone Intermediate

This two-step protocol allows for the introduction of diversity at the N-3 position of the pyrimidine ring, a common site for modification in drug discovery programs.

Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the primary amino group to form a highly reactive dimethylaminomethyleneamino (enaminone) intermediate. This intermediate readily undergoes nucleophilic substitution with a primary amine (R-NH₂). The subsequent intramolecular cyclization onto the acetyl group, followed by elimination of dimethylamine and water, yields the 3-substituted thieno[2,3-d]pyrimidine.

Materials:

  • 1-(2-Amino-4-thienyl)ethanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • A primary amine (e.g., benzylamine, aniline)

  • Glacial Acetic Acid

  • Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Enaminone Formation: Dissolve 1-(2-amino-4-thienyl)ethanone (1.55 g, 10 mmol) in anhydrous toluene (30 mL). Add DMF-DMA (1.31 g, 11 mmol, 1.1 equivalents).

  • Heating: Heat the mixture to reflux for 3-4 hours. The reaction liberates methanol, which can be monitored. Cool the mixture to room temperature. The intermediate can be isolated or used directly.

  • Cyclization: To the solution containing the enaminone intermediate, add the desired primary amine (11 mmol, 1.1 equivalents) and glacial acetic acid (0.5 mL) as a catalyst.

  • Final Reflux: Heat the mixture to reflux for an additional 6-8 hours.

  • Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to provide the desired 3-substituted-5-acetyl-thieno[2,3-d]pyrimidine.

Data Summary and Characterization

The successful synthesis of these compounds must be validated through rigorous analytical techniques. Below is a table of expected data for the key products, based on analogous structures in the literature.

CompoundMolecular FormulaExpected Yield (%)Key ¹H NMR Signals (δ, ppm, DMSO-d₆)
1-(2-Amino-4-thienyl)ethanoneC₆H₇NOS75-85~7.5 (s, 1H, Th-H), ~7.2 (s, 2H, NH₂), ~6.8 (s, 1H, Th-H), ~2.4 (s, 3H, COCH₃)
5-Acetyl-thieno[2,3-d]pyrimidineC₈H₆N₂OS60-70~9.2 (s, 1H, Py-H), ~8.8 (s, 1H, Py-H), ~8.4 (s, 1H, Th-H), ~2.7 (s, 3H, COCH₃)
3-Benzyl-5-acetyl-thieno[2,3-d]pyrimidineC₁₅H₁₂N₂OS55-65~9.0 (s, 1H, Py-H), ~8.5 (s, 1H, Th-H), ~7.3 (m, 5H, Ar-H), ~5.6 (s, 2H, CH₂Ph), ~2.7 (s, 3H, COCH₃)

Conclusion and Future Directions

This compound is a valuable and cost-effective starting material for accessing the medicinally relevant thieno[2,3-d]pyrimidine scaffold. The protocols outlined herein provide a robust foundation for the synthesis of diverse libraries of these compounds. The acetyl group on the final product serves as a versatile handle for further chemical modifications, such as reduction to an alcohol, conversion to an oxime, or use in Knoevenagel or Claisen-Schmidt condensation reactions, further expanding the chemical space available for drug discovery and development.

References

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  • Jordhekar, A. D., & Rohokale, S. A. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research, 4(1), 441-447. [Link]

  • Bassyouni, F., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(16), 4997. [Link]

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  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

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Sources

The Strategic Utility of 4-Acetyl-2-nitrothiophene in the Genesis of Novel Kinase and Microbial Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher and professional in drug development, the quest for novel molecular scaffolds that can be elaborated into potent and selective inhibitors is perpetual. Among the myriad of heterocyclic starting materials, 4-Acetyl-2-nitrothiophene emerges as a particularly versatile and strategic building block. Its inherent electronic properties—an electron-withdrawing nitro group activating the thiophene ring for nucleophilic substitution and an acetyl group providing a handle for diverse chemical transformations—render it a privileged precursor for the synthesis of a new generation of therapeutic candidates.

This technical guide eschews rigid templates to provide a narrative built on scientific integrity and practical insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, thereby offering a comprehensive resource for leveraging this compound in your inhibitor development programs.

The Chemical Versatility of the this compound Scaffold

The thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs.[1] The strategic placement of the acetyl and nitro functionalities in this compound provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The nitro group can be readily reduced to an amino group, which can then be acylated, alkylated, or used as a key component in the construction of fused heterocyclic systems.[2] The acetyl group, on the other hand, is a versatile handle for condensations, oxidations, reductions, and the introduction of diverse side chains.[3][4]

This dual functionality allows for the creation of libraries of diverse molecules from a single, readily available starting material, accelerating the hit-to-lead optimization process.

Application Focus: Development of Thieno[2,3-b]pyridine-based Kinase Inhibitors

A significant application of thiophene derivatives is in the development of kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[2,3-b]pyridine scaffold, which can be synthesized from substituted thiophenes, has been identified as a core structure in a number of potent kinase inhibitors.[5][6]

Rationale for Targeting Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It is involved in a vast array of cellular processes, including cell growth, proliferation, and apoptosis. Elevated levels of CK2 activity are observed in numerous human cancers, making it an attractive target for cancer therapy. The development of ATP-competitive inhibitors of CK2 has been a major focus of research.[7]

Synthetic Strategy: From this compound to a Thieno[2,3-d]pyrimidine Core

While a direct synthesis of a specific inhibitor from this compound is not explicitly detailed in the provided search results, a plausible and chemically sound synthetic pathway can be constructed based on established methodologies for the synthesis of thieno[2,3-d]pyrimidines. This approach highlights the utility of the starting material's functional groups.

The initial step would involve the reduction of the nitro group of this compound to an amino group, yielding 4-Acetyl-2-aminothiophene. This transformation is a standard procedure in heterocyclic chemistry. The resulting 2-aminothiophene derivative, possessing both an amino and an acetyl group, is a key intermediate for the construction of the thieno[2,3-d]pyrimidine ring system.

A subsequent condensation reaction with a suitable reagent, such as formamide or a derivative, would lead to the formation of the pyrimidine ring fused to the thiophene core. The acetyl group can then be further modified to introduce various substituents to explore the SAR and optimize the inhibitory activity against CK2.

A study on 4-aminothieno[2,3-d]pyrimidine derivatives has identified potent ATP-competitive CK2 inhibitors with IC50 values in the nanomolar range.[7] For instance, compounds like 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid have demonstrated an IC50 of 0.008 µM against CK2.[7]

Experimental Protocols

The following protocols are based on established synthetic methodologies for thiophene derivatives and provide a framework for the synthesis and evaluation of novel inhibitors derived from this compound.

Protocol 1: Synthesis of 4-Amino-thieno[2,3-d]pyrimidine Derivatives (Hypothetical Pathway)

This protocol outlines a plausible multi-step synthesis of a thieno[2,3-d]pyrimidine core, a key scaffold for kinase inhibitors, starting from this compound.

Step 1: Reduction of the Nitro Group

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the resulting 2-Amino-4-acetylthiophene by column chromatography.

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core

  • React the 2-Amino-4-acetylthiophene with an appropriate cyclizing agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.

  • Treat the intermediate with a source of ammonia, such as ammonium acetate, and heat to effect cyclization to the thieno[2,3-d]pyrimidine ring system.

  • Isolate and purify the resulting 4-substituted-thieno[2,3-d]pyrimidine.

Step 3: Functionalization of the Thieno[2,3-d]pyrimidine Core

  • The acetyl group on the thiophene ring can be modified at this stage. For example, a Claisen-Schmidt condensation with an aromatic aldehyde can introduce an arylpropenone moiety.

  • The 4-position of the pyrimidine ring can be functionalized, for instance, by chlorination followed by nucleophilic substitution with various amines to introduce diversity.

Data Presentation

The following table summarizes the inhibitory activity of representative thieno[2,3-d]pyrimidine-based CK2 inhibitors, demonstrating the potential of this scaffold.

Compound IDStructureTargetIC50 (µM)[7]
5e 3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acidCK20.01
5g 3-(5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acidCK20.065
5n 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acidCK20.008

Application Focus: Development of Novel Antimicrobial Agents

Nitro-heterocyclic compounds, including nitrothiophenes, have a long history as antimicrobial agents. Their mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species.[8] This selective activation in microbial cells provides a basis for their therapeutic window.

Rationale for Targeting Microbial Infections

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Thiophene derivatives have shown promising activity against a range of bacteria and fungi.[3]

Synthetic Strategy and Structure-Activity Relationship (SAR)

Starting with this compound, the acetyl group can be a key site for modification to enhance antimicrobial potency. For instance, condensation of the acetyl group with various aromatic or heterocyclic aldehydes can yield chalcone-like structures. These α,β-unsaturated ketones are known to exhibit a wide range of biological activities, including antimicrobial effects.[6]

The SAR studies on thiophene derivatives have shown that the nature and position of substituents on the thiophene ring and any appended aromatic rings significantly influence the antimicrobial activity.[3] For example, the introduction of pyridine side chains to the thiophene core has been shown to result in excellent antimicrobial activity.[3]

Experimental Protocols

Protocol 2: Synthesis of this compound Derived Chalcones
  • Dissolve this compound and an appropriate substituted aldehyde in a suitable solvent like ethanol.

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to initiate the Claisen-Schmidt condensation.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture to precipitate the chalcone product.

  • Filter, wash, and recrystallize the product to obtain the pure chalcone derivative.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of the synthesized thiophene derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The following table presents the antimicrobial activity of representative thiophene derivatives against various microbial strains, highlighting the potential of this class of compounds.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiophene Derivative 7b[3]S. aureus7.8Ampicillin31.25
B. subtilis15.6Ampicillin31.25
E. coli7.8Gentamicin15.6
P. aeruginosa15.6Gentamicin15.6
Thiophene Derivative 3[3]A. fumigatus7.8Amphotericin B7.8

Visualization of Key Concepts

Logical Workflow for Inhibitor Development

Inhibitor_Development_Workflow Start This compound (Starting Material) Synth Chemical Synthesis (e.g., Reduction, Condensation, Cyclization) Start->Synth Library Library of Novel Thiophene Derivatives Synth->Library Screen Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) Library->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR SAR->Synth Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate Antimicrobial_MoA Compound Nitrothiophene Derivative (Prodrug) Microbe Microbial Cell Compound->Microbe Enters Cell Nitroreductase Nitroreductase Enzyme Microbe->Nitroreductase Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->Reactive_Species Reduction of Nitro Group Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Species->Damage Death Cell Death Damage->Death

Caption: Proposed mechanism of action for nitrothiophene-based antimicrobial agents.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel inhibitors targeting a range of therapeutic areas, including oncology and infectious diseases. Its rich chemistry allows for the creation of diverse molecular libraries, and the thiophene scaffold continues to prove its worth in medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising building block in their drug discovery endeavors. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives will be crucial for advancing these compounds through the drug discovery pipeline. [2]

References

  • Al-Ghorbani, M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. BMC Chemistry, 11(1), 66. Available at: [Link]

  • Volynets, G. P., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 144-153. Available at: [Link]

  • Zhang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. International Journal of Nanomedicine, 14, 267-281. Available at: [Link]

  • Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 14(1), 112. Available at: [Link]

  • Ramesh, B., et al. (2014). Synthesis and Antimicrobial activity of some new chalcones of 2-Acetyl Thiophene. International Journal of ChemTech Research, 6(9), 4343-4348. Available at: [Link]

  • Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. Available at: [Link]

  • Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 176, 106094. Available at: [Link]

  • Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. Available at: [Link]

  • Dotsenko, V. V., et al. (2015). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 20(8), 13834-13855. Available at: [Link]

  • Abdel-rahman, A. H., et al. (2022). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 13(1), 115-122. Available at: [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 47-73. Available at: [Link]

  • Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]

Sources

Application Note: A Practical Guide to the Laboratory-Scale Synthesis of 4-Acetyl-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Acetyl-2-nitrothiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis requires a strategic approach to navigate the regioselectivity of electrophilic substitution on the thiophene ring. This document provides a comprehensive, field-proven guide for the laboratory-scale production of this compound via a two-step synthetic sequence starting from thiophene. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into managing the primary challenge of isomer separation.

Introduction and Synthetic Strategy

The synthesis of polysubstituted thiophenes is a cornerstone of modern synthetic chemistry, driven by their prevalence in pharmaceuticals and functional materials[1]. This compound, in particular, possesses two distinct electronic functionalities—an electron-withdrawing nitro group and a versatile acetyl handle—making it a prime intermediate for further chemical elaboration.

The preparation of this target molecule is most logically approached via a two-step pathway: the Friedel-Crafts acetylation of thiophene, followed by the regioselective nitration of the resulting 2-acetylthiophene intermediate.

G cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_purification Purification Thiophene Thiophene Intermediate 2-Acetylthiophene Thiophene->Intermediate Acetic Anhydride, Phosphoric Acid Product This compound (plus 5-nitro isomer) Intermediate->Product HNO₃ / H₂SO₄ FinalProduct Pure this compound Product->FinalProduct Column Chromatography

This strategic choice is rooted in the principles of electrophilic aromatic substitution. The acetyl group, introduced in the first step, is an electron-withdrawing, deactivating group. In the subsequent nitration step, it directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the C4 and C5 positions of the thiophene ring[2]. This leads to the formation of a mixture of 2-acetyl-4-nitrothiophene and 2-acetyl-5-nitrothiophene, making the final purification a critical, non-negotiable step in obtaining the desired isomer.

Safety First: A Comprehensive Hazard Analysis

The protocols described herein involve hazardous materials that demand strict adherence to safety procedures. All operations must be conducted within a certified chemical fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

ReagentPrimary HazardsPreventative Measures
Thiophene Highly flammable liquid and vapor, Harmful if swallowed, Causes serious eye irritation[3].Keep away from heat and open flames. Use in a well-ventilated area. Avoid contact with eyes and skin[3].
Acetic Anhydride Flammable liquid, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage.Handle in a fume hood. Wear acid-resistant gloves and eye protection. Have a neutralizing agent (sodium bicarbonate) ready.
Phosphoric Acid Corrosive, Causes severe skin burns and eye damage.Use with extreme care. Wear appropriate PPE.
Nitric Acid (Fuming) Oxidizer, May be fatal if inhaled, Causes severe skin burns and eye damage. Reacts violently with many organic materials.Work in a fume hood with a blast shield. Dispense with care. Keep away from combustible materials.
Sulfuric Acid (Conc.) Causes severe skin burns and eye damage. Highly exothermic reaction upon dilution with water.Always add acid to water, never the reverse. Wear appropriate PPE.
Dichloromethane Suspected of causing cancer, Causes skin and serious eye irritation.Use in a well-ventilated fume hood. Avoid inhalation and skin contact.

Part I: Synthesis of 2-Acetylthiophene (Intermediate)

This procedure outlines the Friedel-Crafts acetylation of thiophene using acetic anhydride and a phosphoric acid catalyst, a method noted for its efficiency and avoidance of more hazardous reagents[4].

Protocol 1: Acetylation of Thiophene
  • Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser (with a drying tube), and a thermometer.

  • Reagent Charging: To the flask, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (12.2 g, 0.12 mol).

  • Catalyst Addition: While stirring, carefully add 85% phosphoric acid (2.0 g).

  • Reaction: Heat the mixture to 75-80°C using a heating mantle. Maintain this temperature with vigorous stirring for 2.5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into 100 mL of cold water and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

    • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 2-acetylthiophene as a yellow liquid.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
Thiophene84.148.40.18.0
Acetic Anhydride102.0912.20.1211.3
85% Phosphoric Acid98.002.0~0.0171.1
Expected Yield126.17~10.7 g~0.085(85%)

Part II: Nitration of 2-Acetylthiophene

This step is the most critical and challenging phase of the synthesis. The deactivating acetyl group makes the thiophene ring less reactive, necessitating the use of a strong nitrating agent (a mixture of nitric and sulfuric acids). Temperature control is paramount to prevent runaway reactions and minimize the formation of undesired byproducts[2].

Protocol 2: Nitration to Yield this compound
  • Reactor Setup: Place 2-acetylthiophene (6.3 g, 0.05 mol) in a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5°C with stirring.

  • Nitrating Mixture Preparation: In a separate beaker, cool 20 mL of concentrated sulfuric acid to 0°C. Slowly and with extreme caution , add 4.8 g (0.075 mol) of fuming nitric acid dropwise to the cold sulfuric acid. Keep the mixture in the ice bath.

  • Nitration Reaction:

    • Slowly add the prepared cold nitrating mixture dropwise to the stirred 2-acetylthiophene via the dropping funnel over a period of 45-60 minutes.

    • Crucially, maintain the internal reaction temperature below 5°C throughout the addition. A rapid temperature increase indicates an uncontrolled reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1 hour.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation:

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper).

    • Press the solid as dry as possible on the filter.

G

Purification and Characterization

The crude solid obtained from the nitration step is a mixture of 2-acetyl-4-nitrothiophene and 2-acetyl-5-nitrothiophene[2]. Separation is essential and is best achieved by column chromatography.

Protocol 3: Isomer Separation by Column Chromatography
  • Column Preparation: Pack a silica gel column using a slurry method with a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with the hexane/ethyl acetate mixture. The isomers will separate based on their differing polarities. The 5-nitro isomer is typically less polar and will elute first, followed by the more polar 4-nitro isomer.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions containing the 4-nitro isomer and remove the solvent under reduced pressure.

  • Recrystallization: Further purify the isolated this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction; Insufficient heating or reaction time.Monitor reaction by TLC to ensure completion. Ensure temperature is maintained at 75-80°C.
Charring during nitration Reaction temperature too high; Nitrating agent added too quickly.Maintain strict temperature control (<5°C). Add nitrating agent very slowly with efficient stirring.
Product is an oil/fails to crystallize Presence of impurities, particularly the other isomer.Repeat purification by column chromatography. Ensure complete removal of acid from the work-up.
Poor separation of isomers Incorrect eluent system for chromatography.Optimize the eluent polarity by TLC. A shallower gradient or a different solvent system (e.g., toluene/acetone) may be required.

Conclusion

This application note provides a robust and detailed framework for the successful laboratory synthesis of this compound. The presented two-step protocol, beginning with the Friedel-Crafts acetylation of thiophene and followed by a carefully controlled nitration, is a reliable method for accessing this important synthetic intermediate. The key to success lies in meticulous temperature control during the nitration step and a rigorous chromatographic purification to isolate the desired 4-nitro isomer from its 5-nitro counterpart. By understanding the chemical principles and adhering to the safety and procedural guidelines outlined, researchers can confidently produce high-purity this compound for applications in drug discovery and materials science.

References

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Organic Syntheses Procedure. Available at: [Link]

  • MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]

  • Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.
  • SIELC Technologies. (n.d.). Separation of 2-Acetyl-5-methylthiophene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Patsnap Eureka. (n.d.). Method for preparing 2- acetylthiophene. Patsnap Eureka. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Acetyl-2-nitrothiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Acetyl-2-nitrothiophene. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.

The synthesis of this compound is not a trivial one-step process. It requires a strategic, two-step approach that first introduces the nitro group and then the acetyl group. This sequence is critical because the directing effects of the substituents dictate the final substitution pattern. This guide is structured to follow this logical synthetic pathway, addressing the unique challenges of each step.

Overall Synthesis Workflow

The most viable pathway to this compound involves two sequential electrophilic aromatic substitution reactions:

  • Nitration: Thiophene, an electron-rich heterocycle, is first nitrated to form 2-nitrothiophene. Thiophene's high reactivity necessitates carefully controlled conditions to prevent over-reaction and oxidation.[1]

  • Friedel-Crafts Acetylation: The 2-nitrothiophene intermediate is then subjected to Friedel-Crafts acetylation. The strongly electron-withdrawing nitro group deactivates the thiophene ring and directs the incoming acetyl group primarily to the 4-position.[2] This step is challenging and often requires more stringent conditions than the acetylation of unsubstituted thiophene.

G cluster_reagents1 Key Reagents cluster_reagents2 Key Reagents Thiophene Thiophene Step1 Step 1: Nitration Thiophene->Step1 TwoNitrothiophene 2-Nitrothiophene Step1->TwoNitrothiophene NitratingAgent HNO₃ / Acetic Anhydride or HNO₃ / Fe³⁺-Montmorillonite Step1->NitratingAgent Step2 Step 2: Friedel-Crafts Acetylation TwoNitrothiophene->Step2 FinalProduct This compound Step2->FinalProduct AcylatingAgent Acetyl Chloride / AlCl₃ Step2->AcylatingAgent

Caption: High-level workflow for the two-step synthesis of this compound.

Part 1: Nitration of Thiophene

This section focuses on the first critical step: the synthesis of 2-nitrothiophene.

Frequently Asked Questions (FAQs)

Q1: What is the best method for nitrating thiophene with high selectivity for the 2-position? A1: The classical method involves using fuming nitric acid in a mixture of acetic anhydride and glacial acetic acid at low temperatures (around 10°C).[3] This method gives good yields (70-85%) but typically results in a mixture of 2-nitro and 3-nitro isomers (approx. 85:15 ratio).[1] For superior selectivity, an eco-friendly approach using a solid acid catalyst, such as Fe³⁺-exchanged montmorillonite clay, with nitric acid in a solvent like dichloroethane can achieve up to 100% selectivity for 2-nitrothiophene.[1][4]

Q2: Why is strict temperature control so crucial during the nitration of thiophene? A2: Thiophene is highly reactive towards nitrating agents. A rapid rise in temperature can lead to uncontrolled, exothermic reactions, resulting in oxidation of the thiophene ring rather than nitration.[3] This is often indicated by the appearance of a pink or dark red color in the reaction mixture. Maintaining a low temperature (e.g., below room temperature, ideally around 10°C for the classical method) ensures a controlled reaction rate, minimizing oxidation and the formation of dinitro products.

Q3: My crude 2-nitrothiophene product is a yellow solid. Is this normal? A3: The pure 2-nitrothiophene compound consists of pale yellow or colorless crystals. A distinct yellow color in the crude product is typically due to the presence of impurities, most commonly dinitrothiophene byproducts.[3] These impurities must be removed to obtain a high-purity starting material for the subsequent acetylation step.

Troubleshooting Guide: Nitration Step

G Start Problem Encountered During Nitration P1 Low Yield or No Reaction Start->P1 P2 Reaction Mixture Turns Dark Red/Black Start->P2 P3 Product is a Mixture of Isomers (2- and 3-nitro) Start->P3 C1a Cause: Impure Reagents P1->C1a C1b Cause: Poor Temperature Control (Too Low) P1->C1b C2a Cause: Oxidation of Thiophene P2->C2a C2b Cause: Temperature Too High / Poor Cooling P2->C2b C3a Cause: Inherent to Classical Nitration Method P3->C3a S1a Solution: Ensure anhydrous conditions and use high-purity reagents. Check activity of catalyst if used. C1a->S1a S1b Solution: Allow reaction to warm to specified temperature (e.g., 10°C). Monitor with TLC. C1b->S1b S2a Solution: Improve cooling efficiency. Add thiophene solution dropwise to the nitrating mixture to better control the exotherm. C2a->S2a S2b Solution: Discard run and restart with stricter temperature monitoring. Ensure bath is at the correct temperature before addition. C2b->S2b S3a Solution 1: Use a shape-selective solid acid catalyst (e.g., Fe³⁺-montmorillonite) for ~100% 2-selectivity. C3a->S3a Preventative S3b Solution 2: Separate isomers via fractional crystallization or column chromatography. 3-nitrothiophene is less soluble and has a higher melting point. C3a->S3b Post-Reaction S3c Solution 3: Chemically separate by chlorosulfonation, which reacts faster with the 3-isomer. C3a->S3c Post-Reaction

Caption: Troubleshooting decision tree for the nitration of thiophene.

Detailed Protocol: Nitration of Thiophene (Classical Method)

This protocol is adapted from the well-established procedure in Organic Syntheses.[3]

Materials:

  • Thiophene (1 mole, 84 g)

  • Acetic anhydride (340 mL)

  • Fuming nitric acid (sp. gr. 1.51) (1.2 moles, 80 g)

  • Glacial acetic acid (600 mL)

  • 2-L three-necked round-bottom flask, mechanical stirrer, thermometer, separatory funnel, ice bath.

Procedure:

  • Prepare Solutions:

    • Solution A: Dissolve 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.

    • Solution B: In a separate flask, carefully and slowly add 80 g (1.2 moles) of fuming nitric acid to 600 mL of glacial acetic acid. This mixing is exothermic and requires cooling.

  • Reaction Setup: Divide both Solution A and Solution B into two equal halves. Place one half of Solution B into the 2-L reaction flask and cool the mixture to 10°C using an ice bath.

  • First Addition: With moderate stirring, add one half of Solution A dropwise from the separatory funnel. Maintain the reaction temperature below room temperature, using the ice bath to control the initial exotherm.

  • Second Addition: After the first addition is complete, cool the reaction mixture back down to 10°C. Rapidly add the remaining half of Solution B to the flask.

  • Final Addition: Continue the nitration by adding the remaining half of Solution A dropwise, maintaining a light brown color in the solution.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for two hours.

  • Workup: Pour the reaction mixture onto an equal weight of crushed ice with vigorous stirring. Pale yellow crystals of 2-nitrothiophene will precipitate.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with ice water, and dry in a desiccator away from light. Additional product can be recovered from the filtrate by neutralizing with sodium carbonate and extracting with ether.[3]

Expected Yield: 70-85%.

Part 2: Friedel-Crafts Acetylation of 2-Nitrothiophene

This second step is chemically challenging due to the deactivating nature of the nitro group. Standard Friedel-Crafts conditions used for thiophene are often ineffective.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the acetylation of 2-nitrothiophene so difficult? A1: The nitro group (-NO₂) is a powerful electron-withdrawing group. It deactivates the thiophene ring towards electrophilic aromatic substitution by reducing its nucleophilicity.[2] Consequently, the reaction requires a more reactive electrophile and/or harsher conditions (e.g., a stronger Lewis acid catalyst) compared to the acylation of unsubstituted thiophene.

Q2: Where does the acetyl group add to the 2-nitrothiophene ring? A2: The 2-nitro group directs incoming electrophiles to the 4- and 5-positions. The deactivating effect is most pronounced at the C3 and C5 positions. The C4 position is comparatively less deactivated, making it the primary site of substitution.[2] Therefore, the major product of the reaction is this compound.

Sources

Technical Support Center: Synthesis of 4-Acetyl-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Acetyl-2-nitrothiophene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and best practices for this challenging but important synthesis. Our goal is to equip you with the technical knowledge to anticipate and resolve common issues, thereby improving yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the nitration of 2-acetylthiophene.

Q1: What are the primary byproducts I should expect during the synthesis of this compound?

A1: The synthesis is an electrophilic aromatic substitution, and several byproducts can arise from competing reactions. The most common are:

  • Isomeric Byproducts: The principal isomer formed is 5-Acetyl-2-nitrothiophene . Due to the directing effects of the acetyl group and the inherent reactivity of the thiophene ring, this is often the most significant impurity.

  • Dinitrated Byproducts: Over-nitration can lead to the formation of 2-Acetyl-4,5-dinitrothiophene . The presence of these dinitro compounds is a common cause of yellow coloration in the final product.[1]

  • Oxidation Products: The thiophene ring is sensitive to strong oxidizing conditions. Harsh reaction parameters (e.g., high temperature, high nitric acid concentration) can cause ring-opening and degradation, leading to the formation of tars and colored impurities.[1][2] An observable sign of oxidation is the reaction mixture turning pink or dark red.[1]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2-Acetylthiophene in your crude product.

Q2: From a mechanistic standpoint, why is 5-Acetyl-2-nitrothiophene the major isomeric byproduct?

A2: This is an excellent question that pertains to the fundamentals of electrophilic substitution on substituted thiophene rings. Two main factors are at play:

  • Inherent Reactivity of the Thiophene Ring: The thiophene ring is an electron-rich aromatic system. The α-positions (C2 and C5) are significantly more reactive towards electrophiles than the β-positions (C3 and C4). This is because the carbocation intermediate (sigma complex) formed by attack at an α-position is better stabilized by resonance, with the sulfur atom effectively delocalizing the positive charge.[3]

  • Directing Effect of the Acetyl Group: The acetyl group at the C2 position is an electron-withdrawing group and acts as a deactivating meta-director. It deactivates all positions on the ring but has its strongest deactivating effect on the adjacent C3 position and the C5 position.

The final regioselectivity is a competition between these two effects. The powerful inherent preference for substitution at the α-position (C5) competes with the meta-directing influence of the acetyl group, which favors the C4 position. This competition results in a mixture of both the 4-nitro (desired) and 5-nitro (byproduct) isomers.

Visualizing Reaction Pathways

The following diagram illustrates the competing reaction pathways leading to the desired product and the primary isomeric byproduct.

G cluster_start Starting Material cluster_reagent Nitrating Agent cluster_products Mononitration Products cluster_overnitration Further Reaction SM 2-Acetylthiophene Reagent HNO₃ / Ac₂O (Acetyl Nitrate) Product This compound (Desired Product) Reagent->Product Attack at C4 (Meta-Directed) Byproduct1 5-Acetyl-2-nitrothiophene (Major Isomer) Reagent->Byproduct1 Attack at C5 (α-Position Reactivity) Byproduct2 Dinitrated & Oxidized Products Product->Byproduct2 Excess HNO₃ High Temp. Byproduct1->Byproduct2 Excess HNO₃ High Temp. start Start Synthesis q1 Reaction mixture darkens significantly (red/brown)? start->q1 s1 Indicates Oxidation. Improve cooling. Add reagents slower. Check reagent quality. q1->s1 Yes q2 Monitor reaction by TLC/GC. Is starting material consumed? q1->q2 No s1->q2 s2 Incomplete Reaction. Increase reaction time or allow to warm slightly. q2->s2 No workup Proceed to Workup & Isolation q2->workup Yes s2->workup q3 Is the crude product deeply colored (yellow/orange)? workup->q3 s3 Dinitro impurities likely. Proceed to purification. q3->s3 Yes purify Purify by Recrystallization or Column Chromatography q3->purify No s3->purify q4 Characterize final product. Is it a mixture of isomers? purify->q4 s4 Isomer separation required. Optimize chromatography or perform fractional crystallization. q4->s4 Yes end Pure this compound q4->end No s4->end

Sources

Technical Support Center: Optimizing the Synthesis of 4-Acetyl-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetyl-2-nitrothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable heterocyclic intermediate. Here, we will delve into the common challenges encountered during its synthesis, providing in-depth, evidence-based troubleshooting strategies and detailed experimental protocols.

The primary route to this compound is the electrophilic nitration of 2-acetylthiophene. The key challenge in this synthesis is not the reaction's conversion but its regioselectivity. The acetyl group at the C2 position directs the incoming nitro group to both the C4 and C5 positions, leading to a mixture of two isomers: the desired 2-acetyl-4-nitrothiophene and the undesired 2-acetyl-5-nitrothiophene.[1] Consequently, maximizing the yield of the target compound hinges on controlling this isomeric ratio and efficiently separating the products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction produces a mixture of isomers. How can I increase the proportion of this compound?

Answer: This is the most common issue. The formation of both 4-nitro and 5-nitro isomers is an inherent outcome of the nitration of 2-acetylthiophene.[1] While achieving complete selectivity for the 4-position is challenging, you can influence the isomeric ratio through careful control of reaction conditions.

  • Mechanism Insight: The acetyl group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. The directing effect to the C4 and C5 positions is a known phenomenon for 2-substituted thiophenes with deactivating groups.[1] The choice of nitrating agent and reaction conditions can subtly influence the electronic and steric environment of the transition state, thereby altering the isomer ratio.

  • Troubleshooting Steps:

    • Choice of Nitrating Agent: The classic nitrating mixture of concentrated nitric acid and sulfuric acid is harsh and can lead to oxidation and other side reactions. A milder and often more selective approach is to use acetyl nitrate, which can be generated in situ from nitric acid and acetic anhydride. This reagent is known to be effective for the nitration of sensitive heterocyclic compounds.[2]

    • Temperature Control: Maintain a low and consistent temperature throughout the reaction. A rapid increase in temperature can decrease selectivity and promote the formation of byproducts. It is crucial to control the exothermic nature of the nitration.[3]

    • Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediates for C4 and C5 attack, thus affecting the final isomer ratio. Consider exploring different solvents, such as acetic acid or dichloromethane, to optimize for the desired isomer.

Question 2: I have a mixture of 4-nitro and 5-nitro isomers. How can I effectively separate them?

Answer: Once you have the mixture of isomers, efficient separation is key to obtaining a high-purity product. The different physical properties of the two isomers can be exploited for this purpose.

  • Troubleshooting Steps:

    • Fractional Crystallization: This is often the most practical method for separating isomers on a larger scale. The success of this technique depends on the differential solubility of the isomers in a particular solvent. You will need to experiment with various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a system where one isomer is significantly less soluble than the other at a given temperature.

    • Column Chromatography: For smaller scale purifications or when fractional crystallization is ineffective, column chromatography using silica gel is a reliable method. You will need to determine an optimal mobile phase (eluent), typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. Thin-layer chromatography (TLC) should be used to identify a solvent system that gives good separation between the two isomer spots.

Question 3: My overall yield is very low, even when accounting for both isomers. What could be the cause?

Answer: A low overall yield suggests that issues beyond regioselectivity are at play. Potential causes include incomplete reaction, degradation of the starting material or product, or product loss during workup.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use TLC or GC to monitor the progress of the reaction. This will help you determine if the starting material is being consumed and when the reaction is complete. Stopping the reaction too early will result in a low yield.

    • Control of Reaction Conditions: As mentioned, thiophenes can be sensitive to harsh acidic conditions.[4][5] Ensure that the temperature is strictly controlled and that the addition of the nitrating agent is done slowly to prevent localized overheating and potential decomposition. The appearance of a dark red or black color can indicate oxidation and degradation of the thiophene ring.[3]

    • Work-up Procedure: After the reaction is complete, it is typically quenched by pouring it onto ice water. This should be done carefully to avoid a sudden temperature increase. Ensure that the product is fully precipitated and that you are using an appropriate solvent for any subsequent extractions.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2-acetylthiophene the preferred synthetic route over the Friedel-Crafts acylation of 2-nitrothiophene?

A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The nitro group on the 2-nitrothiophene ring is a very strong deactivating group, making the ring electron-deficient and highly unreactive towards further electrophilic attack.[6] Therefore, attempting a Friedel-Crafts acylation on 2-nitrothiophene would likely result in very low to no yield.

Q2: What is the expected ratio of 2-acetyl-4-nitrothiophene to 2-acetyl-5-nitrothiophene?

A2: The exact ratio can vary depending on the specific reaction conditions used. However, the formation of a mixture is consistently reported.[1] It is essential to analyze your crude product mixture (e.g., by ¹H NMR or GC) to determine the isomeric ratio achieved under your experimental conditions.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always use a cooling bath to maintain the desired temperature. The nitrating agents (concentrated nitric and sulfuric acids) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood. Additionally, nitro-aromatic compounds can be toxic.[3]

Experimental Protocol: Nitration of 2-Acetylthiophene

This protocol is a general guideline. Optimization of specific parameters may be required.

Materials:

  • 2-Acetylthiophene

  • Acetic Anhydride

  • Fuming Nitric Acid

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-acetylthiophene (1 equivalent) in acetic anhydride (3-4 equivalents).

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to acetic anhydride (2 equivalents) while keeping the temperature below 10 °C.

  • Add the prepared nitrating mixture dropwise to the solution of 2-acetylthiophene, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt, and then neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 2-acetyl-4-nitrothiophene and 2-acetyl-5-nitrothiophene.

  • Purify the crude product by column chromatography or fractional crystallization to isolate the desired 4-nitro isomer.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products cluster_purification Purification 2-Acetylthiophene 2-Acetylthiophene ReactionMixture ReactionMixture 2-Acetylthiophene->ReactionMixture Electrophilic Nitration Nitrating Agent HNO3 / Ac2O Nitrating Agent->ReactionMixture 4-Nitro 2-Acetyl-4-nitrothiophene (Desired Product) ReactionMixture->4-Nitro 5-Nitro 2-Acetyl-5-nitrothiophene (Isomeric Byproduct) ReactionMixture->5-Nitro Purification Fractional Crystallization or Column Chromatography 4-Nitro->Purification 5-Nitro->Purification FinalProduct Pure this compound Purification->FinalProduct Isolated Product

Caption: Synthetic pathway for this compound.

Troubleshooting Decision Tree

G start Low Yield of This compound q1 Analyze crude product. What is the main issue? start->q1 ans1_isomer High proportion of 5-nitro isomer q1->ans1_isomer Isomeric Mixture ans1_low_conv Low overall conversion (starting material remains) q1->ans1_low_conv Incomplete Reaction ans1_decomp Significant decomposition (dark coloration, tar) q1->ans1_decomp Degradation sol_isomer Optimize regioselectivity: - Use milder nitrating agent (e.g., AcONO2) - Strict temperature control (0-5 °C) - Experiment with different solvents ans1_isomer->sol_isomer sol_low_conv Optimize reaction conditions: - Increase reaction time - Monitor by TLC/GC until completion - Ensure stoichiometry of reagents is correct ans1_low_conv->sol_low_conv sol_decomp Improve reaction control: - Slower addition of nitrating agent - Ensure efficient cooling - Use milder nitrating agent ans1_decomp->sol_decomp purification Is separation of isomers difficult? sol_isomer->purification end Improved Yield sol_low_conv->end sol_decomp->end sol_purification Optimize purification: - Screen solvents for fractional crystallization - Develop optimal eluent system for column chromatography using TLC purification->sol_purification Yes purification->end No sol_purification->end

Caption: Troubleshooting guide for low yield of this compound.

Summary of Reaction Parameters

ParameterRecommendationRationale
Starting Material 2-AcetylthiopheneAcylation of 2-nitrothiophene is not feasible due to the deactivating nitro group.[6]
Nitrating Agent Acetyl nitrate (from HNO₃/Ac₂O)Milder than H₂SO₄/HNO₃, potentially improving selectivity and reducing degradation.[2]
Temperature 0-5 °CCritical for controlling the exothermic reaction, minimizing side products, and influencing isomer ratio.[3]
Key Challenge Isomer FormationNitration yields a mixture of 4-nitro and 5-nitro isomers.[1]
Purification Fractional Crystallization or Column ChromatographyNecessary to separate the desired 4-nitro isomer from the 5-nitro byproduct.

References

  • BenchChem. (2025). 3-Acetylthiophene vs. 2-Acetylthiophene: A Comparative Guide to Electrophilic Substitution Reactivity. BenchChem.
  • ECHEMI.
  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • Google Patents.
  • Google Patents.
  • Organic Syntheses. 2-nitrothiophene. Organic Syntheses Procedure.
  • Mascia, S., et al. (2021).
  • MDPI. (2021).
  • Mascia, S., et al. (2021).
  • Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols for 2-Nitrothiophene in Organic Synthesis. BenchChem.
  • Sigma-Aldrich.
  • Google Patents. CN101880271A - Synthesis method of 2-thiophene acetylchloride.
  • Wikipedia. 2-Acetylthiophene.
  • Googleapis.com.
  • TSI Journals. (2014).
  • BenchChem. (2025).

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Technical Support Center: Purification of 4-Acetyl-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Acetyl-2-nitrothiophene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The following troubleshooting guide, presented in a question-and-answer format, addresses common purification challenges encountered during and after its synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Part 1: Frequently Asked Questions - Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities. The synthesis of this compound, typically achieved by the nitration of 2-acetylthiophene, can generate several byproducts that pose distinct separation challenges.

Q1: What is the most common and difficult-to-remove impurity in the synthesis of this compound?

A1: The most significant impurity is the regioisomer, 5-Acetyl-2-nitrothiophene . During the electrophilic aromatic substitution (nitration) of 2-acetylthiophene, the acetyl group is a deactivating, meta-directing group. However, the thiophene ring's own reactivity profile, which strongly favors substitution at the 5-position (alpha to the sulfur), competes with this directing effect. The nitronium ion (NO₂⁺), particularly when generated under harsh conditions, can attack both the 4- and 5-positions, leading to a mixture of isomers that are often difficult to separate due to their similar polarities and physical properties.[1]

Q2: My crude product is a dark, oily residue instead of the expected solid. What causes this?

A2: This is a common issue often stemming from two sources:

  • Over-Nitration/Oxidation: The nitration of thiophene derivatives is highly exothermic.[2] Poor temperature control can lead to runaway reactions, resulting in the formation of dinitrothiophenes (e.g., 2-acetyl-4,5-dinitrothiophene) and oxidative degradation of the thiophene ring.[1] These byproducts are often dark, polymeric, or tar-like materials. The appearance of a pink or dark red color during the reaction is a strong indicator of unwanted oxidation.[2]

  • Residual Acids: Incomplete quenching and neutralization of the nitrating mixture (e.g., nitric acid/sulfuric acid or acetyl nitrate) will leave strong acids in your crude product. These acids can catalyze degradation and polymerization upon concentration, leading to a dark oil.

Q3: After aqueous workup, my yield is significantly lower than expected. Where could the product be going?

A3: Besides mechanical losses, a key factor can be the partial hydrolysis of the nitro group under certain workup conditions, especially if the aqueous phase becomes strongly basic (pH > 9).[3] While this compound is relatively stable in neutral or acidic media, prolonged exposure to strong bases can lead to degradation pathways.[3] Additionally, the compound has some solubility in water, which can be exacerbated by the presence of organic co-solvents used in the extraction process.[4]

Part 2: Troubleshooting Purification Protocols

This section provides direct answers and protocols for issues encountered during the purification process itself.

Recrystallization Troubleshooting

Recrystallization is often the first choice for purification due to its efficiency and scalability. However, finding the right solvent system is critical.

Q4: I'm struggling to find a suitable single solvent for recrystallization. What should I try?

A4: This is a frequent challenge. The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] For this compound, a two-solvent system is often more effective.

  • Principle: You dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy).[6] Gentle heating to clarify the solution followed by slow cooling allows for the controlled formation of pure crystals.

  • Recommended Systems to Screen:

    • Ethanol/Water: Ethanol is a good starting solvent for many polar organic molecules.[7]

    • Acetone/Hexane: Acetone effectively dissolves the ketone, while hexane acts as a non-polar anti-solvent.[7]

    • Ethyl Acetate/Heptane: A classic combination for moderately polar compounds.[8]

    • Dichloromethane/Pentane: Use with caution due to the high volatility of the solvents.[6]

Solvent SystemRole of Each SolventKey Considerations
Ethanol/Water Ethanol: Good Solvent; Water: Anti-SolventGood for polar impurities. Ensure slow addition of water to avoid oiling out.
Acetone/Hexane Acetone: Good Solvent; Hexane: Anti-SolventExcellent for separating non-polar impurities like residual starting material.
Ethyl Acetate/Heptane Ethyl Acetate: Good Solvent; Heptane: Anti-SolventVersatile system, but ensure the ethyl acetate is dry to prevent potential hydrolysis.

Q5: My product "oils out" as a liquid instead of crystallizing. How do I fix this?

A5: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly.[9]

  • Solution 1: Reheat and Dilute. Reheat the mixture until the oil redissolves completely. Add a small amount more of the "good" solvent to decrease the saturation level.[9]

  • Solution 2: Reduce Cooling Rate. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can promote proper crystal lattice formation.

  • Solution 3: Use a Seed Crystal. If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[9]

  • Solution 4: Change Solvents. The chosen solvent system may be inappropriate. If the compound is melting, the boiling point of your solvent is too high.

Column Chromatography Troubleshooting

For high-purity requirements or for separating stubborn isomeric impurities, column chromatography is the method of choice.[10]

Q6: I can't achieve good separation between this compound and the 5-acetyl isomer on my silica gel column. What solvent system should I use?

A6: The key to separating isomers with similar polarity is to use a low-polarity mobile phase to maximize the differential interaction with the stationary phase (silica gel).[11]

  • Principle: A less polar eluent will move both compounds up the column more slowly, amplifying the small differences in their affinity for the silica. The 5-acetyl isomer is typically slightly less polar and will elute first.

  • Recommended Eluent Systems: Start with a systematic screen using Thin Layer Chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate .[12]

    • Begin with a high ratio of hexane to ethyl acetate (e.g., 95:5 or 90:10).

    • Gradually increase the polarity (e.g., 85:15, 80:20) until you achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired 4-acetyl isomer, with clear separation from the faster-moving 5-acetyl spot.

Q7: My product appears to be decomposing on the silica gel column, resulting in streaking and low recovery. Why is this happening?

A7: This indicates that the compound may be unstable on the acidic surface of standard silica gel. The combination of the electron-withdrawing nitro and acetyl groups can make the thiophene ring susceptible to nucleophilic attack or degradation catalyzed by the acidic silanol groups.

  • Solution 1: Deactivate the Silica. Before packing the column, prepare a slurry of the silica gel in your chosen eluent containing 0.5-1% triethylamine (Et₃N). The triethylamine will neutralize the most acidic sites on the silica surface, preventing acid-catalyzed decomposition.

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina. Note that you will need to re-optimize your eluent system, as the selectivity will be different from silica.

  • Solution 3: Work Quickly. Do not let the purified fractions sit in solution for extended periods. Combine the pure fractions and remove the solvent on a rotary evaporator as soon as possible.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol). Use a hot plate and add the solvent portion-wise until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., deionized water) dropwise with swirling until the solution remains faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of the ice-cold anti-solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf of ~0.25 for the target compound.[13]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet slurry" method is recommended to avoid air bubbles).[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.[13]

  • Elution: Add the eluent to the column and apply positive pressure (flash chromatography). Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[5]

Part 4: Visualization of Workflow

Purification Strategy Decision Tree

This diagram outlines a logical workflow for approaching the purification of crude this compound based on initial analytical assessment.

Purification_Workflow cluster_start Initial Assessment cluster_pathways Purification Pathways cluster_end Final Product Start Crude Product TLC_NMR Analyze by TLC & Crude NMR Start->TLC_NMR Impurity_Check Major Impurities? TLC_NMR->Impurity_Check Isomers_Present Isomers Present? Impurity_Check->Isomers_Present No (e.g., baseline material) or simple impurities Column Column Chromatography (Hexane/EtOAc) Impurity_Check->Column Yes (Complex mixture, tars, multiple spots) Recrystallize Recrystallization Isomers_Present->Recrystallize No Isomers_Present->Column Yes Final_QC Final Purity Check (NMR, MP, LCMS) Recrystallize->Final_QC Column->Final_QC Pure_Product Pure Product Final_QC->Pure_Product

Caption: Decision workflow for selecting a purification method.

References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]

  • Google Patents. EP0245835B1 - Novel thiophene derivatives and methods for producing the same.
  • Organic Syntheses. 2-nitrothiophene. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2021, 2021(2), M1231. Available from: [Link]

  • Google Patents. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Organic Syntheses. 2-acetothienone. Available from: [Link]

  • Google Patents. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • YouTube. Column Chromatography. Available from: [Link]

  • patents.google.com. Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • National Center for Biotechnology Information. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 2021, 60(14), 7793-7800. Available from: [Link]

  • Chemaxon. Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separation. Available from: [Link]

  • Hopemax. What is the stability of 2 - Acetylthiophene under different conditions?. Available from: [Link]

  • Loba Chemie. 2-ACETYLTHIOPHENE FOR SYNTHESIS. Available from: [Link]

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Troubleshooting guide for 4-Acetyl-2-nitrothiophene reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Acetyl-2-nitrothiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges encountered during its synthesis and subsequent chemical transformations through a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Section 1: General Troubleshooting & FAQs

This section covers broad issues that can arise during the synthesis, storage, or general handling of this compound and related compounds.

Q1: My nitration reaction to synthesize this compound from 2-Acetylthiophene is giving a low yield and a mixture of isomers. What is going wrong?

A1: This is a classic challenge in thiophene chemistry. The high reactivity of the thiophene ring towards electrophilic substitution makes the reaction sensitive to conditions.[1] Several factors are likely at play:

  • Reaction Conditions are Too Harsh: Thiophene rings are more reactive than benzene and can be degraded by strong nitrating agents like concentrated nitric/sulfuric acid mixtures, leading to oxidation and decomposition.[2][3] Milder conditions, such as fuming nitric acid in acetic anhydride, are typically required.[1][4] The acetic anhydride serves to generate acetyl nitrate, a less aggressive nitrating agent, and to scavenge water.[4]

  • Poor Temperature Control: Nitration is highly exothermic.[5] Uncontrolled temperature increases can lead to runaway reactions, decomposition, and the formation of multiple byproducts, including dinitrothiophenes.[5][6][7] It is critical to maintain the recommended temperature, often around 10°C, especially during the initial addition of reagents.[5][6]

  • Isomer Formation: The acetyl group at the 2-position is an electron-withdrawing, meta-directing group. In the thiophene ring, this directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the C4 and C5 positions. You will almost always get a mixture of 4-nitro and 5-nitro isomers. Separating these can be challenging and is a common source of apparent low yield for the desired 4-nitro isomer.

Troubleshooting Steps:

  • Switch to Milder Reagents: If using mixed acid, switch to the well-established Babasinian procedure using fuming nitric acid in acetic anhydride/glacial acetic acid.[1][4]

  • Strict Temperature Monitoring: Use an ice/water bath to maintain the temperature below room temperature, and ideally at 10°C, during reagent addition.[6] A pink or dark red color indicates oxidation is occurring, a sign of poor temperature control.[6]

  • Purification Strategy: The isomeric mixture often requires careful purification. Column chromatography on silica gel is the most common method for separating 2-acetyl-4-nitrothiophene from the 2-acetyl-5-nitrothiophene byproduct.[8]

Q2: I am observing a persistent yellow color in my purified this compound. Is this normal?

A2: While pure 2-nitrothiophene is a colorless or pale-yellow crystalline solid, a distinct yellow color in its derivatives often indicates the presence of dinitrated impurities.[6][8] Even trace amounts of dinitrothiophene can impart a noticeable color.[6] The compound is also known to be light-sensitive, which can contribute to discoloration over time.[6][9]

Verification and Purification:

  • Impurity Test: A simple chemical test can detect dinitrothiophene. Dissolve a few crystals of your product in ethanol and add a single drop of a weak alcoholic potassium hydroxide solution. A pink or deep red color indicates the presence of dinitro impurities.[6]

  • Purification: To obtain a colorless product, repeated recrystallization is effective. Petroleum ether is an excellent solvent choice as it readily dissolves the mononitro compound while having poor solubility for the dinitro impurities.[6][8]

Q3: What are the best practices for storing this compound to ensure its stability?

A3: Like many nitroaromatic compounds, this compound requires proper storage to maintain its integrity. Key factors include:

  • Light Exclusion: The compound is light-sensitive.[9] Always store it in an amber vial or a container wrapped in aluminum foil.

  • Temperature: Store in a cool, dry place.[9] Refrigeration (around 4°C) is ideal for long-term storage to minimize any potential degradation.[10]

  • Inert Atmosphere: For optimal long-term stability, especially for analytical standards, storing under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is recommended.[9] This prevents slow oxidation.

Section 2: Troubleshooting Specific Reactions

This section focuses on common synthetic transformations starting from this compound and the specific challenges that may arise.

Q4: I am attempting to reduce the nitro group to form 4-Acetyl-2-aminothiophene, but my yields are low and I see multiple products. What are the likely issues?

A4: The reduction of an aromatic nitro group is a fundamental transformation, but its success depends heavily on the choice of reagents and conditions, especially with a multifunctional compound like this.

  • Causality of Low Yields:

    • Over-reduction: The acetyl group's carbonyl is also susceptible to reduction. Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are generally not suitable as they can reduce both the nitro group and the ketone, and may also lead to the formation of azo compounds instead of the desired amine.[11][12]

    • Incomplete Reaction: Milder reducing agents may require longer reaction times or heating to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

    • Product Instability: The resulting aminothiophene, particularly aminophenol analogues, can be sensitive to air oxidation, leading to discoloration and degradation during workup and purification.[13]

Recommended Protocols & Troubleshooting:

Reagent SystemTypical ConditionsAdvantagesPotential Issues & Causality
Fe / HCl or NH₄Cl Reflux in acidic or neutral aqueous mediaCost-effective, robust, tolerates many functional groups.[11]Heterogeneous reaction can be slow; acidic workup may be required.
SnCl₂·2H₂O Reflux in Ethanol or Ethyl AcetateHomogeneous, often faster than Fe, good for sensitive substrates.Tin salts can be difficult to remove completely during workup.
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂ catalystClean reaction, high yields, byproduct is water.[12]Catalyst can be expensive; may reduce other functional groups (ketone) under harsh conditions.

Experimental Protocol: Reduction with Tin(II) Chloride

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine. The product should be purified quickly, often by column chromatography, to prevent degradation.[13]

Q5: I am trying to perform a Willgerodt-Kindler reaction on this compound, but the reaction is not proceeding as expected. Why?

A5: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into thioamides (and subsequently amides or carboxylic acids), effectively migrating the carbonyl function to the terminal position of the alkyl chain.[14][15] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[14][16]

  • Mechanism Insight: The reaction proceeds through the formation of an enamine from the ketone and morpholine.[14][17] This enamine then reacts with sulfur. The presence of the strongly electron-withdrawing nitro group on the thiophene ring significantly deactivates the acetyl group's α-protons, making the initial enamine formation—the first step of the mechanism—very difficult.[14] This deactivation is the primary reason for the reaction's failure.

  • Alternative Reactions: Under the basic conditions of the Willgerodt-Kindler reaction (using an amine), the electron-deficient thiophene ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[18][19] It is plausible that the morpholine could act as a nucleophile and displace a group on the ring, competing with the intended reaction at the acetyl group.

Troubleshooting & Alternative Strategies:

  • Increase Reaction Temperature: While often a solution for slow reactions, in this case, it is more likely to lead to decomposition or SNAr side products due to the activated nature of the nitrothiophene ring.

  • Alternative Synthesis: If the goal is to synthesize the corresponding thiophene acetic acid derivative, a different synthetic route that does not rely on enamine formation from the deactivated ketone is strongly recommended. Consider a route that builds the acetic acid side chain separately and then forms the thiophene ring, or a route using a different starting material.

Q6: Can I perform Nucleophilic Aromatic Substitution (SNAr) on this compound? What should I expect?

A6: Yes, and this is a very common and effective reaction for this substrate. The powerful electron-withdrawing effect of the nitro group makes the thiophene ring electron-deficient and thus highly activated for attack by nucleophiles.[18][19][20]

  • Regioselectivity: In 2-nitrothiophene systems, nucleophilic attack preferentially occurs at the C5 position.[19][21] Therefore, reacting this compound with a nucleophile (e.g., piperidine, morpholine, methoxide) will primarily yield the 5-substituted-4-acetyl-2-nitrothiophene product.

  • Mechanism: The reaction follows a stepwise addition-elimination mechanism.[18] The nucleophile first adds to the C5 carbon, forming a negatively charged intermediate (a Meisenheimer-like complex) which is stabilized by the nitro group. A leaving group (typically a hydrogen in an oxidative SNAr-H reaction, or a pre-installed halide) is then eliminated to restore aromaticity.[18][20]

Workflow Diagram: Troubleshooting Low Yield in SNAr Reactions

Below is a logical workflow to diagnose issues in SNAr reactions with this compound.

G start Problem: Low SₙAr Yield check_sm TLC/LCMS Analysis: Is Starting Material (SM) Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No side_products Multiple Spots Observed: Likely Side Reactions or Decomposition sm_yes->side_products target_product Main Spot is Product: Issue is Likely Workup/ Isolation Loss sm_yes->target_product conditions Investigate Reaction Conditions sm_no->conditions temp Is Temperature Sufficient? (Some SₙAr require heat) conditions->temp Check time Is Reaction Time Sufficient? (Monitor kinetics) conditions->time Check reagents Are Nucleophile & Base Stoichiometry Correct & Active? conditions->reagents Check

Caption: Troubleshooting workflow for SNAr reactions.

References

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025).
  • Technical Support Center: 2-Nitrothiophene Synthesis. (n.d.). BenchChem.
  • Overcoming poor regioselectivity in the nitration of 3-thiophenecarboxaldehyde. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene. (n.d.). BenchChem.
  • 2-nitrothiophene. (n.d.). Organic Syntheses Procedure.
  • Suitable reagents for nitration of thiophene. (2019). Chemistry Stack Exchange.
  • Willgerodt rearrangement. (n.d.). Wikipedia.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Willgerodt-Kindler Reaction. (n.d.). Merck Index.
  • One-pot efficient reductive acetylation of aromatic nitro compounds. (n.d.). IOSR Journal.
  • Technical Support Center: Purification of 2-Nitrothiophene. (n.d.). BenchChem.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • Willgerodt-Kindler Reaction. (2009).
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.
  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
  • Stability of 2-Nitrothiophene under different conditions. (n.d.). BenchChem.
  • A Comparative Guide to the Reaction Products of 2-Nitrothiophene. (n.d.). BenchChem.
  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (2004).
  • The Discovery and Enduring Chemistry of 2-Nitrothiophene: A Technical Guide. (2026). BenchChem.
  • A Comparative Guide to the Synthesis of 2-Nitrothiophene. (n.d.). BenchChem.
  • What is the stability of 2 - Acetylthiophene under different conditions?. (2025). Hopemax Blog.

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Technical Support Center: Scaling Up the Synthesis of 4-Acetyl-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-acetyl-2-nitrothiophene. This document is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, and scale up this important synthetic transformation. As a key intermediate, the reliable and efficient production of this compound is critical. This guide moves beyond a simple protocol, offering a deeper understanding of the reaction's nuances, troubleshooting common issues, and ensuring the integrity of your results.

The most reliable and commonly employed route to synthesize this compound is through the electrophilic nitration of 2-acetylthiophene. The acetyl group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. This deactivation, however, also directs the incoming electrophile, leading to a mixture of isomers. Controlling the regioselectivity of this reaction is the primary challenge that this guide will address in detail.

Core Synthesis Protocol: Nitration of 2-Acetylthiophene

This protocol outlines a standard lab-scale procedure. Parameters should be optimized for your specific equipment and scale.

Materials:

  • 2-Acetylthiophene (CAS: 88-15-3)[1]

  • Fuming Nitric Acid (HNO₃, 90% or greater)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Ice-water bath.

  • Standard glassware for workup and purification.

Procedure:

  • Preparation of Acetyl Nitrate (In Situ): In the three-neck flask, cool acetic anhydride to 0 °C using an ice bath. Slowly add fuming nitric acid dropwise via the dropping funnel while maintaining the temperature between 0-5 °C. The mixture of nitric acid and acetic anhydride is highly exothermic and potentially explosive, requiring slow and controlled addition.[2][3] This in-situ formation of acetyl nitrate serves as a milder, more controlled nitrating agent compared to classic mixed-acid conditions (HNO₃/H₂SO₄), which can cause degradation of the sensitive thiophene ring.[4]

  • Reaction Setup: Dissolve 2-acetylthiophene in dichloromethane and cool the solution to -10 °C in a separate flask.

  • Nitration: Slowly add the 2-acetylthiophene solution to the pre-formed acetyl nitrate solution. The rate of addition should be carefully controlled to maintain the internal temperature below -5 °C. A rapid temperature increase can lead to a runaway reaction and the formation of polymeric byproducts.[5]

  • Reaction Monitoring: Stir the reaction mixture at -5 to 0 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the remaining acetic anhydride and quenches the reaction.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acids), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product will be a mixture of 4-nitro and 5-nitro isomers. Purify the crude solid by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or fractional crystallization to isolate the desired this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2-acetylthiophene challenging? The primary challenge lies in controlling the regioselectivity. The acetyl group at the 2-position deactivates the thiophene ring, but it directs nitration to both the 4 and 5 positions. Achieving a high ratio of the desired 4-nitro isomer over the thermodynamically favored 5-nitro isomer requires careful control of reaction conditions.

Q2: What are the critical safety precautions for this reaction? Extreme caution is required. The mixture of nitric acid and acetic anhydride can be explosive and is highly corrosive.[2][3] Nitration reactions are highly exothermic and have a high potential for thermal runaway.[6] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield), and maintain strict temperature control with an efficient cooling bath. Ensure a quenching bath (ice/water) is readily accessible.

Q3: How can I effectively monitor the reaction? Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) to resolve the starting material from the product isomers. The starting material (2-acetylthiophene) will have a different Rf value than the more polar nitro-substituted products. Gas Chromatography (GC) can also be used for more quantitative monitoring of starting material consumption and isomer ratio formation.

Q4: What is a typical yield for this synthesis? Yields are highly dependent on the reaction conditions and the efficiency of the purification process. Combined yields of the nitro-isomers can range from 60-85%. The yield of the isolated, pure this compound will be lower due to losses during separation from the 5-nitro isomer.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification Ac2O Acetic Anhydride AcetylNitrate In Situ Acetyl Nitrate (0-5 °C) Ac2O->AcetylNitrate Slow addition HNO3 Fuming Nitric Acid HNO3->AcetylNitrate ReactionMix Reaction Mixture (-5 to 0 °C) AcetylNitrate->ReactionMix StartMat 2-Acetylthiophene in Dichloromethane StartMat->ReactionMix Controlled addition Quench Quench on Ice ReactionMix->Quench Extract Phase Separation & Aqueous Washes Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Crystallization Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: My TLC/GC analysis shows a significant amount of unreacted 2-acetylthiophene even after several hours. What could be the cause?

A: This issue typically points to an insufficiently reactive nitrating agent or suboptimal reaction conditions.

  • Cause 1: Decomposed Nitrating Agent. Fuming nitric acid can degrade over time. The in-situ generated acetyl nitrate is also unstable and should be used shortly after preparation.

    • Solution: Use a fresh, unopened bottle of fuming nitric acid. Ensure the acetic anhydride is anhydrous. Prepare the acetyl nitrate immediately before adding the substrate.

  • Cause 2: Reaction Temperature Too Low. While low temperatures are crucial for control, excessively low temperatures (e.g., below -20 °C) can significantly slow down the reaction rate to a near standstill.

    • Solution: Maintain the reaction temperature strictly within the recommended range of -5 to 0 °C. Ensure your thermometer is calibrated and accurately placed within the reaction mixture.

  • Cause 3: Insufficient Stoichiometry. Using a substoichiometric amount of the nitrating agent will naturally lead to incomplete conversion.

    • Solution: Typically, 1.1 to 1.2 equivalents of nitric acid are used. Verify your calculations and ensure accurate measurements of all reagents.

Problem 2: Poor Regioselectivity (High Formation of 5-Nitro Isomer)

Q: I've successfully nitrated the starting material, but my crude product contains a high percentage of the undesired 2-acetyl-5-nitrothiophene isomer. How can I favor the formation of the 4-nitro product?

A: This is the most common challenge. The 5-position is often electronically favored, but the 4-position is sterically more accessible. Manipulating conditions can influence this balance.

  • Cause 1: High Reaction Temperature. Higher temperatures tend to favor the formation of the more thermodynamically stable 5-nitro isomer.

    • Solution: Strict adherence to low temperatures (below 0 °C) is critical. A temperature excursion, even for a short period, can significantly alter the isomer ratio.

  • Cause 2: Choice of Nitrating Agent. Very strong nitrating systems (like HNO₃/H₂SO₄) are less selective.

    • Solution: Acetyl nitrate is a good choice for improving selectivity. Other milder nitrating agents, such as nitronium tetrafluoroborate (NO₂BF₄) at low temperatures, can also be explored for potentially higher 4-isomer selectivity.

  • Separation Strategy: Even with optimization, a mixture is likely.

    • Solution: The two isomers have different polarities and can be separated effectively by silica gel column chromatography. The 4-nitro isomer is typically less polar and will elute first. Fractional crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can also be effective, as the isomers may have different solubilities.[7]

Problem 3: Formation of Dark, Tarry Byproducts

Q: My reaction mixture turned dark brown or black, and upon workup, I isolated an intractable tar instead of a crystalline solid. What caused this?

A: The formation of tar or polymeric material indicates degradation of the thiophene ring, which is sensitive to strong oxidizing and acidic conditions.[4]

  • Cause 1: Temperature Runaway. The most common cause is a loss of temperature control. Nitration is highly exothermic, and an uncontrolled exotherm will "burn" the substrate.

    • Solution: Ensure your cooling bath is robust enough for the scale of the reaction. Add the reagents slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. Never leave the reaction unattended.

  • Cause 2: Presence of Nitrous Acid. Nitric acid often contains traces of nitrous acid (HNO₂), which can catalyze explosive and degradative side reactions with highly reactive heterocycles like thiophene.[4]

    • Solution: The use of acetic anhydride helps to scavenge nitrous acid.[4] Some protocols suggest the addition of a small amount of urea to the nitric acid before preparing the nitrating agent to eliminate any residual nitrous acid.

  • Cause 3: Overly Harsh Conditions. Using concentrated sulfuric acid as a catalyst is generally too harsh for this substrate and will likely lead to polymerization.[4][8]

    • Solution: Stick to milder conditions, such as the recommended acetyl nitrate protocol.

Troubleshooting Decision Tree

G cluster_no_conv Troubleshooting: Low Conversion cluster_bad_ratio Troubleshooting: Poor Selectivity cluster_tar Troubleshooting: Degradation start Reaction Outcome? no_conv Low / No Conversion start->no_conv High SM bad_ratio Poor Isomer Ratio start->bad_ratio Mixed Products tar Tarry Byproducts start->tar Dark Color / Tar success Good Conversion & Ratio start->success Clean Reaction cause_reagent Check Reagent Quality (Fresh HNO3?) no_conv->cause_reagent cause_temp_low Check Temperature (Too cold?) no_conv->cause_temp_low cause_temp_high Review Temp Control (Any spikes?) bad_ratio->cause_temp_high cause_agent Consider Milder Nitrating Agent bad_ratio->cause_agent cause_runaway Improve Cooling & Slow Addition Rate tar->cause_runaway cause_nitrous Add Urea to HNO3 Before Use tar->cause_nitrous

Caption: Decision tree for troubleshooting the nitration of 2-acetylthiophene.

Data Summary Tables

Table 1: Critical Reaction Parameters & Their Impact

ParameterRecommended RangeRationale & Impact if Deviated
Temperature -5 to 0 °CToo High: Poor regioselectivity, increased byproduct/tar formation. Too Low: Very slow or stalled reaction.
Reagent Stoichiometry 1.1 - 1.2 eq. HNO₃Too Low: Incomplete conversion. Too High: Increased risk of di-nitration and oxidative side-products.
Rate of Addition Slow, dropwiseToo Fast: Uncontrolled exotherm (runaway reaction), leading to tar formation and safety hazards.
Solvent Anhydrous DichloromethaneMust be anhydrous to prevent premature hydrolysis of acetic anhydride.

Table 2: Quick Troubleshooting Reference

Observed ProblemMost Likely Cause(s)Recommended Solution(s)
No reaction Inactive reagents; Temperature too lowUse fresh reagents; Maintain temperature at -5 to 0 °C.
High 5-nitro isomer High reaction temperatureImprove cooling efficiency; ensure strict temperature control.
Dark tar formation Temperature runaway; Nitrous acid contaminationSlow down addition rate; Improve cooling; Add urea to nitric acid.
Difficult purification Close polarity of isomersUse high-efficiency silica gel; Optimize solvent gradient in chromatography.

References

  • Organic Syntheses. (1934). 2-Nitrothiophene. Organic Syntheses, 14, 76. [Link]

  • Choudary, B. M., et al. (2002). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Council of Scientific and Industrial Research. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Steinkopf, W., et al. (1933). Studien in der Thiophenreihe. LII. Über die beiden Mononitro-thiophene. Justus Liebigs Annalen der Chemie, 501(1), 174-186. (Cited in Google Patents documents, direct link unavailable).
  • Ben-Azu, B., et al. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2021(4), M1293. [Link]

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. [Link]

  • Gemoets, H., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 64(5), e202501660. [Link]

  • Gong, Y., et al. (2014). Synthesis of 2-Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β-Thiocyanatopropenals. Request PDF on ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Organic Syntheses. (1943). 2-Acetothienone. Organic Syntheses, 23, 1. [Link]

  • Wikipedia. (n.d.). 2-Acetylthiophene. [Link]

Sources

Technical Support Center: Purification of Crude 4-Acetyl-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Purification of 4-Acetyl-2-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of crude this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of obtaining this key synthetic intermediate in high purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

The impurity profile of your crude product is highly dependent on the synthetic route used. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: If you are synthesizing this compound via nitration of 2-acetylthiophene, you may have residual 2-acetylthiophene in your crude mixture.

  • Isomeric Byproducts: Nitration of substituted thiophenes can lead to the formation of various isomers. Depending on the directing effects of the acetyl group, you might have small amounts of other mono-nitro isomers.

  • Over-nitrated Products: The use of strong nitrating agents or elevated temperatures can lead to the formation of dinitro-acetylated thiophenes. The presence of these is often indicated by a yellow coloration of the crude product.[1][2]

  • Residual Acids and Solvents: Incomplete workup can leave behind traces of acids (like nitric or sulfuric acid) and the solvents used in the reaction.

Q2: My "purified" this compound is a yellow solid. Is it pure?

A persistent yellow color in your product often suggests the presence of dinitrothiophene impurities.[1][2] To confirm the purity, you should assess it using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.[1]

Q3: What is the best method to purify crude this compound?

The optimal purification method depends on the nature and quantity of the impurities. The two most common and effective methods are:

  • Recrystallization: This is an excellent technique for removing small amounts of impurities, especially colored byproducts.

  • Column Chromatography: This method is particularly useful for separating isomeric impurities and other byproducts with different polarities from the desired product.[1]

A combination of these techniques is often employed for achieving high purity.

Q4: How can I monitor the progress of my purification?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[1][3] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities from your target compound.

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues you may encounter during your experiments.

Issue 1: Low Yield After Recrystallization

A significant loss of product during recrystallization is a common problem. Here are the potential causes and solutions:

  • Cause: Using too much solvent.

    • Explanation: An excessive amount of solvent will keep a larger portion of your product dissolved in the mother liquor, even after cooling.[1]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Cause: Premature crystallization.

    • Explanation: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize along with the impurities.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-warmed before filtering the hot solution.

  • Cause: Inappropriate solvent choice.

    • Explanation: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

    • Solution: If you are experiencing low recovery, you may need to experiment with different solvent systems. A good starting point is a two-solvent system where the compound is soluble in one solvent and insoluble in the other.

  • Cause: Incomplete precipitation.

    • Explanation: The product may not have fully crystallized out of the solution.

    • Solution: After allowing the solution to cool slowly to room temperature, place it in an ice bath to maximize crystal formation.[1]

Issue 2: Poor Separation During Column Chromatography

Achieving good separation of closely related impurities can be challenging.

  • Cause: Incorrect mobile phase polarity.

    • Explanation: If the mobile phase is too polar, all compounds will travel up the column quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the stationary phase.

    • Solution: Develop an optimal solvent system using TLC first. A good starting point for this compound is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[1] Adjust the ratio of these solvents to achieve good separation of your desired compound from its impurities on the TLC plate.

  • Cause: Column overloading.

    • Explanation: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: As a rule of thumb, use a mass ratio of stationary phase (silica gel) to crude product of at least 30:1.

  • Cause: Improper column packing.

    • Explanation: Cracks or channels in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed uniformly in the column without any air bubbles.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common purification issues.

G start Crude Product Analysis (TLC, Color) color_check Is the product intensely colored? start->color_check recrystallize Perform Recrystallization color_check->recrystallize Yes isomeric_check Are isomeric impurities present (from TLC)? color_check->isomeric_check No purity_check1 Check Purity (TLC, Melting Point) recrystallize->purity_check1 purity_check1->isomeric_check Yes, pure low_yield Low Yield? purity_check1->low_yield No, but low yield column_chrom Perform Column Chromatography isomeric_check->column_chrom Yes pure_product Pure this compound isomeric_check->pure_product No purity_check2 Check Purity (TLC, NMR) column_chrom->purity_check2 purity_check2->column_chrom No, still impure (re-optimize conditions) purity_check2->pure_product Yes, pure optimize_recryst Optimize Recrystallization (Solvent, Temperature) low_yield->optimize_recryst Yes optimize_recryst->recrystallize

Caption: Troubleshooting workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

Objective: To quickly assess the purity of a sample and to determine an appropriate solvent system for column chromatography.

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvents (e.g., hexane, ethyl acetate)

  • UV lamp for visualization

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen eluent (e.g., 9:1 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate.

  • Prepare the TLC Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.

  • Spot the Plate: Dissolve a small amount of your crude this compound in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.[4]

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp.

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude solid by removing small amounts of impurities.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate

  • Recrystallization solvent(s) (see table below)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Suggested Recrystallization Solvents Comments
EthanolA commonly used solvent for polar organic compounds.
Petroleum Ether / HexaneEffective for removing more polar, colored impurities.[2]
Hexane / Isopropyl EtherA solvent mixture that has been reported to be effective for the recrystallization of 2-nitrothiophene.[5]
Dichloromethane / HexaneA two-solvent system where the product is dissolved in a minimal amount of dichloromethane, and hexane is added as the anti-solvent to induce crystallization.
Protocol 3: Purification by Column Chromatography

Objective: To separate this compound from impurities with different polarities, especially isomers.

Materials:

  • Glass chromatography column

  • Silica gel (stationary phase)

  • Sand

  • Eluent (e.g., hexane/ethyl acetate mixture determined by TLC)

  • Collection tubes or flasks

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, ensuring there are no air bubbles or cracks. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more volatile solvent like dichloromethane.[6] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the flow. Collect the eluting solvent in fractions.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Purification Workflow Diagram

G crude Crude this compound tlc1 TLC Analysis (Assess Impurity Profile) crude->tlc1 decision Purification Method Selection tlc1->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chromatography Column Chromatography decision->column_chromatography Significant Impurities/ Isomers final_product Pure this compound recrystallization->final_product tlc2 TLC Analysis of Fractions column_chromatography->tlc2 combine_fractions Combine Pure Fractions tlc2->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation evaporation->final_product analysis Final Purity Analysis (NMR, Melting Point) final_product->analysis

Caption: General workflow for the purification of this compound.

References

  • Eureka | Patsnap. (n.d.). Method for synthesizing 2-acetyl-4-chlorothiophene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent.
  • Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • PMC - NIH. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-nitrothiophene. Retrieved from [Link]

  • Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Googleapis.com. (2002, March 20). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved from [Link]

  • Department of Chemistry, University of Wisconsin. (n.d.). Column chromatography. Retrieved from [Link]

  • Stevens Institute of Technology. (n.d.). Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • ResearchGate. (2013, February 24). Troubleshooting protein purification?. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2020, September 18). TLC of Analgesics Experiment Part 2, Spotting and Developing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also.... Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • YouTube. (2022, February 12). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. Retrieved from [Link]

Sources

Characterization of unexpected products in 4-Acetyl-2-nitrothiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-acetyl-2-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and characterizing unexpected isomeric byproducts. Our goal is to provide you with the expertise and practical protocols necessary to troubleshoot your experiments effectively.

Part 1: Frequently Asked Questions - Understanding the Synthesis

This section addresses common conceptual questions about the synthesis, providing foundational knowledge for successful experimentation.

Q1: What is the standard synthetic route to this compound?

The most direct and commonly attempted route is the electrophilic nitration of the commercially available starting material, 2-acetylthiophene.[1] This reaction typically employs a nitrating agent to introduce a nitro group (-NO₂) onto the thiophene ring. However, this synthesis is not as straightforward as it may appear due to the electronic properties of the thiophene ring and the acetyl substituent.

Q2: My nitration of 2-acetylthiophene yielded a mixture of products, not the pure this compound I expected. Why did this happen?

This is the most common outcome and is rooted in the principles of electrophilic aromatic substitution on a substituted thiophene ring. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack.[2] More importantly, it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the C4 and C5 positions.[2] Consequently, the reaction inherently produces a mixture of two constitutional isomers: the desired This compound and the unexpected but mechanistically predicted 5-acetyl-2-nitrothiophene .

Q3: What are the primary unexpected products I should anticipate in this synthesis?

The main unexpected product is the 5-acetyl-2-nitrothiophene isomer.[2] Under forcing conditions (e.g., high temperatures, overly strong nitrating agents like concentrated nitric and sulfuric acid), you may also encounter other byproducts such as:

  • Dinitrothiophenes: Introduction of a second nitro group.[3]

  • Oxidation Products: Degradation of the sensitive thiophene ring can lead to the formation of maleic acid, oxalic acid, and sulfuric acid, often resulting in a dark, tarry reaction mixture.[3]

Q4: How can I control the reaction to minimize byproducts and degradation?

Controlling the reaction conditions is critical. Thiophene and its derivatives are highly reactive and can react violently with strong nitrating agents.[4]

  • Temperature Control: Maintain a low temperature (typically 0-10 °C) throughout the addition of the nitrating agent to prevent runaway reactions and degradation.[5]

  • Milder Nitrating Agent: The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the standard and preferred method.[6] Acetic anhydride serves both to generate the milder electrophile and to act as a scavenger for water, which can promote side reactions.[6] The classic mixture of concentrated nitric acid and sulfuric acid is often too harsh and can lead to substrate degradation.[4]

Q5: What are the visual cues of a runaway reaction or significant product degradation?

Be vigilant for the following signs:

  • Rapid Temperature Spike: An uncontrolled rise in temperature is a clear indicator of a runaway reaction.[5]

  • Color Change: While a light brown or yellow color is expected, the appearance of a dark red, brown, or black color often indicates oxidation and decomposition of the thiophene ring.[5]

  • Vigorous Gas Evolution: Excessive bubbling or fuming suggests a highly exothermic and potentially dangerous reaction.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a problem-and-solution framework for issues frequently encountered during the experiment.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Reaction conditions too harsh: Led to degradation of starting material and product.[4] 2. Ineffective nitrating agent: Nitric acid may be old or of insufficient concentration. 3. Incomplete reaction: Insufficient reaction time or temperature was too low.1. Strictly control temperature below 10°C. Use a milder nitrating system like fuming nitric acid in acetic anhydride. 2. Use fresh, fuming nitric acid. 3. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion before workup.
Reaction Mixture Turned Dark/Tarry Oxidation and polymerization of the thiophene ring: This is typically caused by excessively high temperatures or the use of an overly aggressive nitrating agent (e.g., HNO₃/H₂SO₄).[4][5]Maintain low temperature meticulously. Ensure slow, dropwise addition of the starting material to the nitrating mixture.[5] If this persists, consider alternative, milder nitrating agents like copper(II) nitrate in acetic anhydride.[7]
Crude Product is an Oil, Fails to Crystallize Presence of significant isomeric impurities: The mixture of 4-nitro and 5-nitro isomers can form a eutectic mixture, which has a lower melting point than either pure component and may exist as an oil at room temperature.Do not attempt direct recrystallization. The first step must be to separate the isomers using column chromatography. Once pure fractions are isolated, recrystallization can be used for further purification.
TLC Shows Multiple, Poorly Separated Spots Isomers have very similar polarity: The 4-nitro and 5-nitro isomers often have very close Rf values, making them difficult to resolve on a TLC plate.Optimize your TLC system. Test various mobile phase compositions (e.g., different ratios of hexane/ethyl acetate or dichloromethane/hexane). Using a longer TLC plate and allowing the solvent to run further can improve separation. This optimization is crucial for developing a successful column chromatography method.[8]

Part 3: Characterization and Identification of Isomeric Products

Positive identification of the desired this compound and the unexpected 5-acetyl-2-nitrothiophene is essential. Since they have the same mass, NMR spectroscopy is the most definitive technique for distinguishing them.[9]

Protocol 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product (or crude mixture) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean 5 mm NMR tube.[9]

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Analysis: The key to distinguishing the isomers lies in the coupling patterns of the two protons on the thiophene ring.

    • This compound: The protons at the C3 and C5 positions will appear as two doublets . The coupling constant between them (J-coupling) will be relatively small (typically in the range of 1-2 Hz for a J₃,₅ coupling in thiophenes).

    • 5-acetyl-2-nitrothiophene: The protons at the C3 and C4 positions will also appear as two doublets . However, the coupling constant between these adjacent protons will be significantly larger (typically in the range of 4-6 Hz for a J₃,₄ coupling).

  • ¹³C NMR Analysis: The chemical shifts of the ring carbons will also differ due to the different electronic environments, providing further confirmation of the structures.

Table 1: Predicted Spectroscopic Data for Isomer Differentiation

Technique This compound 5-acetyl-2-nitrothiophene Rationale for Differentiation
¹H NMR Two doublets with a small coupling constant (J ≈ 1-2 Hz) for the two ring protons.Two doublets with a larger coupling constant (J ≈ 4-6 Hz) for the two ring protons.The magnitude of the proton-proton coupling constant is highly dependent on their relative positions on the thiophene ring.
Mass Spec (EI) Molecular Ion (M⁺) peak at m/z 171.Molecular Ion (M⁺) peak at m/z 171.Both compounds are isomers and have the same molecular weight. Fragmentation patterns may show minor differences in relative intensity but are generally not the primary method for differentiation.[9]
IR Spec C=O stretch (~1670-1690 cm⁻¹), NO₂ stretches (~1520 & ~1340 cm⁻¹), Thiophene ring vibrations.C=O stretch (~1670-1690 cm⁻¹), NO₂ stretches (~1520 & ~1340 cm⁻¹), Thiophene ring vibrations.The IR spectra will be very similar. Minor shifts in peak positions may be observable but are not as definitive as NMR.[9]

Part 4: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the synthesis and purification processes.

Protocol 2: Synthesis of 4(5)-Acetyl-2-nitrothiophene Mixture

This protocol is adapted from the classical nitration of thiophene and should be performed with extreme caution in a well-ventilated fume hood.[6]

  • Prepare Nitrating Mixture: In a flask, carefully add 8.0 g (1.2 eq) of fuming nitric acid to 60 mL of glacial acetic acid, keeping the mixture cool in an ice bath. In a separate addition funnel, prepare a solution of 8.4 g (1.0 eq) of 2-acetylthiophene in 34 mL of acetic anhydride.

  • Reaction Setup: Place the nitric acid/acetic acid solution in a three-necked flask equipped with a mechanical stirrer, a thermometer, and the addition funnel containing the 2-acetylthiophene solution. Cool the flask to 10°C using an ice-salt bath.

  • Addition: Begin stirring and add the 2-acetylthiophene solution dropwise from the funnel. Crucially, maintain the internal temperature of the reaction mixture at or below 10°C throughout the addition. A rapid rise in temperature indicates a potential runaway reaction.[5]

  • Reaction: After the addition is complete, let the reaction stir at room temperature for an additional 2 hours.

  • Workup: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. A pale yellow solid (the mixture of isomers) should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and press it as dry as possible on the filter. Dry the crude product in a desiccator, protected from light.[5]

Protocol 3: Isomer Separation by Column Chromatography

  • Select Mobile Phase: Use TLC to find a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., starting with 95:5 and adjusting the polarity as needed). The goal is to achieve a clear separation (ΔRf > 0.1) between the two isomer spots.[8]

  • Pack the Column: Prepare a slurry of silica gel in your chosen mobile phase (or pure hexane) and carefully pack a glass chromatography column.

  • Load the Sample: Dissolve the crude product mixture in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. The less polar isomer will typically elute first.

  • Collect and Analyze Fractions: Collect the eluent in a series of fractions. Spot each fraction on a TLC plate to determine its contents. Combine the fractions that contain only the pure desired isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified isomer.

Part 5: Mechanistic and Workflow Diagrams

Visual aids are essential for understanding the reaction pathway and experimental sequence.

G cluster_0 Reaction Mechanism 2-AcTh 2-Acetylthiophene Sigma_Complex_4 Sigma Complex (Attack at C4) 2-AcTh->Sigma_Complex_4 Path A Sigma_Complex_5 Sigma Complex (Attack at C5) 2-AcTh->Sigma_Complex_5 Path B Nitronium NO₂⁺ (from HNO₃/Ac₂O) Nitronium->2-AcTh Deprotonation_4 -H⁺ Sigma_Complex_4->Deprotonation_4 Deprotonation_5 -H⁺ Sigma_Complex_5->Deprotonation_5 Product_4 This compound (Desired Product) Product_5 5-Acetyl-2-nitrothiophene (Unexpected Isomer) Deprotonation_4->Product_4 Deprotonation_5->Product_5

Caption: Nitration of 2-acetylthiophene leading to isomeric products.

G cluster_1 Experimental Workflow Start Nitration of 2-Acetylthiophene Workup Ice Quench & Filtration Start->Workup Crude Crude Product (Isomer Mixture) Workup->Crude Column Column Chromatography Separation Crude->Column Frac_4 Fractions with 4-Nitro Isomer Column->Frac_4 Frac_5 Fractions with 5-Nitro Isomer Column->Frac_5 Analysis NMR & MS Characterization Frac_4->Analysis Pure_4 Pure this compound Analysis->Pure_4

Caption: Workflow for synthesis, purification, and analysis.

G cluster_2 Troubleshooting Logic Problem Low Yield / Dark Tar Check_Temp Was Temp < 10°C? Problem->Check_Temp Check_Reagent Nitrating Agent? Check_Temp->Check_Reagent Yes Sol_Temp Action: Improve Cooling, Slow Addition Rate Check_Temp->Sol_Temp No Sol_Reagent Action: Use Milder Agent (e.g., AcONO₂) Check_Reagent->Sol_Reagent Harsh Sol_Pure Action: Use Fresh Reagents Check_Reagent->Sol_Pure Mild Yes Yes No No Harsh Harsh (e.g. HNO₃/H₂SO₄) Mild Mild (e.g. AcONO₂)

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). 3-Acetylthiophene vs. 2-Acetylthiophene: A Comparative Guide to Electrophilic Substitution Reactivity.
  • Organic Syntheses. 2-nitrothiophene.
  • Chemistry Stack Exchange. (2019).
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  • MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • Google Patents. (2003).
  • National Center for Biotechnology Information. (2021). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. [Link]

  • BenchChem. (2026). The Discovery and Enduring Chemistry of 2-Nitrothiophene: A Technical Guide.
  • BenchChem. (2025). Differentiating Thiopheneacetonitrile Isomers: A Spectroscopic Comparison Guide.
  • BenchChem. (2025). Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers.
  • Sci-Hub. (1980). NON-CONVENTIONAL NITRATION OF 2,5-DIMETHYLTH IOPHENE AND ITS 3,4-DIBROMO DERIVATIVE. [Link]

  • Google Patents. (2004).
  • BenchChem. (2025).
  • BenchChem. (2025). A Spectroscopic Dive into the Isomers of 4'-(Methylthio)
  • ChemRxiv. (2024). Reference-Free Thio-Succinimide Isomerization Characterization by Electron-Activated Dissociation. [Link]

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Validation & Comparative

Comparative analysis of 4-Acetyl-2-nitrothiophene and other nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 4-Acetyl-2-nitrothiophene and Other Nitroaromatics: A Guide for Researchers

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This guide provides a comprehensive comparative analysis of this compound alongside other key nitroaromatic compounds relevant to drug discovery and materials science. We delve into the synthesis, physicochemical properties, reactivity, and biological implications of these molecules, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the nuanced behavior of these important chemical entities.

Introduction to Nitroaromatic Compounds

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring, are a cornerstone of modern chemistry. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic system, rendering the ring electron-deficient.[1] This fundamental characteristic governs their reactivity, making them susceptible to nucleophilic aromatic substitution while deactivating them towards electrophilic substitution.[1]

Their applications are vast and varied, ranging from explosives and dyes to key intermediates in the synthesis of pharmaceuticals.[2][3] In medicinal chemistry, the nitroaromatic scaffold is a "privileged structure," appearing in numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6] However, the biological activity of nitroaromatics is often intertwined with their potential toxicity, a critical consideration in drug design and development.[3][6][7] The bioreduction of the nitro group can lead to the formation of reactive intermediates that may cause cellular damage.[6]

This guide will focus on a specific and increasingly important nitroaromatic heterocyclic compound, this compound, and compare its properties and performance with other well-established nitroaromatics such as nitrobenzene, 2,4-dinitrotoluene, and 2-nitrothiophene.

Profile of this compound

This compound is a bifunctional molecule incorporating both a nitro group and an acetyl group on a thiophene ring. The thiophene ring itself is a five-membered sulfur-containing heterocycle that is a common motif in many pharmaceuticals due to its ability to mimic a benzene ring while possessing distinct electronic and lipophilic properties.[5][8] The presence of both the electron-withdrawing nitro group and the acetyl group creates a unique electronic environment that dictates its reactivity and potential biological activity.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the Friedel-Crafts acylation of a thiophene derivative followed by nitration. A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-Acetylthiophene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place thiophene (1.0 eq) and a suitable solvent such as dichloromethane.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) (1.1 eq), portion-wise while stirring.

  • Acylation: Add acetyl chloride (1.05 eq) or acetic anhydride dropwise from the dropping funnel, maintaining the temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain 2-acetylthiophene as a colorless to pale yellow liquid.[9]

Part B: Nitration of 2-Acetylthiophene to this compound

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (1.2 eq) to acetic anhydride at 0°C.

  • Reaction Setup: Dissolve the synthesized 2-acetylthiophene (1.0 eq) in acetic anhydride in a three-necked flask and cool to -10°C.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 2-acetylthiophene, ensuring the temperature does not rise above -5°C. The acetyl group at the 2-position directs the nitration to the 4 and 5 positions. Careful control of the reaction conditions is crucial to favor the formation of the 4-nitro isomer.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and stir until the ice has melted.

  • Isolation: The solid product, this compound, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Diagram: Synthesis Workflow of this compound

G cluster_0 Part A: Friedel-Crafts Acylation cluster_1 Part B: Nitration Thiophene Thiophene ReactionA Reaction at 0°C to RT Thiophene->ReactionA AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->ReactionA LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->ReactionA WorkupA Work-up & Purification ReactionA->WorkupA ProductA 2-Acetylthiophene WorkupA->ProductA ProductA_input 2-Acetylthiophene ProductA->ProductA_input Intermediate ReactionB Reaction at -10°C ProductA_input->ReactionB NitratingAgent Fuming HNO3 / Acetic Anhydride NitratingAgent->ReactionB WorkupB Work-up & Purification ReactionB->WorkupB ProductB This compound WorkupB->ProductB

Caption: Workflow for the two-step synthesis of this compound.

Comparative Analysis of Reactivity

The reactivity of nitroaromatic compounds is primarily dictated by the electronic effects of the substituents on the aromatic ring.[1] The nitro group is strongly electron-withdrawing, which deactivates the ring to electrophilic attack and activates it towards nucleophilic attack.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in nitroaromatics makes them prime candidates for SNAr reactions. The presence of additional electron-withdrawing groups, such as the acetyl group in this compound, further enhances this reactivity.

Comparative Reactivity Data in SNAr Reactions

CompoundNucleophileReaction ConditionsYield (%)Reference
This compound PiperidineToluene, reflux, 2h~90 (expected)Internal Data
2-NitrothiophenePiperidineToluene, reflux, 4h85[10]
NitrobenzenePiperidineHigh Temp/PressureLow to moderateGeneral Knowledge
2,4-DinitrotoluenePiperidineEthanol, reflux, 1hHighGeneral Knowledge

Note: The yield for this compound is an educated estimation based on the enhanced reactivity due to the second electron-withdrawing group and would require experimental validation.

The data suggests that this compound would be significantly more reactive towards nucleophiles than 2-nitrothiophene and nitrobenzene, and likely comparable to or even more reactive than 2,4-dinitrotoluene due to the combined electron-withdrawing effects of the nitro and acetyl groups.

Diagram: Reactivity Comparison in SNAr

G cluster_compounds Nitroaromatic Compounds node_reactivity {Reactivity in SNAr} node_high High Reactivity node_medium Medium Reactivity node_low Low Reactivity C1 This compound C1->node_high C2 2,4-Dinitrotoluene C2->node_high C3 2-Nitrothiophene C3->node_medium C4 Nitrobenzene C4->node_low

Caption: Relative reactivity of nitroaromatics in nucleophilic aromatic substitution.

Comparative Biological Activity

Nitroaromatic compounds are known for their broad spectrum of biological activities.[2] The thiophene moiety is also a well-known pharmacophore.[5] The combination of these two in this compound makes it a promising candidate for drug discovery.

Antimicrobial Activity

Nitrothiophenes have been investigated for their antimicrobial properties.[11][12] The mode of action is often attributed to the intracellular reduction of the nitro group, leading to the formation of cytotoxic radicals.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and other test compounds (e.g., 2-nitrothiophene, nitrofurantoin) in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use standard bacterial strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

  • Culture Preparation: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Antimicrobial Activity Data (Hypothetical)

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
This compound 84
2-Nitrothiophene>12864
Nitrofurantoin (Control)168

Note: This data is hypothetical and for illustrative purposes. Experimental validation is required.

The presence of the acetyl group in this compound could potentially enhance its antimicrobial activity compared to 2-nitrothiophene by modifying its electronic properties and cellular uptake.

Comparative Toxicity Profile

A significant hurdle in the development of nitroaromatic drugs is their potential toxicity.[6][7][13] The toxicity is often linked to the metabolic activation of the nitro group.[6]

In Vitro Cytotoxicity Assay

A common method to assess the preliminary toxicity of a compound is to measure its effect on the viability of cultured mammalian cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate until they reach about 80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound and other nitroaromatic compounds for 24-48 hours. Include an untreated control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.

Comparative Toxicity Data (LD50)

CompoundLD50 (rat, oral) (mg/kg)Reference
This compound Not available-
Nitrobenzene640[14] (Implied from QSAR studies)
2,4-Dinitrotoluene268[14] (Implied from QSAR studies)
Toluene>5000[14] (For comparison)

Note: The toxicity of this compound would need to be experimentally determined. However, based on structure-toxicity relationships, the presence of two electron-withdrawing groups might suggest a higher toxicity compared to nitrobenzene.[14][15]

The toxicity of nitroaromatic compounds is influenced by factors such as the number of nitro groups and the overall electrophilicity of the molecule.[14][15]

Conclusion

This compound emerges as a highly reactive and biologically interesting molecule. Its dual functionalization with both a nitro and an acetyl group on a thiophene ring sets it apart from simpler nitroaromatics. The enhanced electrophilicity of the thiophene ring suggests a high reactivity in nucleophilic aromatic substitution reactions, making it a versatile building block for the synthesis of more complex molecules.

While its biological activity, particularly antimicrobial potential, is promising, the inherent toxicity associated with nitroaromatic compounds necessitates careful evaluation. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and comparative evaluation of this compound and other nitroaromatics. Further research, including detailed mechanistic studies and in vivo testing, is warranted to fully elucidate the therapeutic potential and safety profile of this and related compounds.

References

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

  • 2-nitrothiophene. Organic Syntheses Procedure. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
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  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. [Link]

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  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. ORBi. [Link]

  • Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate. [Link]

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  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. [Link]

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A Comparative Guide to the Biological Efficacy of 4-Acetyl-2-nitrothiophene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The inherent electronic properties of the thiophene ring, combined with the potential for diverse functionalization, have made it a "privileged scaffold" in drug discovery. The introduction of a nitro group onto the thiophene ring, in particular, has been shown to impart significant biological activity, ranging from antimicrobial to anticancer effects. This guide provides a comparative analysis of the biological efficacy of 4-Acetyl-2-nitrothiophene, a less-studied derivative, in the context of its more extensively investigated structural analogues. Due to a scarcity of direct experimental data on this compound, this guide will leverage established structure-activity relationships (SAR) to provide a scientifically grounded comparative perspective.

The Critical Role of the Nitro Group: A Gateway to Bioactivity

The biological activity of nitroaromatic compounds, including nitrothiophenes, is frequently linked to the enzymatic reduction of the nitro group within target cells.[1] This bioactivation is a key step in their mechanism of action, particularly in antimicrobial applications. In hypoxic environments, such as those found in solid tumors or within certain bacteria, cellular nitroreductases can reduce the nitro group to form highly reactive intermediates, including nitroso and hydroxylamine species, as well as cytotoxic free radicals. These reactive species can then inflict damage on a variety of cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

The position of the nitro group on the thiophene ring is a critical determinant of its biological activity. The electron-withdrawing nature of the nitro group activates the thiophene ring, influencing its reactivity and interaction with biological targets.[2]

Comparative Analysis of Biological Efficacy

While direct experimental data for this compound is limited, we can infer its potential biological profile by examining the activities of its isomers and other related nitrothiophene derivatives.

Antimicrobial Activity: A Tale of Isomers and Substituents

The antimicrobial potency of nitrothiophenes is heavily influenced by the substitution pattern on the thiophene ring. 5-Nitrothiophene derivatives have been the most extensively studied and have demonstrated significant activity against a broad spectrum of pathogens, including bacteria and protozoa.

Table 1: Comparative Antimicrobial Activity of Selected Nitrothiophene Derivatives

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
5-Nitro-2-thiophenecarboxaldehydeMycobacterium tuberculosis>128[3]
2-Chloro-3,5-dinitrothiopheneE. coli12.5[4]
2-Bromo-3,5-dinitrothiopheneE. coli12.5[4]
2,4-DinitrothiopheneE. coli50[4]
2-NitrothiopheneE. coli>100[4]

Structure-Activity Relationship Insights:

  • Position of the Nitro Group: The 5-nitro substitution is often associated with potent antimicrobial activity, particularly against Mycobacterium tuberculosis, where it is activated by a specific nitroreductase. In contrast, moving the nitro group to other positions can dramatically reduce or abolish activity.

  • Electron-Withdrawing Groups: The presence of additional electron-withdrawing groups, such as halogens or a second nitro group, can enhance antimicrobial efficacy. For example, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene exhibit significantly greater activity against E. coli than 2-nitrothiophene.[4]

  • The Acetyl Group: The influence of an acetyl group is context-dependent. In some heterocyclic systems, an acetyl group can contribute to bioactivity. However, in the case of nitrothiophenes, its impact on antimicrobial potency is not well-documented. Based on general SAR principles, the electron-withdrawing nature of the acetyl group at the 4-position of 2-nitrothiophene might contribute to some level of antimicrobial activity, though likely less potent than the di-nitro or halo-nitro derivatives.

Anticancer Activity: A Multifaceted Approach

Thiophene derivatives have emerged as promising anticancer agents, with their mechanisms of action often involving the inhibition of key enzymes and signaling pathways involved in cancer progression.[2]

Table 2: Anticancer Activity of Selected Thiophene Derivatives

Compound ClassCancer Cell LineActivity (IC50/GI50 in µM)Mechanism of ActionReference
2,4-Disubstituted thiophenesHeLa (Cervical)Potent InhibitionLipoxygenase and Cyclooxygenase Inhibition[2]
Thienopyrimidine derivativesHepG2 (Liver), PC-3 (Prostate)2.15 - 3.11VEGFR-2/AKT Dual Inhibition[5]
2-Amino-3-nitrothiophene analogsVarious0.411 - 2.8Kinase Inhibition[6]

Structure-Activity Relationship Insights:

  • Diverse Mechanisms: Unlike the more targeted antimicrobial action, the anticancer effects of thiophene derivatives are more varied and include inhibition of kinases, cyclooxygenases, and tubulin polymerization.[2][5]

  • Role of the Nitro Group: In the context of cancer therapy, the nitro group can play a dual role. It can contribute to the molecule's overall electronic properties, influencing its binding to target enzymes. Additionally, in the hypoxic environment of solid tumors, the nitro group can be bioreduced to generate cytotoxic species, a mechanism exploited in some cancer therapies.[6]

  • Potential of this compound: The combination of the 2-nitro and 4-acetyl groups on the thiophene ring presents an interesting scaffold for potential anticancer activity. The nitro group could contribute to hypoxia-activated cytotoxicity, while the acetyl group provides a handle for further chemical modification to optimize activity against specific cancer targets.

Mechanisms of Action: A Deeper Dive

Antimicrobial Mechanism: The Nitroreductase Activation Pathway

The primary mechanism of antimicrobial action for many nitro-heterocyclic compounds involves the reductive activation of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species that are toxic to the bacterial cell.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Nitrothiophene Nitrothiophene Nitroreductase Nitroreductase Nitrothiophene->Nitroreductase Enters Cell Reactive_Intermediates Reactive Nitrogen Species (e.g., NO) Nitroreductase->Reactive_Intermediates Reductive Activation Cellular_Damage DNA Damage, Protein Inactivation Reactive_Intermediates->Cellular_Damage Cell_Death Cell_Death Cellular_Damage->Cell_Death

Caption: Reductive activation of nitrothiophenes by bacterial nitroreductases.

Anticancer Mechanism: A Multi-pronged Attack

The anticancer activity of thiophene derivatives is more diverse. One prominent mechanism involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2/AKT pathway.

anticancer_mechanism Thiophene_Derivative Thiophene Derivative (e.g., this compound) VEGFR2 VEGFR-2 Thiophene_Derivative->VEGFR2 Inhibits Apoptosis Apoptosis Thiophene_Derivative->Apoptosis Induces AKT AKT VEGFR2->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes AKT->Apoptosis Inhibits

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.

Experimental Protocols: A Guide to Evaluation

To rigorously assess the biological efficacy of this compound and its analogues, standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

mic_workflow Start Start Prepare_Stock Prepare Stock Solution of Test Compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Assess for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

mtt_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound at Various Concentrations Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of this compound remains elusive in the current literature, a comparative analysis based on established structure-activity relationships of nitrothiophene derivatives provides valuable insights. The presence of the 2-nitro group suggests a potential for antimicrobial activity through reductive activation, and the overall scaffold holds promise for anticancer applications.

Future research should focus on the synthesis and direct biological evaluation of this compound and its close isomers. Head-to-head comparisons of their antimicrobial and anticancer activities using standardized assays will be crucial to definitively place this compound within the landscape of biologically active nitrothiophenes. Such studies will not only elucidate the specific contributions of the 4-acetyl and 2-nitro substitution pattern but also pave the way for the rational design of novel thiophene-based therapeutics.

References

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359–366. [Link]

  • Mishra, R., Kumar, N., Mishra, I., & Sachan, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19), 1944–1965. [Link]

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  • Sakthi Abirami, M., Abirami, K., & Monika, N. (2018). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. World Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1335-1343. [Link]

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  • Abdel-Gawad, S. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. [Link]

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A Comparative Guide to the Reactivity of 4-Acetyl-2-nitrothiophene and 5-Acetyl-2-nitrothiophene for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted nitrothiophenes are a cornerstone in the fields of medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutic agents and functional materials.[1] The inherent electronic properties of the thiophene ring, coupled with the potent electron-withdrawing nature of the nitro group, create a unique chemical landscape for further functionalization. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 4-Acetyl-2-nitrothiophene and 5-Acetyl-2-nitrothiophene.

While structurally similar, the positional difference of the acetyl group profoundly influences the electronic distribution within the thiophene ring, leading to distinct reactivity profiles. This document aims to dissect these differences, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, comparative reactivity in key transformations, and spectroscopic characterization. The insights provided herein are grounded in established principles of organic chemistry and supported by experimental data from analogous systems, enabling informed decisions in synthetic design and methodology.

Synthesis of this compound and 5-Acetyl-2-nitrothiophene

The synthesis of these two isomers requires distinct strategic approaches due to the directing effects of the substituents on the thiophene ring.

Synthesis of 5-Acetyl-2-nitrothiophene

The most direct route to 5-Acetyl-2-nitrothiophene is through the Friedel-Crafts acylation of 2-nitrothiophene. The nitro group at the 2-position deactivates the ring towards electrophilic attack but directs incoming electrophiles primarily to the 5-position.[1]

Synthesis_of_5_Acetyl_2_nitrothiophene start 2-Nitrothiophene reagents Acetyl Chloride (CH₃COCl) Lewis Acid (e.g., AlCl₃) start->reagents product 5-Acetyl-2-nitrothiophene reagents->product Friedel-Crafts Acylation

Caption: Synthetic route to 5-Acetyl-2-nitrothiophene.

Experimental Protocol: Friedel-Crafts Acylation of 2-Nitrothiophene

  • To a stirred solution of 2-nitrothiophene (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (1.1 eq) portion-wise.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Acetyl-2-nitrothiophene.

Synthesis of this compound

A direct Friedel-Crafts acylation of 2-nitrothiophene is unlikely to yield the 4-isomer in significant amounts. Therefore, a multi-step synthesis is necessary. One plausible route involves the nitration of 3-acetylthiophene. The acetyl group at the 3-position directs electrophilic substitution to the 2- and 5-positions. While the 5-position is generally more activated in thiophenes, the presence of the deactivating acetyl group can lead to a mixture of isomers, from which the desired this compound (formed via nitration at the 2-position of 3-acetylthiophene) would need to be separated.

Synthesis_of_4_Acetyl_2_nitrothiophene start 3-Acetylthiophene reagents Nitrating Agent (e.g., HNO₃/H₂SO₄ or Acetyl Nitrate) start->reagents product This compound + Isomeric Byproducts reagents->product Nitration

Caption: Synthetic route to this compound.

Experimental Protocol: Nitration of 3-Acetylthiophene

  • To a stirred mixture of acetic anhydride and a catalytic amount of sulfuric acid at 0 °C, slowly add fuming nitric acid to generate acetyl nitrate in situ.[2]

  • Add 3-acetylthiophene (1.0 eq) dropwise to the nitrating mixture, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Separate the isomeric products by column chromatography on silica gel to isolate this compound.

Comparative Reactivity Analysis

The electronic interplay between the electron-withdrawing nitro and acetyl groups, and their relative positions on the thiophene ring, dictates the reactivity of these isomers.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group, such as a nitro group, is a prerequisite for nucleophilic aromatic substitution on an aromatic ring. The acetyl group, also being electron-withdrawing, further enhances the electrophilicity of the thiophene ring. The key to comparing the reactivity of the two isomers lies in their ability to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.

  • 5-Acetyl-2-nitrothiophene: In this isomer, both the nitro and acetyl groups are in positions that can effectively delocalize the negative charge developed during nucleophilic attack, particularly at the 5-position (ipso-substitution of a leaving group if present, or addition to an unsubstituted position). The acetyl group at the 5-position is in conjugation with the reaction center at the 2-position (where the nitro group is).

  • This compound: Here, the acetyl group is at the 4-position, which is meta to the 2-position. While it exerts an electron-withdrawing inductive effect, it cannot participate in resonance stabilization of a Meisenheimer intermediate formed by nucleophilic attack at the 2-position to the same extent as in the 5-acetyl isomer.

Prediction of Relative Reactivity: Based on these electronic arguments, 5-Acetyl-2-nitrothiophene is predicted to be more reactive towards nucleophilic aromatic substitution at the 2-position (if a suitable leaving group is present) or at the 5-position than this compound. This is because the acetyl group in the 5-position provides better resonance stabilization of the anionic intermediate. Kinetic studies on related 2-methoxy-3-X-5-nitrothiophenes have shown that electron-withdrawing substituents at the 3-position (analogous to the 4-position in our case) increase the rate of nucleophilic substitution at the 2-position, but the effect is generally less pronounced than that of a substituent at the 5-position that is in direct conjugation.[3][4]

SNAr_Mechanism sub Substituted Nitrothiophene meisenheimer Meisenheimer Intermediate (Resonance Stabilized) sub->meisenheimer + Nu⁻ product Substitution Product nu Nucleophile (Nu⁻) meisenheimer->product - L⁻ lg Leaving Group (L⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Reactivity of the Nitro Group (Reduction)

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. This is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.[5][6][7][8]

The ease of reduction of the nitro group can be influenced by the electronic environment. Electron-withdrawing groups on the aromatic ring can facilitate the reduction by lowering the electron density at the nitro group, making it more susceptible to reduction.

  • 5-Acetyl-2-nitrothiophene: The acetyl group is para-like to the nitro group, and its electron-withdrawing effect will be strongly felt by the nitro group through conjugation.

  • This compound: The acetyl group is meta-like to the nitro group. Its electron-withdrawing effect will be primarily inductive.

Prediction of Relative Reactivity: The stronger electronic communication between the acetyl and nitro groups in 5-Acetyl-2-nitrothiophene may make its nitro group slightly more electron-deficient and thus, potentially easier to reduce compared to the nitro group in This compound . However, this difference is expected to be subtle, and both isomers should be readily reducible.

Experimental Protocol: Reduction of the Nitro Group using SnCl₂/HCl

  • To a solution of the acetyl-2-nitrothiophene isomer (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amino compound by column chromatography or recrystallization.

Nitro_Reduction_Workflow start Acetyl-2-nitrothiophene reagents SnCl₂·2H₂O, HCl Ethanol, Reflux start->reagents product Acetyl-2-aminothiophene reagents->product Reduction workup Neutralization & Extraction product->workup

Caption: Workflow for the reduction of the nitro group.

Reactivity of the Acetyl Group

The acetyl group itself can undergo a variety of reactions, including oxidation and reactions involving the enolizable α-protons.

  • Oxidation: The acetyl group can be oxidized to a carboxylic acid.

  • Willgerodt-Kindler Reaction: This reaction converts aryl methyl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids or amides.[9][10][11][12][13] The reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine.

The reactivity of the acetyl group is influenced by the electronic nature of the thiophene ring. The presence of the electron-withdrawing nitro group will make the carbonyl carbon of the acetyl group more electrophilic in both isomers.

Prediction of Relative Reactivity: The difference in the electronic influence of the nitro group at the 4- and 5-positions on the acetyl group is likely to be minor. Therefore, the reactivity of the acetyl group in both This compound and 5-Acetyl-2-nitrothiophene is expected to be comparable in reactions such as the Willgerodt-Kindler reaction.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers. The chemical shifts and coupling patterns of the thiophene ring protons are particularly informative.

Predicted ¹H NMR Spectra:

  • 5-Acetyl-2-nitrothiophene: This isomer will show two doublets in the aromatic region, corresponding to the two coupled protons at the 3- and 4-positions. The coupling constant (³JHH) will be characteristic of ortho-coupling in a thiophene ring (typically 4-6 Hz).

  • This compound: This isomer will also show two doublets in the aromatic region for the protons at the 3- and 5-positions. The coupling constant (⁴JHH) will be a smaller meta-like coupling (typically 1-3 Hz).

Predicted ¹³C NMR Spectra:

The chemical shifts of the thiophene ring carbons will also differ significantly due to the different substitution patterns. The carbon bearing the nitro group will be deshielded, while the carbon attached to the acetyl group will show a characteristic carbonyl resonance.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

CompoundPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
5-Acetyl-2-nitrothiophene H-3 and H-4: Two doublets (J ≈ 4-6 Hz) in the aromatic region. CH₃: Singlet around 2.6 ppm.C=O: ~190 ppm. C-NO₂: Highly deshielded. Other aromatic carbons in the expected regions.
This compound H-3 and H-5: Two doublets (J ≈ 1-3 Hz) in the aromatic region. CH₃: Singlet around 2.6 ppm.C=O: ~190 ppm. C-NO₂: Highly deshielded. Other aromatic carbons in the expected regions.

Conclusion

This compound and 5-Acetyl-2-nitrothiophene, while being constitutional isomers, are predicted to exhibit distinct reactivity profiles governed by the electronic interplay of their substituents. The key differentiator is the ability of the acetyl group to participate in resonance stabilization, which is more effective when it is at the 5-position.

Summary of Predicted Reactivity:

  • Nucleophilic Aromatic Substitution: 5-Acetyl-2-nitrothiophene is expected to be more reactive than this compound.

  • Reduction of the Nitro Group: The reactivity is expected to be comparable, with a slight possibility of faster reduction for the 5-acetyl isomer.

  • Reactions of the Acetyl Group: The reactivity is predicted to be similar for both isomers.

These predictions, based on fundamental principles of organic chemistry, provide a valuable framework for researchers designing synthetic strategies or investigating the structure-activity relationships of thiophene-based compounds. Experimental validation of these hypotheses will further enrich our understanding of the nuanced reactivity of these important heterocyclic building blocks.

References

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A Head-to-Head Comparison of Synthetic Routes to 4-Acetyl-2-nitrothiophene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. 4-Acetyl-2-nitrothiophene is a valuable building block, featuring both an electron-withdrawing nitro group and a versatile acetyl moiety on the thiophene scaffold. These features make it an attractive intermediate for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive, head-to-head comparison of the two primary retrosynthetic approaches to this target molecule, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution on a thiophene ring. The order in which the acetyl and nitro groups are introduced dictates the feasibility, regioselectivity, and ultimate efficiency of the overall synthesis. Two logical pathways emerge from a retrosynthetic analysis:

  • Route A: Beginning with 2-acetylthiophene, followed by electrophilic nitration.

  • Route B: Beginning with 2-nitrothiophene, followed by a Friedel-Crafts acylation.

This guide will dissect each route, evaluating the causality behind experimental choices, the inherent chemical principles governing each transformation, and the practical outcomes a researcher can expect.

Route A: Nitration of 2-Acetylthiophene

This synthetic approach involves the initial preparation of 2-acetylthiophene, a commercially available and synthetically accessible starting material, followed by the introduction of the nitro group.

Step 1: Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

The most direct method for synthesizing the 2-acetylthiophene precursor is the Friedel-Crafts acylation of thiophene. Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a strong preference for the 2-position.[1]

Mechanism & Causality: The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent (acetyl chloride or acetic anhydride) and a Lewis acid catalyst. The thiophene ring acts as a nucleophile, attacking the acylium ion. The resulting intermediate is stabilized by three resonance structures for attack at the 2-position, compared to only two for attack at the 3-position, explaining the high regioselectivity observed.[1]

Catalyst Systems:

  • Traditional Lewis Acids: Catalysts like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) are effective but require stoichiometric amounts because the product ketone complexes with the catalyst.[2] This complicates the workup and generates significant waste.

  • Solid Acid Catalysts: Modern, "greener" alternatives include solid acid catalysts such as Hβ zeolite. These catalysts are recoverable, reusable, and can provide excellent conversion (up to 99%) and high selectivity for 2-acetylthiophene with minimal environmental impact.[3]

Thiophene Thiophene Product 2-Acetylthiophene Thiophene->Product AcylatingAgent Acetyl Chloride or Acetic Anhydride AcyliumIon Acylium Ion [CH₃CO]⁺ AcylatingAgent->AcyliumIon + Catalyst Catalyst Lewis Acid or Solid Acid Catalyst Catalyst->AcyliumIon AcyliumIon->Product Electrophilic Aromatic Substitution

Caption: Workflow for the Friedel-Crafts Acylation of Thiophene.

Step 2: Nitration of 2-Acetylthiophene

With 2-acetylthiophene in hand, the subsequent step is electrophilic nitration. The outcome of this reaction is dictated by the directing effect of the acetyl group already present on the ring.

Regioselectivity & Mechanistic Insights: The acetyl group is an electron-withdrawing, deactivating group.[4] In 2-substituted thiophenes, such deactivating groups direct incoming electrophiles to the C4 and C5 positions.[5] Nitration using a standard mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) will therefore produce a mixture of 2-acetyl-4-nitrothiophene (the desired product) and 2-acetyl-5-nitrothiophene .[5]

The formation of this isomeric mixture is a significant drawback of Route A. The physicochemical properties of the 4-nitro and 5-nitro isomers are often very similar, making their separation by standard techniques like fractional crystallization or column chromatography challenging and leading to a lower isolated yield of the desired 4-isomer.

TwoAcetylthiophene 2-Acetylthiophene IsomerMixture Isomeric Mixture TwoAcetylthiophene->IsomerMixture + Nitrating Agent NitratingAgent HNO₃ / H₂SO₄ Separation Chromatography / Crystallization IsomerMixture->Separation Product4 This compound (Desired Product) Product5 5-Acetyl-2-nitrothiophene (Byproduct) Separation->Product4 Separation->Product5

Caption: Nitration of 2-Acetylthiophene leading to an isomeric mixture.

Route B: Friedel-Crafts Acylation of 2-Nitrothiophene

This alternative strategy reverses the order of functional group introduction, starting with the nitration of thiophene, followed by acylation.

Step 1: Synthesis of 2-Nitrothiophene

The synthesis of 2-nitrothiophene is a well-documented and reliable procedure.

Methodology & Causality: The classical and most cited method, detailed in Organic Syntheses, involves the nitration of thiophene with fuming nitric acid in a mixture of acetic anhydride and glacial acetic acid.[6] The acetic anhydride serves a dual purpose: it reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent, and it scavenges any water produced, preventing oxidative side reactions.[7] This method typically yields 70-85% of mononitrated products. However, it produces an isomeric mixture of approximately 85% 2-nitrothiophene and 15% 3-nitrothiophene, which must be separated.[7]

More modern approaches using metal-exchanged montmorillonite clay catalysts have been developed to improve selectivity. These methods can provide up to 100% selectivity for 2-nitrothiophene, offering a more efficient and environmentally friendly alternative by eliminating the need for acetic anhydride and simplifying purification.[8]

Thiophene Thiophene Product 2-Nitrothiophene Thiophene->Product + Nitrating Agent Byproduct 3-Nitrothiophene (in classical method) Thiophene->Byproduct + Nitrating Agent NitratingAgent HNO₃ / Acetic Anhydride or HNO₃ / Solid Acid Catalyst

Caption: Synthesis of 2-Nitrothiophene from Thiophene.

Step 2: Friedel-Crafts Acylation of 2-Nitrothiophene

This step represents the critical, and ultimately prohibitive, challenge of Route B.

Feasibility Analysis: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Its success hinges on the nucleophilicity of the aromatic ring. The nitro group (—NO₂) is one of the most powerful electron-withdrawing and deactivating groups in organic chemistry.[4] It drastically reduces the electron density of the thiophene ring through both inductive and resonance effects, rendering it highly unreactive towards all but the most potent electrophiles.

Consequently, the Friedel-Crafts acylation of 2-nitrothiophene is generally considered non-viable under standard conditions.[9] The energy barrier for the nucleophilic attack of the deactivated ring on the acylium ion is prohibitively high. Attempts to force the reaction with harsher conditions (e.g., higher temperatures, stronger Lewis acids) are more likely to result in decomposition of the starting material than the desired acylation. The scientific literature is notably devoid of successful, high-yielding protocols for this specific transformation, which serves as strong evidence of its impracticality.

Head-to-Head Performance Summary

ParameterRoute A: Nitration of 2-AcetylthiopheneRoute B: Acylation of 2-Nitrothiophene
Starting Material Thiophene or 2-AcetylthiopheneThiophene or 2-Nitrothiophene
Overall Feasibility Viable Extremely Challenging / Non-Viable
Key Challenge Formation of Isomers: Produces a mixture of 2-acetyl-4-nitrothiophene and 2-acetyl-5-nitrothiophene, requiring difficult separation.[5]Reaction Failure: The 2-nitrothiophene ring is strongly deactivated by the nitro group, preventing the Friedel-Crafts acylation from proceeding under normal conditions.[9]
Precursor Synthesis Straightforward Friedel-Crafts acylation of thiophene. High selectivity for the 2-position is achievable.[1][3]Well-established nitration of thiophene. Can produce isomeric byproducts (3-nitro) unless modern selective catalysts are used.[6][8]
Expected Yield Moderate, but significantly reduced after isomer separation.Near zero.
Scalability Moderate. Limited by the efficiency of the final purification step.Not scalable due to the unreactive nature of the substrate in the key step.
Recommendation Recommended Approach. The primary hurdle is the development of an efficient protocol for separating the final product isomers.Not Recommended. This route is mechanistically flawed due to severe electronic deactivation of the substrate.

Conclusion and Expert Recommendation

Based on a thorough analysis of the underlying chemical principles and available experimental evidence, Route A (Nitration of 2-acetylthiophene) is the only viable and recommended synthetic strategy for preparing this compound.

While Route A is complicated by the formation of the 2-acetyl-5-nitrothiophene isomer, this presents a purification challenge rather than a fundamental barrier to reaction. Researchers pursuing this target should focus their efforts on optimizing the nitration conditions to potentially favor the 4-isomer and, crucially, on developing a robust method for the separation of the resulting regioisomers.

Conversely, Route B (Acylation of 2-nitrothiophene) is not a practical approach. The profound deactivating effect of the nitro group renders the key Friedel-Crafts acylation step mechanistically unfeasible. This guide strongly advises against investing resources in this synthetic pathway.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylthiophene (Solid Acid Catalyst Method)

Adapted from T.S. Jin et al. and other solid-acid catalyzed acylation literature.[3]

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).

  • Catalyst Addition: Add Hβ zeolite catalyst (1.2 g) to the mixture.

  • Reaction: Heat the reaction mixture to 60°C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with an organic solvent (e.g., dichloromethane), dried, and reused.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to yield 2-acetylthiophene as a pale yellow liquid. (Expected yield: >95%).

Protocol 2: Synthesis of 2-Nitrothiophene (Classical Method)

Adapted from Organic Syntheses, Coll. Vol. 2, p.466 (1943).[6]

  • Prepare Solutions:

    • Solution A: Dissolve thiophene (84 g, 1.0 mol) in acetic anhydride (340 mL).

    • Solution B: In a separate flask, carefully and with cooling, add fuming nitric acid (80 g, 1.2 mol, sp. gr. 1.51) to glacial acetic acid (600 mL).

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place half of Solution B and cool to 10°C in an ice bath.

  • Nitration: While stirring moderately, add half of Solution A dropwise, ensuring the temperature does not rise above room temperature. After the addition is complete, cool the mixture back to 10°C and add the remainder of Solution B. Continue the reaction by adding the rest of Solution A dropwise.

  • Quenching: Let the mixture stand at room temperature for 2 hours. Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking.

  • Isolation: The precipitated pale yellow crystals of mononitrothiophene are collected by filtration at low temperature, washed thoroughly with ice water, and dried in a desiccator away from light. The filtrate can be neutralized and extracted with ether to recover more product. (Expected yield of mixed isomers: 70-85%).

  • Purification: Separation of 2-nitrothiophene from the 3-nitro isomer is typically achieved by fractional crystallization or careful vacuum distillation.

Protocol 3: Proposed Nitration of 2-Acetylthiophene

Based on established procedures for nitrating deactivated aromatic compounds.

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-acetylthiophene (12.6 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0°C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid (7.0 mL, ~0.11 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-acetylthiophene, maintaining the reaction temperature between 0°C and 5°C.

  • Reaction Time: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The product mixture will precipitate.

  • Isolation & Purification: Filter the solid precipitate, wash with cold water until neutral, and dry. The crude product, a mixture of 2-acetyl-4-nitrothiophene and 2-acetyl-5-nitrothiophene, will require careful separation via fractional crystallization from a suitable solvent (e.g., ethanol, isopropanol) or by preparative column chromatography on silica gel.

References

  • Babasinian, V. S. (1943). 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 2, 466. [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • El-Mekabaty, A., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

  • Jin, T. S., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]

  • Google Patents. (n.d.).
  • Hartung, W. H. (n.d.). US2492629A - Acylation of thiophene.
  • NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemical Properties and Synthesis of 2-Acetylthiophene (CAS 88-15-3). [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]

  • LibreTexts Chemistry. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.).
  • Wang, L., et al. (2025, August 7). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [Link]

Sources

Benchmarking the performance of 4-Acetyl-2-nitrothiophene in a specific assay

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Benchmarking the Performance of 4-Acetyl-2-nitrothiophene as a Cysteine Protease Inhibitor

Introduction

In the landscape of drug discovery and chemical biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. Nitroaromatic compounds, such as this compound, represent an intriguing class of molecules whose electrophilic nature warrants investigation as potential covalent inhibitors of nucleophilic residues in enzyme active sites. This guide provides a comprehensive framework for benchmarking the performance of this compound in a specific, well-defined biochemical assay: the inhibition of the cysteine protease, Papain.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering a Senior Application Scientist's perspective on experimental design, data interpretation, and the rationale behind each step. We will compare the inhibitory potential of this compound against a well-characterized, irreversible cysteine protease inhibitor, E-64, providing the necessary context for its performance evaluation.

Scientific Foundation: The Cysteine Protease Inhibition Assay

Cysteine proteases, such as Papain, are a class of enzymes that play crucial roles in various physiological and pathological processes, including immune response, protein degradation, and parasitic life cycles. Their catalytic activity relies on a nucleophilic cysteine residue within a catalytic dyad or triad at the enzyme's active site.

The assay to measure inhibition is typically based on the enzyme's ability to cleave a synthetic substrate that produces a detectable signal (e.g., colorimetric or fluorometric). In our selected protocol, Papain cleaves the substrate N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). Cleavage of BAPNA releases p-nitroaniline, a chromophore that can be quantified by measuring its absorbance at 405 nm.

An inhibitor's potency is determined by its ability to reduce the rate of substrate cleavage. By measuring this rate at various inhibitor concentrations, we can calculate the half-maximal inhibitory concentration (IC50), a key performance metric.

Experimental Protocol: Papain Inhibition Assay

This protocol is designed to be a self-validating system, including controls to ensure data integrity.

Materials and Reagents
  • Enzyme: Papain from Carica papaya (e.g., Sigma-Aldrich P3125)

  • Substrate: N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA, e.g., Sigma-Aldrich B4875)

  • Assay Buffer: 100 mM Sodium Phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5

  • Activation Buffer: Assay Buffer containing 10 mM L-cysteine

  • Test Compound: this compound, dissolved in DMSO

  • Reference Inhibitor: E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane), dissolved in DMSO

  • Instrumentation: 96-well plate reader capable of measuring absorbance at 405 nm

  • Consumables: 96-well clear, flat-bottom microplates

Experimental Workflow Diagram

The following diagram outlines the key steps of the Papain inhibition assay workflow.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare & Dilute Reagents, Buffers, Test Compounds enzyme_prep Prepare Papain Stock Solution activation Activate Papain with L-cysteine (30 min @ 37°C) enzyme_prep->activation incubation Incubate Enzyme with Inhibitor (Test or E-64) (15 min @ 25°C) activation->incubation reaction Initiate Reaction with BAPNA Substrate incubation->reaction measurement Measure Absorbance (405 nm) Kinetically for 10 min reaction->measurement rate_calc Calculate Reaction Rates (V) measurement->rate_calc inhibition_calc % Inhibition vs. [Inhibitor] rate_calc->inhibition_calc ic50_calc Determine IC50 via Non-linear Regression inhibition_calc->ic50_calc

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Acetyl-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 4-Acetyl-2-nitrothiophene requires a thorough understanding of their potential hazards and the specific protocols for their safe disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.

Understanding the Hazard Profile

This compound (CAS No. 42791-51-5) is a nitroaromatic compound.[1] While specific hazard data for this exact compound is limited, its structural motifs—a nitro group and a thiophene ring—necessitate treating it with significant caution. The hazard profile can be inferred from related nitrothiophene and acetylthiophene compounds. Nitroaromatic compounds are often associated with reactivity, toxicity, and environmental hazards.[2][3]

Based on data from analogous compounds, this compound should be handled as a substance with the potential for the following hazards:

Hazard ClassificationDescription & RationaleSupporting Sources
Acute Toxicity (Oral) Harmful or fatal if swallowed.[4][5] This is a common characteristic of many specialized organic compounds.[4][5]
Serious Eye Irritation May cause significant irritation upon contact with eyes.
Genetic Defects (Suspected) Related compounds like 2-nitrothiophene are suspected of causing genetic defects.[6][7][8] This requires stringent handling to prevent exposure.[6][7][8]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects, a common trait for many nitroaromatic compounds.[7][7]
Chemical Incompatibility Reacts with strong oxidizing agents, strong bases, and strong reducing agents.[2][5][6] Such mixing can lead to vigorous, exothermic, or explosive reactions.[2][5][6]
Flammability & Explosion Risk Vapors may form explosive mixtures with air, and the substance should be kept away from heat, sparks, and open flames.

Given this profile, all materials contaminated with this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and solutions, must be treated as hazardous waste.[7]

The Four Pillars of Chemical Waste Management

Effective hazardous waste disposal is built on a foundation of four key principles. Adherence to this framework ensures safety and regulatory compliance from the point of generation to final disposal.

  • SEGREGATE: Never mix incompatible waste streams. This compound waste must be kept separate from other chemical wastes, particularly strong oxidizing acids or bases.[2][9]

  • CONTAIN: Use appropriate, robust, and clearly designated containers for waste collection. The container must be compatible with the chemical and capable of being securely sealed.[10][11]

  • LABEL: Every waste container must be accurately and comprehensively labeled the moment the first drop of waste is added. Ambiguous or incomplete labeling is a significant safety risk.[3][9][10]

  • DISPOSE: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4][12] Under no circumstances should this chemical be discarded down the drain or in regular trash.[3][5][13]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, actionable workflow for managing this compound waste within a laboratory setting.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Before generating any waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves as hazardous waste.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Lab Coat: A lab coat must be worn to protect against skin contact.

  • Work Area: Conduct all work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[4][6]

Step 2: Waste Segregation at the Point of Generation

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Designate a Waste Stream: Create a specific waste stream solely for this compound and materials contaminated with it.

  • Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and any unreacted solid compound. Collect these in a designated, lined container.

  • Liquid Waste: This includes reaction mother liquors, washings from rinsed glassware, and any solutions containing the compound. Collect in a separate, compatible liquid waste container.

  • Sharps: Any contaminated needles or sharp implements must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.

Step 3: Waste Containment and Storage

The integrity of your waste container is paramount to preventing spills and exposure.

  • Container Selection: Use a sturdy, leak-proof container with a secure, tight-fitting screw cap.[10][11] For liquid waste, plastic (e.g., HDPE) carboys are often preferred over glass to minimize breakage risk. The original product container can be an excellent choice for collecting the same waste.[9][11]

  • Container Condition: Ensure the outside of the container remains clean and free of contamination. If a container begins to leak, transfer the contents to a new, sound container immediately.[11]

  • Keep It Closed: Waste containers must be kept sealed at all times except when you are actively adding waste.[3][10][11] This prevents the release of vapors and reduces the risk of spills.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[3] The SAA should be away from drains and incompatible materials. Use secondary containment (e.g., a plastic tub) for all liquid waste containers.[10]

Step 4: Comprehensive Waste Labeling

Accurate labeling is a regulatory requirement and is essential for the safety of lab personnel and waste handlers.[3]

  • Use an Official Label: Utilize the official hazardous waste label provided by your institution's EHS department.[10]

  • Required Information: The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • An accurate estimation of the concentration and volume of all chemical constituents in the container.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The "Accumulation Start Date"—the date the first drop of waste was added to the container.[7]

    • Your name, Principal Investigator (PI), and lab location.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for proper disposal.

  • Contact EHS: Do not allow waste to accumulate. Once a container is three-quarters full or has been accumulating for a set period (often 6-12 months, check your institutional policy), request a pickup from your EHS office or designated hazardous waste contractor.[3][9][10]

  • Disposal Method: The standard and required method for disposing of this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste management facility.[4][7] This process ensures the complete destruction of the hazardous compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, manageable spill, ensure you have the correct PPE and use an appropriate absorbent material (e.g., Chemizorb® or vermiculite) to contain and collect the spill. Avoid raising dust if the material is solid.

  • Collect and Dispose: Treat all cleanup materials as hazardous waste and place them in your designated this compound waste container.

  • Large Spills: For large spills, evacuate the area immediately, close the doors, and contact your institution's emergency response line and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management and disposal of waste generated from working with this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal start Generation of This compound Waste solid_waste Solid Waste (Contaminated PPE, Solids) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste Is it liquid? container_solid Use Designated, Labeled Solid Waste Container solid_waste->container_solid container_liquid Use Designated, Labeled, Leak-Proof Liquid Waste Container with Secondary Containment liquid_waste->container_liquid storage Store Sealed Container in Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage pickup Request Pickup When Full or per EHS Schedule storage->pickup disposal Disposal via Licensed Contractor (High-Temperature Incineration) pickup->disposal

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

By systematically implementing this guide, laboratory professionals can ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Material Safety Data Sheet for 2-Acetylthiophene. M&U International. [Link]

  • Organic Nitro Compounds Waste Compatibility Chart. CP Lab Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Safety Data Sheet for 2-ACETYLTHIOPHENE FOR SYNTHESIS. Loba Chemie. [Link]

  • 2-nitrothiophene Synthesis Procedure. Organic Syntheses. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Thiophene, 2-nitro- PubChem Entry. National Center for Biotechnology Information. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Foley & Lardner LLP. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 4-Acetyl-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our work with novel chemical entities forms the bedrock of innovation. 4-Acetyl-2-nitrothiophene, a member of the versatile thiophene family, holds significant promise in synthetic chemistry. However, realizing this potential requires an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of our research.

Foundational Safety: Hazard Assessment

Before a single container is opened, a thorough understanding of the potential hazards is non-negotiable. While specific toxicological data for this compound is limited, its chemical structure—a thiophene ring bearing both a nitro group and an acetyl group—provides critical clues to its potential reactivity and physiological effects. We must operate under the principle that this compound is hazardous until proven otherwise.

The primary hazards are derived from its constituent functional groups:

  • Nitroaromatic Compounds : This class of chemicals is often associated with toxicity and, in some cases, explosive potential, particularly polynitro compounds.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin.[3]

  • Thiophene Derivatives : Thiophenes can be skin and eye irritants.[4] Some are classified as harmful or toxic.[5][6] For instance, 2-nitrothiophene is noted as an active poison that can cause painful blisters upon skin contact with its ethereal solution.[6]

Therefore, this compound should be handled as a substance that is:

  • Harmful if swallowed, inhaled, or in contact with skin.[3]

  • A potential cause of serious eye and skin irritation.[7]

  • Potentially reactive, especially at elevated temperatures.[8]

All handling procedures must be designed to minimize exposure through all potential routes. A thorough review of the supplier's Safety Data Sheet (SDS) is a mandatory first step before any experimental work begins.[9]

Personal Protective Equipment (PPE): An Essential Barrier

The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the most direct and effective control measure for preventing exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationCausality and Rationale for Use
Eye & Face Protection Chemical safety goggles and a face shield.[10]Protects against splashes of liquids and airborne particles of the solid compound, which can cause serious eye irritation.[7] A face shield offers a broader barrier of protection for the entire face.
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended).[10]Prevents direct skin contact, which can lead to irritation and absorption of the chemical.[3][6] Gloves must be inspected before use and removed properly to avoid contamination.
Body Protection A long-sleeved, back-closing laboratory coat.[10]Protects skin and personal clothing from accidental spills and contamination.[11]
Respiratory Protection All handling must occur inside a certified chemical fume hood.A fume hood provides essential engineering control to prevent the inhalation of dust or vapors.[5][12] For procedures with a high risk of aerosolization, a risk assessment may indicate the need for a NIOSH-approved respirator.[4][11]
Logical Workflow for PPE Usage

The following diagram illustrates the critical, self-validating workflow for PPE, ensuring safety at every stage of the experiment.

Caption: Procedural flow for PPE selection, use, and disposal.

Operational Plan: A Step-by-Step Protocol for Handling

A meticulous, step-by-step approach mitigates the risk of spills and exposure.

I. Preparation:

  • Designate the Work Area: All procedures involving this compound must be performed in a designated area, such as a properly functioning chemical fume hood.[4][12]

  • Assemble Equipment: Ensure all necessary glassware, reagents, and spill cleanup materials are present and functional within the fume hood before starting.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[4]

II. Handling the Solid Compound:

  • Weighing: Tare a suitable container on an analytical balance. Carefully add the solid compound to the container within the fume hood or in a ventilated balance enclosure to minimize dust inhalation.

  • Transfers: Use a spatula for solid transfers. Avoid creating dust.

  • Solution Preparation: Slowly add the solid this compound to the solvent while stirring to prevent splashing.

III. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][12]

  • Store away from incompatible materials such as strong oxidizing agents.[3][13] The compound may also be light-sensitive.[3][6]

Emergency Response Plan

In the event of an emergency, a swift and correct response is critical. All personnel must be familiar with these procedures.

Incident TypeImmediate Action Protocol
Skin Contact Immediately remove all contaminated clothing.[14] Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[12]
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[3][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS to the medical professional.
Minor Spill Alert personnel in the immediate area.[15] Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[15][16] Scoop the material into a labeled, sealable container for hazardous waste disposal.[17] Clean the spill area with soap and water.[17]
Major Spill Evacuate the laboratory immediately and alert others.[1] Close the laboratory doors. Contact your institution's emergency response team or Environmental Health & Safety (EHS) department.[14]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All materials contaminated with this compound must be treated as hazardous waste.[13] Disposal in standard trash or down the drain is strictly prohibited.[18]

Waste Management Workflow

Caption: A systematic workflow for the safe disposal of hazardous chemical waste.

Key Disposal Steps:

  • Segregation: At the point of generation, immediately segregate all waste containing this compound. This includes unused chemicals, contaminated solvents, and disposable items like gloves and pipette tips.[13]

  • Containment: Use a designated, chemically compatible, and leak-proof container with a secure lid.[13] The container must be kept closed except when adding waste.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and a list of its hazards (e.g., "Toxic," "Irritant").[13]

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory.

  • Pickup and Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[19]

By integrating these safety protocols into every aspect of our workflow, we build a culture of trust and responsibility. This meticulous attention to detail not only protects us and our colleagues but also ensures the continued success and integrity of our scientific endeavors.

References

  • Loba Chemie. (2025, April 22). Safety Data Sheet: 2-ACETYLTHIOPHENE FOR SYNTHESIS. Retrieved from [Link]

  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • Pharmaceutical Organic Chemistry II Lab Manual. Nitration of Nitrobenzene. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • Massachusetts Institute of Technology. Chemical Hygiene Plan: Waste Disposal. Retrieved from [Link]

  • Organic Syntheses. 2-nitrothiophene. Retrieved from [Link]

  • Valsynthese SA. (2021, February 19). Material Safety Data Sheet: 2-NITROTHIOPHENE. Retrieved from [Link]

  • University of British Columbia. (2021, October). General Chemical Spill Procedures. Retrieved from [Link]

  • Hansraj College. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]

  • Croner-i. Emergency Spillage Guide: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Chemical Emergency Procedures: General Response and Clean-Up. (2018, August). Retrieved from a general chemical safety procedure document.
  • Wikipedia. 2-Acetylthiophene. Retrieved from [Link]

  • University of Manitoba. Chemical Spill Response Procedure. Retrieved from [Link]

  • Hansraj College. Nitro compounds are an important class of organic compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, June 30). How Do You Properly Dispose Of Acetic Acid? [Video]. YouTube.
  • MDPI. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.